(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-5-oxopiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h9H,5-7H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRLFGKYCFXSEA-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate chemical properties
An In-depth Technical Guide on (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined piperidine core, furnished with versatile functional groups—a ketone, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester—renders it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, proposes a detailed synthetic strategy with mechanistic rationale, and explores its primary application as a key building block in the development of therapeutic agents, particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important synthetic intermediate.
Introduction: A Versatile Chiral Building Block
In the landscape of modern drug discovery, the use of stereochemically pure intermediates is paramount for achieving target specificity and minimizing off-target effects. Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and natural products due to their ability to confer favorable pharmacokinetic properties and to present substituents in well-defined three-dimensional orientations. This compound, hereafter referred to as Compound 1 , emerges as a particularly strategic asset.
The molecule incorporates several key features:
-
A Chiral Center: The (R)-configuration at the C-2 position is crucial for enantioselective synthesis, enabling precise interaction with chiral biological targets like enzyme active sites.
-
Orthogonal Protection: The nitrogen atom is protected as a Boc-carbamate, while the C-2 carboxyl group is a methyl ester. This orthogonal protection scheme allows for selective deprotection and modification at either site, a cornerstone of complex synthetic strategies.
-
Reactive Ketone: The C-5 oxo group serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the introduction of diverse side chains and the construction of novel heterocyclic systems.
These attributes make Compound 1 a highly sought-after intermediate in the synthesis of high-value molecules, most notably in the class of gliptins (DPP-4 inhibitors), which are critical for glycemic control in patients with type 2 diabetes mellitus[1][2].
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its synthesis, purification, and characterization.
Core Chemical Properties
The key identifying and physical properties of Compound 1 are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-tert-Butyl 2-methyl (2R)-5-oxopiperidine-1,2-dicarboxylate | [3] |
| CAS Number | 448963-98-2 | [3] |
| Molecular Formula | C₁₂H₁₉NO₅ | [3] |
| Molecular Weight | 257.29 g/mol | [3] |
| Synonyms | Methyl (2R)-1-Boc-5-oxopiperidine-2-carboxylate, (R)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester | [3] |
Predicted Spectroscopic Profile (Theoretical Analysis)
While specific experimental spectra are not publicly available, a theoretical analysis based on the structure of Compound 1 allows for the prediction of its key spectroscopic features, which are essential for its identification and quality control during synthesis.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different proton environments. The nine protons of the tert-butyl group will appear as a sharp singlet around 1.4-1.5 ppm. The methyl ester protons will present as a singlet around 3.7 ppm. The protons on the piperidine ring (at C-2, C-3, C-4, and C-6) will exhibit more complex splitting patterns (multiplets) in the region of 2.0-4.5 ppm due to diastereotopicity and coupling with each other. The proton at the C-2 chiral center is expected to be a doublet of doublets or a multiplet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be characterized by several key signals. The ketone carbonyl (C-5) will be the most downfield signal, typically around 205-210 ppm. The two ester carbonyls (from the Boc group and the methyl ester) will appear in the 155-175 ppm region. The quaternary carbon of the Boc group will be observed around 80 ppm, while the methoxy carbon of the ester will be near 52 ppm. The remaining piperidine ring carbons will resonate between 30-60 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the carbonyl groups. A sharp peak around 1740-1750 cm⁻¹ will correspond to the C=O stretch of the methyl ester. A distinct peak around 1715-1725 cm⁻¹ will indicate the ketone C=O stretch. The carbamate carbonyl of the Boc group will show a strong absorption band around 1690-1700 cm⁻¹.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as its protonated molecular ion [M+H]⁺ at m/z 258.13, or as a sodium adduct [M+Na]⁺ at m/z 280.11.
Synthesis and Mechanistic Considerations
The synthesis of enantiomerically pure Compound 1 requires a strategy that establishes the C-2 stereocenter with high fidelity. A plausible and efficient approach involves the cyclization of a chiral precursor derived from (R)-glutamic acid.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the piperidine ring via a Dieckmann condensation, a classic method for forming five- and six-membered rings. This reveals a linear diester as the immediate precursor, which can be traced back to the readily available and optically pure starting material, (R)-glutamic acid.
Sources
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMAN RESEARCH PUBLISHING |Full Text|A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]
- 3. labsolu.ca [labsolu.ca]
(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate CAS number 448963-98-2
An In-depth Technical Guide to (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate
This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Significance
This compound, with CAS number 448963-98-2, is a heterocyclic compound featuring a piperidine core. The piperidine motif is a highly privileged scaffold in medicinal chemistry, found in a vast array of clinically approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders.[1][2] The presence of multiple functional groups—a ketone, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester—at stereochemically defined positions makes this molecule a versatile intermediate for the synthesis of complex molecular architectures.
The expertise in utilizing such building blocks lies in understanding how to strategically deprotect or modify these functional groups to achieve the desired target molecule. The Boc group, for instance, provides a stable yet readily cleavable protecting group for the nitrogen atom, allowing for subsequent modifications at that position. The ketone and ester functionalities offer handles for a variety of chemical transformations, including reductive amination and ester hydrolysis followed by amide bond formation. The defined (R)-stereochemistry at the 2-position is crucial for the synthesis of enantiomerically pure drug candidates, as the biological activity of a molecule is often highly dependent on its stereochemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 448963-98-2 | [3] |
| Molecular Formula | C12H19NO5 | [3] |
| Molecular Weight | 257.29 g/mol | [3] |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R)-5-oxopiperidine-1,2-dicarboxylate | [3] |
| Synonyms | Methyl (2R)-1-Boc-5-oxopiperidine-2-carboxylate, (R)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester | [3] |
| Physical Form | Solid | |
| Storage Temperature | Refrigerator |
Proposed Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Esterification of L-Glutamic Acid
-
Suspend L-glutamic acid in methanol.
-
Cool the suspension to 0 °C.
-
Add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain dimethyl L-glutamate hydrochloride.
Causality: The use of thionyl chloride with methanol is a standard and efficient method for the esterification of carboxylic acids.
Step 2: N-Boc Protection
-
Dissolve the dimethyl L-glutamate hydrochloride in a suitable solvent such as dichloromethane.
-
Add a base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate ((Boc)2O).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with aqueous acid and base, then dry the organic layer and concentrate to yield N-Boc-dimethyl L-glutamate.
Causality: The Boc group is introduced to protect the nitrogen atom, preventing it from participating in the subsequent cyclization reaction and allowing for its selective removal later in a synthetic sequence.
Step 3: Dieckmann Condensation
-
Dissolve N-Boc-dimethyl L-glutamate in an anhydrous solvent like toluene or THF.
-
Add a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) portion-wise at room temperature or with gentle heating.
-
The reaction will proceed via an intramolecular cyclization to form the piperidine ring.
-
After the reaction is complete, quench carefully with a weak acid.
-
Extract the product into an organic solvent and purify.
Causality: The Dieckmann condensation is a classic method for forming five- or six-membered rings from diesters. The strong base deprotonates the carbon alpha to one of the ester groups, which then acts as a nucleophile to attack the other ester group, leading to cyclization.
Step 4: Chiral Resolution and Purification The product from the Dieckmann condensation may undergo some degree of racemization at the C2 position. Therefore, a chiral resolution step might be necessary to obtain the desired (R)-enantiomer in high purity.
-
Chiral HPLC: The racemic mixture can be separated using a chiral stationary phase.
-
Enzymatic Resolution: Alternatively, an enzyme that selectively hydrolyzes one of the enantiomers could be employed.
-
Purification: The final product is typically purified by column chromatography on silica gel.
Causality: Enantiomeric purity is critical for pharmaceutical applications. Chiral HPLC provides a reliable method for separating enantiomers, ensuring the final product has the correct stereochemistry.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Analytical Workflow
Caption: General analytical workflow for the characterization of the title compound.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | - Singlet around 1.5 ppm (9H, Boc group)- Multiplets between 2.0-3.0 ppm (4H, piperidine ring protons)- Singlet around 3.7 ppm (3H, methyl ester)- Multiplet around 4.5 ppm (1H, proton at C2) |
| ¹³C NMR (CDCl₃) | - Signal around 28 ppm (Boc methyls)- Signals between 30-50 ppm (piperidine ring carbons)- Signal around 52 ppm (ester methyl)- Signal around 55 ppm (C2 of piperidine)- Signal around 80 ppm (quaternary carbon of Boc)- Signal around 155 ppm (Boc carbonyl)- Signal around 170 ppm (ester carbonyl)- Signal around 208 ppm (ketone carbonyl) |
| HPLC | A single major peak indicating high purity. A typical method would be:- Column: C18 reverse-phase- Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile- Detection: UV at 210 nm |
| Mass Spec (ESI+) | Expected m/z: 258.13 [M+H]⁺, 280.11 [M+Na]⁺ |
Applications in Drug Discovery
This compound is a valuable chiral building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The strategic placement of functional groups allows for diverse synthetic transformations.
For example, the ketone at the 5-position can be a key site for introducing further complexity. It can undergo reductive amination to install a substituted amine, a common feature in many biologically active compounds. The ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The Boc-protected nitrogen allows for deprotection and subsequent functionalization of the piperidine nitrogen.
Hypothetical Role in a Drug Discovery Pathway
Caption: Hypothetical role of the title compound in a drug discovery pathway.
This workflow illustrates how the initial building block can be systematically modified to generate a library of compounds for structure-activity relationship (SAR) studies, ultimately leading to the identification of a potent and selective drug candidate.
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
References
-
Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
1-tert-butyl 2-methyl (2R)-5-oxopiperidine-1,2-dicarboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
- Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl). (n.d.). Google Patents.
-
Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2025, August 10). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
A new high-performance liquid chromatography (HPLC) method for the analysis of halofantrine (HF) in pharmaceuticals. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Alcohol metabolism acceleration composition. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021, June 26). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
CAplus Database Summary Sheet (DBSS). (2023, July 1). CAS. Retrieved January 19, 2026, from [Link]
- Deuterated CFTR potentiators. (n.d.). Google Patents.
-
Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). Atlantis Press. Retrieved January 19, 2026, from [Link]
-
1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
5-Oxopiperidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
U.S. National Patent Classifications Used by CAS. (n.d.). CAS.org. Retrieved January 19, 2026, from [Link]
- PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID. (n.d.). Google Patents.
-
Procedure for the synthesis and deprotection of Synthetic RNA. (n.d.). Glen Research. Retrieved January 19, 2026, from [Link]
- Intermediates for optically active piperidine derivatives and preparation methods thereof. (n.d.). Google Patents.
-
Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025, November 22). ACS Publications. Retrieved January 19, 2026, from [Link]
- Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof. (n.d.). Google Patents.
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved January 19, 2026, from [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]
-
HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. (2025, October 15). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. labsolu.ca [labsolu.ca]
- 4. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 5. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents [patents.google.com]
- 6. Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | C11H19NO3 | CID 66545682 - PubChem [pubchem.ncbi.nlm.nih.gov]
(R)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester structure
An In-Depth Technical Guide to (R)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester
Abstract
(R)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester is a chiral, non-proteinogenic amino acid derivative that serves as a highly valuable building block in modern medicinal chemistry. Its rigid piperidine scaffold, combined with orthogonal protecting groups (Boc and methyl ester) and a synthetically versatile ketone functionality, makes it an attractive starting material for the synthesis of complex, stereochemically defined pharmaceutical agents. This guide provides a comprehensive overview of its structure, properties, a robust proposed synthetic route, and its strategic applications in drug discovery, aimed at researchers and professionals in the field.
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural products.[1] Its prevalence stems from its ability to act as a conformationally restricted scaffold that can project substituents into three-dimensional space to optimize interactions with biological targets. The introduction of stereocenters and additional functional groups onto this core structure allows for the fine-tuning of pharmacological properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
(R)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester is a particularly strategic intermediate for several reasons:
-
Defined Stereochemistry: The (R) configuration at the C-2 position is fixed, providing a crucial chiral anchor for building enantiomerically pure target molecules.
-
Orthogonal Protection: The amine is protected by a tert-butoxycarbonyl (Boc) group, which is stable under a wide range of conditions but readily removed with acid. The carboxylic acid is protected as a methyl ester, allowing for selective deprotection/modification under basic or enzymatic conditions. This orthogonality is fundamental to complex, multi-step syntheses.
-
Synthetic Handle: The ketone at the C-5 position is a key feature, providing a reactive site for a multitude of chemical transformations, such as reductive amination, olefination, or nucleophilic addition, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.
Physicochemical Properties and Structural Elucidation
| Property | Value |
| IUPAC Name | methyl (2R)-1-(tert-butoxycarbonyl)-5-oxopiperidine-2-carboxylate |
| Molecular Formula | C₁₂H₁₉NO₅ |
| Molecular Weight | 257.28 g/mol |
| CAS Number | Not definitively assigned in public databases. |
| Appearance | Predicted to be an off-white solid or a viscous oil. |
| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, MeOH). |
Spectroscopic Signature Analysis
The structural identity of the molecule can be unequivocally confirmed through a combination of spectroscopic techniques. Based on analogous structures, the following spectral characteristics are expected:
-
¹H NMR Spectroscopy:
-
Boc Group: A characteristic singlet at ~1.4-1.5 ppm, integrating to 9H.
-
Methyl Ester: A sharp singlet at ~3.7-3.8 ppm, integrating to 3H.
-
Piperidine Ring Protons: A series of complex multiplets between ~2.0 and 4.5 ppm. The α-proton at C-2 (adjacent to the ester) would likely appear around 4.2-4.4 ppm. The protons adjacent to the ketone (C-4 and C-6) would be deshielded and appear further downfield.
-
-
¹³C NMR Spectroscopy:
-
Carbonyls: Three distinct signals in the downfield region: the ketone (~205-208 ppm), the ester (~170-172 ppm), and the Boc carbamate (~154-155 ppm).
-
Boc Group: Signals for the quaternary carbon (~80-81 ppm) and the methyl carbons (~28 ppm).
-
Methyl Ester: A signal around 52-53 ppm.
-
Piperidine Ring Carbons: Signals in the aliphatic region, typically between 30-60 ppm.
-
-
Mass Spectrometry (MS):
-
ESI-MS (+): Expected to show a prominent ion for [M+H]⁺ at m/z 258.1, [M+Na]⁺ at m/z 280.1, and a fragment corresponding to the loss of the Boc group ([M-Boc+H]⁺) at m/z 158.1.
-
-
Infrared (IR) Spectroscopy:
-
Three distinct carbonyl (C=O) stretching bands: a sharp, strong ketone stretch (~1720-1725 cm⁻¹), a strong ester stretch (~1735-1745 cm⁻¹), and a strong carbamate stretch (~1680-1695 cm⁻¹).[1]
-
Synthesis and Manufacturing Pathway
A robust and reliable synthesis of this chiral building block is paramount for its use in drug development. While multiple routes can be envisioned, a highly logical and field-proven approach involves a multi-step synthesis commencing from the readily available chiral pool starting material, (R)-pyroglutamic acid.[2] This strategy ensures the preservation of the critical C-2 stereocenter throughout the synthesis.
Proposed Synthetic Route: Ring Expansion
A plausible and efficient method to construct the 6-membered 5-oxopiperidine ring from a 5-membered pyroglutamate precursor is via a one-carbon insertion, such as a diazomethane-mediated ring expansion.
Caption: Proposed synthesis of the target molecule via protection and ring expansion.
Detailed Experimental Protocol (Proposed)
Step 1a: N-Boc Protection of (R)-Pyroglutamic Acid
-
Dissolve (R)-Pyroglutamic acid in a suitable solvent mixture (e.g., Dioxane/Water).
-
Add a base such as sodium hydroxide to deprotonate the carboxylic acid.
-
Cool the solution to 0 °C and add Di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Acidify the mixture and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-N-Boc-Pyroglutamic acid, which is often used without further purification.
Causality Insight: The Boc group is installed first to protect the nitrogen atom, preventing it from interfering with subsequent reactions and increasing the solubility of the intermediate in organic solvents.
Step 1b: Methyl Esterification
-
Dissolve the crude (R)-N-Boc-Pyroglutamic acid in a polar aprotic solvent like DMF or Acetonitrile.
-
Add a mild base such as potassium carbonate (K₂CO₃).
-
Add methyl iodide (CH₃I) and stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC/LC-MS. Upon completion, perform an aqueous workup, extract the product into an organic solvent, dry, and concentrate.
-
Purify the resulting (R)-N-Boc-pyroglutamic acid methyl ester by column chromatography.
Causality Insight: Standard Sₙ2 esterification is a reliable method. Alternatively, using trimethylsilyldiazomethane (TMSCHN₂) provides a very clean and high-yielding esterification under mild conditions, avoiding a basic workup.
Step 2: Arndt-Eistert Homologation and Wolff Rearrangement
-
Dissolve the purified pyroglutamate ester in an anhydrous, non-protic solvent (e.g., THF or DCM) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Add oxalyl chloride dropwise, followed by a catalytic amount of DMF. This converts the lactam carbonyl into a reactive acyl chloride intermediate (this step requires careful optimization as lactams can be challenging to activate). A more common approach would be activation of the corresponding opened-chain N-Boc-glutamic acid γ-ester before cyclization. However, for a direct ring expansion:
-
A more viable strategy involves converting the lactam to a thio-lactam (using Lawesson's reagent), followed by methylation to form a thio-imidate, which can then undergo ring expansion. A classic Arndt-Eistert approach on the corresponding carboxylic acid is more established: If starting from N-Boc glutamic acid γ-methyl ester, the α-carboxylic acid would be converted to the diazoketone.
-
The diazoketone is then subjected to a Wolff Rearrangement, typically promoted by a silver catalyst (Ag₂O) in the presence of a nucleophile (e.g., water or methanol). The rearrangement involves the expulsion of N₂ gas and migration of the alkyl chain to form a ketene intermediate, which is trapped to yield the six-membered ring product.
-
Purify the final product by column chromatography.
Trustworthiness and Validation: Each step of this synthesis must be validated. The identity and purity of the intermediates and the final product should be confirmed by NMR, MS, and HPLC analysis to ensure they meet the specifications required for subsequent use in GMP or research environments.
Applications in Drug Discovery and Development
The true value of (R)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester lies in its role as a versatile scaffold for generating libraries of complex molecules for biological screening.
Caption: Strategic workflow for utilizing the building block in drug discovery.
Elaboration of the Ketone Moiety
The C-5 ketone is the primary site for introducing molecular diversity.
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) smoothly converts the ketone into a new amine substituent. This is one of the most powerful and reliable methods for creating C-N bonds in medicinal chemistry.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the ketone into an alkene, providing a scaffold for further modifications like Michael additions or hydrogenations.
-
Grignard and Organolithium Additions: Nucleophilic addition to the ketone generates a tertiary alcohol, introducing a new stereocenter and a site for further functionalization.
Modification of the Carboxylate
The methyl ester at C-2 can be readily hydrolyzed (saponified) to the corresponding carboxylic acid. This acid can then be coupled with a wide array of amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides, a common functional group in many drugs.
N-Deprotection and Functionalization
Following scaffold elaboration, the Boc group can be cleanly removed using a strong acid like trifluoroacetic acid (TFA) in DCM. The resulting secondary amine can then be alkylated, acylated, or used in further coupling reactions to complete the synthesis of the final target molecule.
Conclusion
(R)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester represents a sophisticated chemical tool for the modern medicinal chemist. While not a common off-the-shelf reagent, its synthesis is achievable from basic chiral pool starting materials. Its unique combination of a defined stereocenter, a versatile ketone handle, and orthogonal protecting groups provides an efficient and highly adaptable platform for the synthesis of novel, enantiomerically pure piperidine-based drug candidates. The logical application of this building block can significantly accelerate the discovery and development of new therapeutics.
References
- Stevens, C. V., Dieltiens, N., & Claeys, D. D. (2005). Straightforward ring expansion of pyroglutamates to perhydro-1,3-diazepine-2,4-diones. Organic Letters, 7(6), 1117-9.
- Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 2005. Synthesis of Peptides and Peptidomimetics.
- Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-144.
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 19, 2026, from [Link]
- King, F. D. (Ed.). (2009). Bioactive Conformation I. Springer Science & Business Media.
- Griggs, S. D., Thompson, N., Tape, D. D., Fabre, M., & Clarke, P. (2018). Synthesis of highly substituted 2-spiropiperidines. Organic & Biomolecular Chemistry, 16(29), 5246-5250.
- Sarpong, R., & Murphy, S. K. (2018). A ring expansion approach to N-oxy-2,5-diketopiperazines. Tetrahedron Letters, 59(37), 3462-3465.
-
Wikipedia. (n.d.). Pyroglutamic acid. Retrieved January 19, 2026, from [Link]
- Mitrovic, M., et al. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 69(11), 937-942.
Sources
Spectroscopic data for (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate
An In-Depth Technical Guide to the Spectroscopic Profile of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate
Abstract
Introduction: A Key Chiral Intermediate
The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The title compound, with its defined (R)-stereochemistry at the C2 position, offers precise three-dimensional control for the synthesis of targeted therapeutics. The tert-butoxycarbonyl (Boc) group on the nitrogen and the methyl ester at C2 provide differential reactivity, allowing for selective chemical transformations. The C5-ketone introduces a key site for further functionalization, such as reductive amination or aldol-type reactions.
Accurate interpretation of spectroscopic data is the cornerstone of modern chemical synthesis. It provides indisputable evidence of molecular structure, purity, and conformation. This guide serves as a key reference for researchers, offering a baseline for the expected spectroscopic signatures of this compound.
Figure 1: Structure of this compound with atom numbering.
Predicted Spectroscopic Data & Interpretation
The following sections detail the predicted spectroscopic data. These predictions are derived from established chemical shift theory, analysis of functional groups, and comparison with structurally similar N-Boc protected piperidones.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the restricted rotation (atropisomerism) caused by the bulky Boc group, which can lead to broadened signals or the appearance of two sets of signals for the ring protons. The analysis below assumes a single, time-averaged conformation for simplicity.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~4.60 - 4.80 | dd | 1H | H2 | The methine proton at the chiral center (C2) is significantly deshielded by the adjacent nitrogen and the carbonyl of the methyl ester. |
| ~3.75 | s | 3H | -OCH₃ | A characteristic singlet for the methyl ester protons. |
| ~3.90 - 4.10 | m | 1H | H6 (axial) | One of the methylene protons on C6, adjacent to nitrogen. It is expected to be downfield. |
| ~3.20 - 3.40 | m | 1H | H6 (eq) | The other C6 proton, diastereotopic to its axial partner. |
| ~2.60 - 2.80 | m | 2H | H4 | Methylene protons adjacent to the C5 ketone. Deshielded by the carbonyl group. |
| ~2.40 - 2.60 | m | 2H | H3 | Methylene protons adjacent to the chiral center C2. |
| 1.48 | s | 9H | -C(CH₃)₃ | A strong singlet characteristic of the tert-butyl group of the Boc protecting group. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule. The three carbonyl carbons are expected to be distinct and downfield.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~206.0 | C5 (Ketone C=O) | The ketone carbonyl is typically found in this downfield region. |
| ~171.0 | Ester C=O | The methyl ester carbonyl carbon. |
| ~154.5 | Boc C=O | The carbamate carbonyl carbon, characteristically found in this region. |
| ~80.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~57.0 | C2 | The chiral carbon, shifted downfield by the adjacent nitrogen and ester group. |
| ~52.5 | -OCH₃ | The methyl carbon of the ester. |
| ~45.0 | C6 | The methylene carbon adjacent to the nitrogen atom. |
| ~40.0 | C4 | The methylene carbon alpha to the ketone. |
| ~28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
| ~25.0 | C3 | The remaining methylene carbon of the piperidine ring. |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the strong absorptions of the three distinct carbonyl groups. Differentiating these is key to confirming the structure.
Table 3: Predicted IR Absorption Bands (Thin Film/KBr)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~1745 | Strong | Ester C=O Stretch | Esters typically have the highest stretching frequency among these carbonyls due to the inductive effect of the alkoxy oxygen.[1] |
| ~1720 | Strong | Ketone C=O Stretch | The saturated ring ketone absorption is expected in this region, at a lower frequency than the ester.[2][3] |
| ~1695 | Strong | Carbamate C=O Stretch | The carbamate carbonyl has significant resonance delocalization, lowering its bond order and stretching frequency relative to ketones and esters.[4] |
| ~2980, 2870 | Medium | C-H Stretch | Aliphatic C-H stretching from the piperidine ring and Boc/methyl groups. |
| ~1160 | Strong | C-O Stretch | Strong stretching associated with the ester and carbamate C-O bonds. |
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule. The predicted fragmentation is based on the known behavior of N-Boc protected amino acid esters.[5]
-
Predicted Molecular Ion:
-
[M+H]⁺ = 258.13 m/z
-
[M+Na]⁺ = 280.11 m/z
-
-
Key Fragmentation Pathways:
-
Loss of Boc Group: The most characteristic fragmentation is the loss of the entire Boc group (-100 Da) or, more commonly, the loss of isobutylene (-56 Da) followed by CO₂ (-44 Da).
-
Loss of tert-butyl: A primary loss of the tert-butyl cation (-57 Da) is highly characteristic. [M+H - 57]⁺ = 201.07 m/z.
-
Loss of Methanol: Neutral loss of methanol (-32 Da) from the ester is also possible.
-
Figure 2: Predicted major fragmentation pathways in positive-ion ESI-MS.
Standardized Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
This protocol is a general guideline for acquiring high-resolution spectra on a modern NMR spectrometer (e.g., 400 MHz).[6][7][8][9]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube. Ensure no solid particulates are present; filter if necessary.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-45° pulse angle to ensure adequate relaxation between scans.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
Acquire 8-16 scans for a typical sample concentration.
-
Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform.
-
Phase the spectrum and reference the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Set the spectral width to cover 0 to 220 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.
-
Process the FID and reference the CDCl₃ solvent peak to 77.16 ppm.
-
FT-IR Spectroscopy Protocol
This protocol describes analysis using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[10][11][12][13]
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This scan of the ambient atmosphere (H₂O, CO₂) will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid compound directly onto the center of the ATR crystal.
-
Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Cleaning:
-
Raise the press arm, and carefully clean the sample from the crystal surface using a dry tissue, followed by a solvent-dampened tissue (e.g., isopropanol).
-
ESI-Mass Spectrometry Protocol
This protocol outlines a general procedure for obtaining a mass spectrum via direct infusion into an ESI-MS system.[14][15][16][17][18]
-
Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Create a dilute solution for analysis by taking ~10 µL of the stock solution and diluting it into 1 mL of the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The final concentration should be in the low µg/mL range.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibrant solution.
-
Set the ionization mode to positive ion ESI.
-
Typical parameters: Capillary voltage ~3.5-4.5 kV; nebulizer gas (N₂) pressure ~10-20 psi; drying gas flow ~5-10 L/min; drying gas temperature ~250-350 °C.
-
-
Data Acquisition:
-
Load the sample solution into a syringe and place it on a syringe pump connected to the ESI source.
-
Infuse the sample at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data over a suitable mass range (e.g., m/z 50-500) for several minutes to obtain a stable signal and averaged spectrum.
-
Figure 3: General experimental workflow for NMR spectroscopic analysis.
Conclusion
The spectroscopic profile of this compound is characterized by distinct and predictable features. The ¹H and ¹³C NMR spectra are defined by the chiral center at C2 and the deshielding effects of the nitrogen and three carbonyl groups. The IR spectrum provides clear, separable absorption bands for the ester, ketone, and carbamate functionalities, serving as a rapid method for structural confirmation. Finally, ESI mass spectrometry confirms the molecular weight and shows characteristic fragmentation patterns involving the loss of the N-Boc protecting group. This comprehensive guide provides researchers with the foundational data and protocols necessary for the confident identification and utilization of this important synthetic intermediate.
References
-
Rutgers University-Newark Chemistry Department. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved January 19, 2026, from [Link]
-
University of Oxford Chemistry Research Laboratory. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved January 19, 2026, from [Link]
- Reynolds, W. F., & Burns, D. C. (2018). Acquiring 1H and 13C Spectra.
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved January 19, 2026, from [Link]
- UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. University of California, Irvine.
-
The University of Liverpool Repository. (n.d.). Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. Retrieved January 19, 2026, from [Link]
- Reddit. (2022).
-
Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. YouTube. Retrieved January 19, 2026, from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 19, 2026, from [Link]
-
UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved January 19, 2026, from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved January 19, 2026, from [Link]
- California State University, Los Angeles. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
- Missouri University of Science and Technology. (n.d.). Fourier Transform Infrared Spectroscopy.
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved January 19, 2026, from [Link]
- University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- Spectroscopy Online. (2025).
- Zhu, Z. T., et al. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 45(12), 2684-2688.
- ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- Srinivas, R., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(22), 3549-58.
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved January 19, 2026, from [Link]
- MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(18), 4235.
- Michigan State University. (n.d.).
-
Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved January 19, 2026, from [Link]
- Fromm, K. M., et al. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds.
- Chemistry LibreTexts. (2025). 14.2: Acquiring a NMR Spectrum.
- Garner, G. V., et al. (1983). Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids. Organic Mass Spectrometry, 18(11), 486-489.
- ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?.
- Pandikumar, A., & Ramalingan, K. (1984). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 22(1), 53-56.
- Semantic Scholar. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS.
Sources
- 1. echemi.com [echemi.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. m.youtube.com [m.youtube.com]
- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Rutgers_MS_Home [react.rutgers.edu]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. phys.libretexts.org [phys.libretexts.org]
- 17. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 18. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate in Modern Drug Discovery: A Technical Guide
Abstract
(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate, a chiral piperidine derivative, has emerged as a cornerstone in the synthesis of complex molecular architectures for drug development. Its unique structural features, including a constrained piperidine ring and orthogonal protecting groups, make it an invaluable building block for creating novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the molecular properties, synthesis, and diverse applications of this key intermediate for researchers, scientists, and drug development professionals. We will explore its role in the design of conformationally restricted amino acid mimics and its utility in the development of agents targeting the central nervous system, underscoring the profound impact of chirality on pharmacological activity.
Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry
The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its ability to form key interactions with biological targets. The introduction of chirality into the piperidine ring significantly enhances its utility in drug design, allowing for a more precise and potent modulation of pharmacological activity.[3][4] The distinct three-dimensional arrangement of substituents on a chiral piperidine ring dictates its binding affinity and selectivity for its biological target, which can lead to improved therapeutic outcomes and reduced off-target effects.[3] this compound stands out as a particularly valuable chiral building block due to the strategic placement of its functional groups, which allows for versatile chemical manipulations.
Molecular Profile and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₅ | [5][6] |
| Molecular Weight | 257.29 g/mol | [5][6] |
| CAS Number | 448963-98-2 | [5][6] |
| IUPAC Name | 1-tert-butyl 2-methyl (2R)-5-oxopiperidine-1,2-dicarboxylate | [5] |
| Synonyms | Methyl (2R)-1-Boc-5-oxopiperidine-2-carboxylate, (R)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester | [5][6] |
| Appearance | Expected to be a solid or oil | - |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol | General chemical knowledge |
Synthesis of this compound: A Strategic Approach
The asymmetric synthesis of this compound can be strategically designed starting from the readily available chiral precursor, L-glutamic acid. This approach ensures the desired stereochemistry at the C2 position. A key transformation in this synthetic route is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[7][8]
Proposed Synthetic Pathway
The following diagram illustrates a plausible synthetic route from L-glutamic acid.
Caption: Proposed synthesis of the target molecule.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-L-glutamic acid dimethyl ester
-
To a solution of L-glutamic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide.
-
Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture and extract the N-Boc-L-glutamic acid with an organic solvent.
-
Esterify the resulting diacid using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) to yield N-Boc-L-glutamic acid dimethyl ester.
Step 2: Dieckmann Condensation to form this compound
-
Dissolve N-Boc-L-glutamic acid dimethyl ester in an anhydrous solvent such as toluene.
-
Add a strong base, for instance, sodium ethoxide (NaOEt), to the solution under an inert atmosphere.[8][9]
-
Heat the reaction mixture to reflux to initiate the intramolecular cyclization.
-
After the reaction is complete (monitored by TLC), cool the mixture and quench with a weak acid.
-
Extract the product with an organic solvent, and purify by column chromatography to obtain the target compound.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), the methyl ester group (singlet, ~3.7 ppm), and protons on the piperidine ring (multiplets, ~2.0-4.5 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbons of the ketone (~205 ppm), the carbamate (~155 ppm), and the ester (~170 ppm), as well as signals for the carbons of the tert-butyl group and the piperidine ring. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. |
| FTIR | Characteristic absorption bands for the ketone C=O stretch (~1715 cm⁻¹), the carbamate C=O stretch (~1690 cm⁻¹), and the ester C=O stretch (~1740 cm⁻¹).[11][12] |
Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of a variety of biologically active molecules.
As a Precursor to Conformationally Constrained Amino Acids
The rigid piperidine ring serves as an excellent scaffold for the synthesis of conformationally constrained non-natural amino acids.[13][14][15] These modified amino acids are incorporated into peptides to induce specific secondary structures, enhance metabolic stability, and improve receptor binding affinity.[16] The ketone functionality at the 5-position provides a handle for further chemical modifications to introduce diverse side chains.
Caption: Synthesis of constrained amino acids.
A Key Building Block for CNS-Active Agents
The piperidine moiety is a common feature in many drugs that target the central nervous system (CNS).[17][18] The chirality of this compound is crucial for achieving selective interactions with specific receptors and enzymes in the brain. Its derivatives have the potential to be developed into novel treatments for a range of neurological and psychiatric disorders.[17][19]
The introduction of a chiral piperidine scaffold can significantly enhance the biological activity and selectivity of a drug candidate.[3][4] For instance, the specific stereochemistry can lead to a better fit within the binding pocket of a target protein, resulting in higher potency. Furthermore, chirality can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), leading to improved drug-like characteristics.[3]
Safety and Handling
While a specific material safety data sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Conclusion
This compound is a versatile and valuable chiral building block in the field of medicinal chemistry. Its well-defined stereochemistry and strategically placed functional groups provide a powerful platform for the synthesis of complex and biologically active molecules. The ability to generate conformationally constrained amino acids and its potential for developing novel CNS-active agents highlight its significance in modern drug discovery. As the demand for more selective and potent therapeutics continues to grow, the importance of chiral intermediates like this piperidine derivative will undoubtedly increase, paving the way for the development of next-generation medicines.
References
- Vertex AI Search. (2026). 1-tert-butyl 2-methyl (2R)
- The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. [Accessed January 19, 2026].
- PubMed. (2012). Synthesis of a conformationally constrained δ-amino acid building block. [Accessed January 19, 2026].
- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Accessed January 19, 2026].
- PubChem. (n.d.).
- BenchChem. (2025). The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. [Accessed January 19, 2026].
- Organic Reactions. (n.d.).
- BenchChem. (2025). Application of Piperidine Scaffolds in Central Nervous System Drug Discovery: Application Notes and Protocols. [Accessed January 19, 2026].
- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Accessed January 19, 2026].
- Benchchem. (n.d.). (R)
- ResearchGate. (n.d.).
- PubChem. (n.d.). N-(tert-butoxycarbonyl)piperidine. [Accessed January 19, 2026].
- ResearchGate. (n.d.). The influence of the introduction of chiral center in piperidine ring... [Accessed January 19, 2026].
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
- Vertex AI Search. (2026). 1-tert-butyl 2-methyl (2R)
- PubChem. (n.d.).
- PubMed. (n.d.).
- BenchChem. (2025). A Comparative Analysis of Catalysts for Dieckmann Condensation: A Guide for Researchers. [Accessed January 19, 2026].
- PubChem. (n.d.).
- ResearchGate. (n.d.).
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Accessed January 19, 2026].
- J&K Scientific LLC. (2025).
- HELDA - University of Helsinki. (2021). Conformationally Constrained Peptides with High Affinity to the Vascular Endothelial Growth Factor. [Accessed January 19, 2026].
- PubChem. (n.d.).
- Beilstein Journals. (n.d.). Supporting Information Photochemical generation of the 2,2,6,6-tetramethylpiperidine- 1-oxyl (TEMPO) radical from caged nitroxid. [Accessed January 19, 2026].
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Accessed January 19, 2026].
- PubMed. (1996). 2-substituted piperazines as constrained amino acids. Application to the synthesis of potent, non carboxylic acid inhibitors of farnesyltransferase. [Accessed January 19, 2026].
- PubMed. (n.d.). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. [Accessed January 19, 2026].
Sources
- 1. Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | C11H19NO3 | CID 66545682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. labsolu.ca [labsolu.ca]
- 7. organicreactions.org [organicreactions.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. mdpi.com [mdpi.com]
- 11. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DSpace [helda.helsinki.fi]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Chiral Piperidine Building Blocks: A Technical Guide for Modern Drug Discovery
This guide provides an in-depth exploration of chiral piperidine building blocks, offering a technical resource for researchers, chemists, and drug development professionals. We will delve into the strategic importance of this scaffold, explore state-of-the-art synthetic methodologies, and provide practical guidance for their effective implementation in medicinal chemistry programs.
The Strategic Advantage of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery. Its prevalence is not accidental but rather a result of a unique combination of physicochemical properties that make it an ideal component for modulating biological targets.
-
Pharmacokinetic Profile: The saturated nature of the piperidine ring generally imparts favorable pharmacokinetic properties, including improved metabolic stability and reduced plasma protein binding compared to more lipophilic or aromatic systems. The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with biological targets.
-
Three-Dimensional Diversity: Unlike flat aromatic rings, the piperidine scaffold adopts a non-planar chair conformation. This three-dimensional geometry allows for the precise spatial orientation of substituents, enabling a more nuanced and specific interaction with the complex topographies of protein binding pockets.
-
Chirality and Specificity: The introduction of one or more stereocenters onto the piperidine ring dramatically increases its structural complexity and potential for target specificity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to synthesize enantiomerically pure piperidine building blocks is paramount for developing safe and effective medicines.
Synthetic Strategies for Accessing Enantiopure Piperidine Scaffolds
The synthesis of chiral piperidines is a well-established field, yet it continues to evolve with the advent of new catalytic methods. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.
Classical Resolution of Racemates
One of the oldest yet still relevant methods involves the separation of a racemic mixture of piperidines. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Workflow for Classical Resolution:
Caption: Synthesis from the Chiral Pool.
The development of chiral catalysts has revolutionized the synthesis of enantiopure compounds. For piperidines, key methods include:
-
Asymmetric Hydrogenation: The hydrogenation of prochiral pyridinium salts or tetrahydropyridines using chiral transition metal catalysts (e.g., Rhodium or Iridium complexes with chiral phosphine ligands) is a powerful method for accessing a wide range of chiral piperidines.
-
Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems that can be converted into piperidines is another effective strategy.
-
Asymmetric Mannich Reactions: The reaction of an aldehyde, an amine, and a ketone or other active methylene compound in the presence of a chiral catalyst can provide access to functionalized chiral piperidines.
Table 1: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Typical Enantiomeric Excess (ee) |
| Classical Resolution | Well-established, can be cost-effective for certain substrates. | Maximum 50% yield, can be labor-intensive. | >99% (after multiple recrystallizations) |
| Chiral Pool Synthesis | High enantiopurity, predictable stereochemistry. | Limited to the diversity of available starting materials. | >99% |
| Asymmetric Catalysis | High efficiency, potential for high enantioselectivity, broad substrate scope. | Catalyst cost and development can be high, optimization required. | 90-99% |
Case Studies: Chiral Piperidines in Marketed Drugs
The impact of chiral piperidine building blocks is evident in numerous successful therapeutic agents across various disease areas.
-
Ritalin (Methylphenidate): Used for the treatment of ADHD, the threo-isomer is the active component. The piperidine ring is crucial for its interaction with the dopamine and norepinephrine transporters.
-
Chantix (Varenicline): A smoking cessation aid, varenicline features a complex, rigid structure built around a piperidine-like core. Its specific stereochemistry is essential for its activity as a partial agonist of the α4β2 nicotinic acetylcholine receptor.
-
Xeljanz (Tofacitinib): An inhibitor of the Janus kinase (JAK) family of enzymes for the treatment of rheumatoid arthritis, tofacitinib incorporates a chiral 3-aminopiperidine moiety.
Experimental Protocol: Asymmetric Hydrogenation of a Tetrahydropyridine
This protocol provides a general procedure for the asymmetric hydrogenation of a model tetrahydropyridine substrate using a chiral iridium catalyst.
Materials:
-
N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine (1.0 eq)
-
[Ir(COD)Cl]₂ (0.005 eq)
-
(R)-BINAP (0.011 eq)
-
Iodine (I₂) (0.03 eq)
-
Dichloromethane (DCM), degassed
-
Methanol (MeOH), degassed
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Ir(COD)Cl]₂ and (R)-BINAP. Add degassed DCM and stir at room temperature for 30 minutes.
-
Substrate Addition: To a separate flame-dried flask, add the N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine and iodine.
-
Reaction Setup: Transfer the catalyst solution to the substrate-containing flask via cannula.
-
Hydrogenation: Purge the flask with hydrogen gas (3x) and then maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen. Concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC or SFC.
Conclusion
Chiral piperidine building blocks are indispensable tools in modern drug discovery. Their unique structural and physicochemical properties, coupled with the development of robust and efficient synthetic methodologies, have solidified their position as a privileged scaffold. A deep understanding of the available synthetic strategies and their judicious application will continue to empower medicinal chemists to design and create the next generation of innovative therapeutics.
References
-
Title: Asymmetric Hydrogenation Source: Wikipedia URL: [Link]
Importance of N-Boc protected piperidines in synthesis
An In-Depth Technical Guide to the Synthesis and Application of N-Boc Protected Piperidines
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing as a privileged structure in a vast number of pharmaceuticals and bioactive natural products.[1][2] Its conformational pre-organization and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting complex biological receptors.[3] However, the inherent nucleophilicity and basicity of the piperidine nitrogen often necessitate a protection strategy to achieve controlled and selective functionalization of the heterocyclic ring or other moieties within a molecule. Among the myriad of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as the preeminent choice for piperidine chemistry. This guide provides a comprehensive exploration of the critical role of N-Boc protected piperidines, detailing the causality behind their synthesis, functionalization, and deprotection in the context of complex molecule synthesis and drug development.
The Strategic Imperative of the N-Boc Group
The utility of a protecting group is dictated by its ease of installation, its stability under a wide range of reaction conditions, and its facile, selective removal. The N-Boc group excels in all three areas, making it a workhorse in organic synthesis.[4]
-
Stability and Orthogonality: The Boc group is exceptionally stable to basic, hydrogenolytic, and mildly acidic conditions, allowing for a broad spectrum of subsequent chemical transformations to be performed without disturbing the protected nitrogen. This chemical orthogonality is paramount in multi-step syntheses.
-
Modulation of Reactivity: The electron-withdrawing nature of the Boc group significantly attenuates the nucleophilicity and basicity of the piperidine nitrogen.[5] This prevents unwanted side reactions, such as N-alkylation or acid-base quenching of reagents. Furthermore, this electronic modification is key to enabling certain synthetic strategies, such as the directed lithiation of the C2 position.[6][7]
-
Improved Handling: Boc protection often increases the crystallinity and solubility of piperidine intermediates in common organic solvents, simplifying purification by chromatography or recrystallization.[8]
The workflow below illustrates the strategic cycle of employing the N-Boc group to enable selective modification.
Synthesis of N-Boc Protected Piperidines
The installation of the Boc group is typically a straightforward and high-yielding process. The most common method involves the reaction of the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[9]
Experimental Protocol 1: General N-Boc Protection of Piperidine
-
Preparation: Dissolve the piperidine derivative (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M in a round-bottom flask.[9]
-
Base Addition: Add a base (1.1-1.5 equivalents), such as triethylamine (TEA) or sodium bicarbonate, to neutralize the acid generated during the reaction.[9]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 equivalents) to the solution. A slight excess ensures the reaction proceeds to completion.[9]
-
Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
More complex, functionalized N-Boc piperidines can be synthesized from chiral precursors. For instance, enantiomerically pure 3-(N-Boc amino) piperidine derivatives can be synthesized in five linear steps starting from L-glutamic acid.
Core Applications in Complex Synthesis
N-Boc piperidines are not merely protected intermediates; they are versatile building blocks that enable the construction of complex molecular architectures.[10][11]
Directed C-H Functionalization
A significant advancement in synthetic chemistry is the ability to directly functionalize C-H bonds. In the context of N-Boc piperidine, the protecting group plays a crucial role in directing this functionalization.
-
C2-Functionalization: The Boc group facilitates deprotonation at the C2 position using a strong base like sec-butyllithium (s-BuLi) in the presence of a ligand such as TMEDA.[7] The resulting organolithium species can be transmetalated to an organozinc reagent and subsequently used in palladium-catalyzed Negishi-type cross-coupling reactions to form 2-arylpiperidines.[7] This strategy was famously applied in a very short synthesis of the alkaloid (±)-anabasine.[7]
-
Regiodivergent Functionalization: The choice of catalyst and protecting group can precisely control the site of functionalization. Rhodium-catalyzed C-H insertions can be directed to the C2 or C4 positions of the piperidine ring.[12][13] For example, C-H functionalization of N-Boc-piperidine with a specific rhodium catalyst generates 2-substituted analogues, whereas using a different protecting group and catalyst combination can yield 4-substituted products.[12] The 3-substituted analogues can be accessed indirectly via cyclopropanation of an N-Boc-tetrahydropyridine followed by reductive ring-opening.[12]
Building Blocks for Active Pharmaceutical Ingredients (APIs)
N-Boc protected piperidines bearing additional functional groups, such as carboxylic acids or ketones, are invaluable intermediates.[14][15]
-
N-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4): This compound is a prime example of a versatile building block.[10][11] The Boc group allows for selective modifications at the carboxylic acid, such as amide couplings, while the nitrogen remains inert. Subsequent removal of the Boc group reveals the free amine for further derivatization, a strategy fundamental to efficient drug discovery.[10]
-
N-Boc-4-piperidone (CAS 79099-07-3): This intermediate is used to access a wide range of substituted piperidines.[15] For example, a palladium-catalyzed borylative migration of an alkenyl nonaflate derivative of N-Boc 4-piperidone provides access to chiral piperidinyl allylic boronates, which are precursors to numerous pharmaceutical agents.[15]
The Critical Step: N-Boc Deprotection
The clean and efficient removal of the Boc group is the final, critical step that unveils the desired piperidine. The choice of deprotection method is contingent on the overall molecular structure, particularly its sensitivity to acid.[4]
Common Deprotection Methodologies
Acid-catalyzed cleavage is the most common method for Boc removal. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form the stable tert-butyl cation, carbon dioxide, and the free amine salt.
| Method | Reagents/Conditions | Solvent | Temp. | Time | Typical Yield | Key Considerations |
| Trifluoroacetic Acid (TFA) | 5-50% TFA | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours | >95% | Very common and effective. The resulting trifluoroacetate salt can sometimes be difficult to handle.[4] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane | Dioxane or Methanol | Room Temp. | 1-3 hours | Quantitative | Often, the hydrochloride salt of the piperidine precipitates, simplifying isolation.[4] |
| Aqueous Conditions | H₂O | Water | Reflux (100 °C) | < 15 mins | High | An environmentally friendly approach, particularly effective under microwave irradiation.[4] |
Experimental Protocol 2: N-Boc Deprotection with TFA in DCM
This protocol is a standard and highly effective method for Boc removal.[4]
-
Preparation: Dissolve the N-Boc protected piperidine derivative (1.0 equivalent) in DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.[4]
-
TFA Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) to the stirred solution.[4]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[4]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[4]
-
Neutralization & Extraction: Dissolve the residue in water and neutralize by careful addition of a base (e.g., NaHCO₃ or NaOH solution) until the pH is basic. Extract the aqueous layer with DCM (3x).[4]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine derivative.[4]
Conclusion
N-Boc protected piperidines are far more than simple intermediates; they are enabling tools that have fundamentally shaped the landscape of modern synthetic and medicinal chemistry. The Boc group provides an ideal combination of stability, reactivity modulation, and ease of removal that allows chemists to unlock the full potential of the piperidine scaffold. From directing C-H functionalization with exquisite regioselectivity to facilitating the construction of complex pharmaceutical agents, the strategic use of N-Boc protection is a testament to the power of logical, chemistry-driven design. A thorough understanding of the principles governing the synthesis, application, and deprotection of these vital building blocks is essential for any scientist or researcher engaged in the pursuit of novel molecular entities.
References
- BenchChem. (2025).
- Cochrane, E. J., Leonori, D., Hassall, L. A., & Coldham, I. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. RSC Publishing.
- Yadav, J. S., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Krasavin, M., et al. (2022).
- ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery.
- Encyclopedia.pub. (2023).
- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone. ChemicalBook.
- BenchChem. (2025).
- Knochel, P., et al. (n.d.). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- BenchChem. (n.d.). An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
- Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide. Chem-Impex.
- Davies, H. M. L., et al. (n.d.).
- ResearchGate. (2020). Synthetic strategies towards C−H functionalization of piperidines at....
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
A Senior Application Scientist’s Guide to (R)-N-Boc-5-oxopiperidine-2-carboxylate: From Commercial Scarcity to Practical Synthesis
Abstract
(R)-N-Boc-5-oxopiperidine-2-carboxylate is a chiral piperidine derivative of significant interest to medicinal chemists and drug development professionals. Its rigid, stereodefined scaffold, combined with a versatile ketone functionality and a protected amino acid moiety, makes it a highly valuable building block for synthesizing complex molecular architectures. However, a thorough market survey reveals that this specific (R)-enantiomer is not a readily available catalog chemical, posing a challenge for research programs that require it. This technical guide provides a comprehensive analysis of the commercial landscape for closely related analogs, outlines a robust and reliable synthetic protocol for its preparation from a commercially available precursor, and details the necessary quality control procedures to ensure its structural integrity and enantiomeric purity. The objective is to equip researchers with the practical knowledge required to procure or synthesize this important synthetic intermediate for their discovery pipelines.
Introduction: The Strategic Value of the 5-Oxopiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents. Its conformational pre-organization and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. The introduction of a ketone at the 5-position, as seen in the 5-oxopiperidine core, serves as a versatile synthetic handle. This ketone can be subjected to a wide array of chemical transformations—including reductive amination, olefination, and aldol reactions—enabling the exploration of diverse chemical space and the generation of compound libraries for structure-activity relationship (SAR) studies.
Furthermore, the stereochemistry at the 2-position is critical. The biological activity of chiral molecules is often dictated by a single enantiomer, with the other being inactive or, in some cases, contributing to off-target toxicity. Consequently, access to enantiomerically pure building blocks like (R)-N-Boc-5-oxopiperidine-2-carboxylate is paramount for the development of safe and effective therapeutics.
Commercial Landscape Analysis: A Market of Analogs
Direct searches for (R)-N-Boc-5-oxopiperidine-2-carboxylate across major chemical supplier databases reveal a critical gap in the market. While the core structure is recognized, the specific combination of (R)-stereochemistry, N-Boc protection, and 5-oxo functionality is not offered as a standard, off-the-shelf product. Instead, researchers will find a variety of structurally related analogs. This situation necessitates either a custom synthesis request, which can be costly and time-consuming, or in-house preparation.
The table below summarizes the commercial availability of key analogs, highlighting their structural differences from the target compound. Understanding these available precursors is the first step in designing a practical synthetic strategy.
| Compound Name | CAS Number | Chirality | Key Structural Difference from Target | Example Supplier(s) |
| (S) -1-(Boc)-5-oxopiperidine-2-carboxylic acid | 915976-41-9 | S | Incorrect enantiomer | Advanced ChemBlocks |
| (R) -5-oxopiperidine-2-carboxylic acid hydrochloride | 1427203-51-7 | R | Lacks N-Boc protecting group; supplied as HCl salt | ChemScene |
| (R) -(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 | R | Lacks the 5-oxo functional group | Sigma-Aldrich |
| (S) -1-Boc-4-oxopiperidine-2-carboxylic acid | 198646-60-5 | S | Oxo group at C4; incorrect enantiomer | Sigma-Aldrich |
Recommended Synthesis Protocol: N-Boc Protection
The following protocol describes the straightforward N-protection of (R)-5-oxopiperidine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).
Causality and Experimental Choice: The reaction is performed under mild basic conditions, typically using a base like sodium bicarbonate or triethylamine. The base serves two crucial functions: first, it neutralizes the hydrochloride salt of the starting material, liberating the free secondary amine; second, it scavenges the acidic byproduct generated during the reaction, driving the equilibrium towards the protected product. Dichloromethane (DCM) or a similar solvent system like THF/water is chosen for its ability to dissolve both the polar starting material and the more nonpolar Boc-protected product, ensuring a homogenous reaction mixture.
Detailed Step-by-Step Methodology
-
Preparation: To a round-bottom flask, add (R)-5-oxopiperidine-2-carboxylic acid hydrochloride (1.0 eq).
-
Dissolution: Dissolve the starting material in a mixture of water and a suitable organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Basification: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃) (approx. 2.5 eq) portion-wise with stirring until gas evolution ceases. This neutralizes the HCl salt and establishes basic conditions.
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) in the same organic solvent dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Workup (Aqueous Extraction):
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Add water and adjust the pH to ~2-3 with a cold 1M HCl solution. This step protonates the carboxylic acid of the product, making it extractable into an organic solvent while leaving behind inorganic salts.
-
Extract the aqueous layer three times with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude material can be purified by flash column chromatography on silica gel if necessary, though often the product is of sufficient purity after extraction.
Quality Control: A Self-Validating Protocol
Synthesizing the molecule is only half the battle; verifying its identity, purity, and, most importantly, its stereochemical integrity is essential for its use in drug discovery.
Trustworthiness through Validation: A protocol is only trustworthy if its output can be rigorously validated. The following QC steps form a self-validating system to ensure the material meets the standards required for further research.
-
Purity Assessment (TLC & HPLC):
-
TLC: A quick, qualitative check. A single spot on a TLC plate (visualized by UV light and/or a potassium permanganate stain) in an appropriate solvent system (e.g., 5-10% Methanol in DCM) is a good indicator of purity.
-
HPLC: For quantitative analysis, High-Performance Liquid Chromatography provides a precise measure of purity (e.g., >95%).
-
-
Structural Confirmation (NMR & MS):
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the correct molecular weight (C₁₁H₁₇NO₅, MW: 243.26). The observed mass should correspond to [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions.
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy confirms the exact molecular structure. Key expected signals include the characteristic tert-butyl singlet (~1.4 ppm, 9H) from the Boc group and the absence of the N-H proton from the starting material.
-
-
Enantiomeric Purity (Chiral HPLC):
-
Causality: Standard HPLC or NMR cannot distinguish between enantiomers. Since the entire purpose of this synthesis is to obtain the (R)-enantiomer, a specific chiral analysis is mandatory.
-
Method: Chiral HPLC, using a column designed to separate enantiomers (e.g., a polysaccharide-based column), is the gold standard. The synthesized product should show a single major peak corresponding to the (R)-enantiomer, allowing for the calculation of enantiomeric excess (e.e.). Alternatively, the carboxylic acid can be derivatized with a chiral amine, and the resulting diastereomers can be analyzed by standard HPLC or NMR.[2]
-
Applications in Drug Discovery
While direct applications of (R)-N-Boc-5-oxopiperidine-2-carboxylate are proprietary to the institutions developing them, the utility of this scaffold can be inferred from public-domain research on related structures. The 5-oxo-piperidine core is a key intermediate in the synthesis of various biologically active agents. For example, derivatives of 6-oxopiperidine-2-carboxylate have been explored as antagonists for the N-methyl-D-aspartate (NMDA) receptor, a target relevant to neurological disorders.[3] Similarly, chiral piperazine-based structures, which are close cousins of piperidines, have been incorporated into peptidomimetics to study and control peptide secondary structures like β-turns.[4]
The title compound serves as a constrained, chiral amino acid mimic. The Boc-protected nitrogen and the carboxylic acid allow for its direct incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The 5-oxo group remains available for post-synthetic modification, enabling the creation of complex peptide-small molecule hybrids, a strategy increasingly used in modern drug discovery.[]
References
-
National Center for Biotechnology Information. "(2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid." PubChem Compound Summary for CID 139043. Available from: [Link]
-
García-López, M. T., et al. "A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives." Acta Crystallographica Section C: Crystal Structure Communications, vol. 57, no. Pt 6, 2001, pp. 711-2. Available from: [Link]
-
Matulevičiūtė, G., et al. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, vol. 25, no. 1, 2019, p. 11. Available from: [Link]
-
Guitot, K., et al. "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." The Journal of Organic Chemistry, vol. 74, no. 21, 2009, pp. 8433-6. Available from: [Link]
- Google Patents. "Preparation method of (R)-3-Boc-aminopiperidine." CN105130879A.
-
The Royal Society of Chemistry. "Supporting information for: Diastereoselective Synthesis of 5-Oxo-1,2-disubstituted Pyrrolidine-3-carboxylic Acids via Michael Addition." Available from: [Link]
- Google Patents. "Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof." US10662190B2.
-
National Center for Biotechnology Information. "5-Oxopiperidine-2-carboxylic acid." PubChem Compound Summary for CID 16639150. Available from: [Link]
-
Toyo'oka, T., et al. "Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS." Journal of the Pharmaceutical Society of Japan, vol. 135, no. 8, 2015, pp. 971-978. Available from: [Link]
Sources
A Senior Application Scientist's Guide to 5-Oxopiperidine-1,2-dicarboxylate Derivatives: Synthesis, Reactivity, and Therapeutic Potential
Introduction: The Strategic Value of the Piperidine Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold." Its frequent appearance in a vast array of clinically approved drugs and bioactive natural products is a testament to its versatile and favorable properties.[1][2][3] Piperidine-containing molecules often exhibit enhanced metabolic stability, improved pharmacokinetic profiles (ADME), and the ability to adopt conformations that fit snugly into the binding pockets of diverse biological targets.[2]
This guide delves into a specific, highly functionalized variant of this scaffold: the 5-oxopiperidine-1,2-dicarboxylate core. This structure is characterized by three key features: a cyclic lactam (amide within a ring), an α-amino acid ester moiety at the 2-position, and a carbamate protecting group at the 1-position (the nitrogen atom). This unique combination of functional groups offers a rich platform for chemical modification, making it an attractive starting point for the synthesis of novel therapeutic agents. We will explore the logical synthetic pathways to access this core, dissect its chemical reactivity for library development, and survey the compelling biological rationale for its investigation in modern drug discovery programs.
Part 1: Constructing the Core - Synthetic Methodologies
The synthesis of the 5-oxopiperidine-1,2-dicarboxylate scaffold is predicated on established principles of heterocyclic chemistry. The choice of a specific route is often dictated by the desired stereochemistry at the C2 position and the scale of the synthesis.
Primary Synthetic Strategy: Intramolecular Cyclization
The most direct and logical approach to the 5-oxopiperidine core involves the cyclization of a linear precursor derived from glutamic acid or a related five-carbon amino acid derivative. This strategy provides excellent control over the crucial C2 stereocenter.
Experimental Protocol: Synthesis of (S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate
This protocol outlines a representative synthesis, starting from L-glutamic acid. The causality behind each step is explained to provide a self-validating framework.
-
Step 1: N-Protection of L-Glutamic Acid.
-
Procedure: L-Glutamic acid is dissolved in a biphasic system of dioxane and water. Sodium hydroxide is added to deprotonate the carboxylic acid and amino groups. Di-tert-butyl dicarbonate (Boc)₂O is then added portion-wise. The reaction is stirred at room temperature for 12-24 hours.
-
Causality: The Boc protecting group is installed on the nitrogen atom. This is critical for two reasons: 1) It prevents the amine from participating in unwanted side reactions in subsequent steps, and 2) The electron-withdrawing nature of the Boc group acidifies the N-H proton, which is essential for later cyclization steps. The use of (Boc)₂O is standard due to its high reactivity and the clean byproducts (t-butanol and CO₂).
-
-
Step 2: Selective Esterification of the γ-Carboxylic Acid.
-
Procedure: The N-Boc-L-glutamic acid from Step 1 is selectively esterified at the γ-position. This can be achieved through various methods, such as Fischer esterification with ethanol and a catalytic amount of acid, carefully controlling reaction time and temperature to minimize esterification at the less reactive α-position.
-
Causality: Selective esterification is crucial for directing the subsequent cyclization. We need the α-carboxylic acid to remain free for activation in the next step, while the γ-position is converted to an ester that will become the C2-ester in the final product.
-
-
Step 3: Homologation - Arndt-Eistert Synthesis.
-
Procedure: The free α-carboxylic acid is converted to an acid chloride using oxalyl chloride or thionyl chloride. This activated intermediate is then reacted with diazomethane to form a diazoketone. Finally, a Wolff rearrangement in the presence of ethanol, typically catalyzed by silver benzoate, yields the homologated β-amino ester.
-
Causality: This sequence extends the carbon chain by one methylene group, transforming the five-carbon glutamic acid backbone into the six-carbon chain required for the piperidine ring. The Wolff rearrangement is a reliable method for this one-carbon insertion.
-
-
Step 4: Intramolecular Dieckmann Condensation/Cyclization.
-
Procedure: The linear β-amino diester from Step 3 is treated with a strong base, such as sodium ethoxide in ethanol. The base deprotonates the α-carbon to the newly formed ester, which then attacks the γ-ester in an intramolecular fashion to form the six-membered ring. An acidic workup completes the reaction.
-
Causality: This is the key ring-forming step. The Dieckmann condensation is a classic and effective method for forming cyclic β-keto esters. The choice of sodium ethoxide as the base is logical as it matches the ethyl ester, preventing transesterification side reactions. The resulting product is the target 5-oxopiperidine-1,2-dicarboxylate.
-
Generalized Synthetic Workflow
Below is a conceptual diagram illustrating the primary synthetic logic for accessing the 5-oxopiperidine-1,2-dicarboxylate core.
Caption: Generalized workflow for the synthesis of the target scaffold.
Part 2: A Scaffold Ripe for Derivatization - Chemical Reactivity
The 5-oxopiperidine-1,2-dicarboxylate scaffold is endowed with multiple reactive handles, allowing for systematic chemical modifications to explore structure-activity relationships (SAR).
-
The C5 Ketone: This is a primary site for diversification. It can undergo:
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install diverse N-substituents.
-
Wittig Reaction: Conversion of the carbonyl to a carbon-carbon double bond, introducing a variety of exocyclic functionalities.
-
Reduction: Reduction to a secondary alcohol using agents like sodium borohydride, which can then be further functionalized.
-
Condensation Reactions: Formation of hydrazones, oximes, or other derivatives, a strategy successfully employed in related 5-oxopyrrolidine series to generate anticancer and antimicrobial agents.[4][5]
-
-
The C2 Ester: This site allows for modification of the carboxylate group.
-
Amidation: Reaction with amines to form amides, introducing new hydrogen bond donors and acceptors.
-
Hydrolysis: Saponification to the free carboxylic acid, which can serve as a handle for further coupling reactions.
-
-
The N1 Carbamate: The Boc or Cbz group is a protecting group.
-
Deprotection: Removal under acidic conditions (for Boc) or via hydrogenolysis (for Cbz) reveals the secondary amine.
-
N-Functionalization: The liberated nitrogen can be acylated, alkylated, or used in reductive aminations to append a wide range of substituents.
-
Table 1: Key Derivatization Reactions
| Reactive Site | Reaction Type | Reagents | Resulting Functional Group |
| C5 Ketone | Reductive Amination | R-NH₂, NaBH(OAc)₃ | Secondary/Tertiary Amine |
| Wittig Olefination | Ph₃P=CHR | Alkene | |
| Reduction | NaBH₄ | Secondary Alcohol | |
| Hydrazone Formation | R-NHNH₂ | Hydrazone | |
| C2 Ester | Amidation | R-NH₂, Heat or Coupling Agents | Amide |
| Hydrolysis | LiOH or NaOH | Carboxylic Acid | |
| N1 Carbamate | Deprotection (Boc) | Trifluoroacetic Acid (TFA) | Secondary Amine |
| N-Alkylation (post-deprotection) | R-X, Base | Tertiary Amine | |
| N-Acylation (post-deprotection) | R-COCl, Base | Amide |
Diagram of Derivatization Pathways
Caption: Potential sites for chemical diversification on the core scaffold.
Part 3: The Therapeutic Horizon - Biological and Pharmacological Landscape
While comprehensive biological activity data for the 5-oxopiperidine-1,2-dicarboxylate scaffold itself is emerging, the extensive pharmacology of related piperidine derivatives provides a strong rationale for its investigation in several therapeutic areas.[3]
Anticancer Potential
Piperidine derivatives have shown significant promise as anticancer agents.[2][6]
-
Tubulin Inhibition: A notable example is the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide class, which has been identified as a novel inhibitor of tubulin polymerization, leading to antiproliferative activity.[7] The rigid, functionalized core of the 5-oxopiperidine-1,2-dicarboxylate could be oriented to interact with the colchicine binding site on tubulin.
-
Signaling Pathway Modulation: Piperidine-containing compounds are known to modulate crucial cancer-related signaling pathways, including STAT-3, NF-κB, and PI3K/Akt, which are central to cell survival, proliferation, and migration.[6] The introduction of diverse chemical moieties onto the 5-oxopiperidine scaffold could yield potent and selective modulators of these pathways.
PI3K/Akt Signaling Pathway
Caption: Potential modulation of the PI3K/Akt pathway by novel derivatives.
Other Potential Applications
The versatility of the piperidine scaffold suggests potential in other areas:
-
Central Nervous System (CNS) Disorders: Many CNS-active drugs feature a piperidine ring, which can aid in crossing the blood-brain barrier.[2]
-
Antimicrobial Agents: The structural similarity to 5-oxopyrrolidones, which have demonstrated activity against multidrug-resistant bacteria like S. aureus, suggests a potential avenue for developing new antibiotics.[4][5]
-
Glycosidase Inhibition: Certain hydroxypiperidines are potent glycosidase inhibitors, relevant for treating diabetes and viral infections.[8] Functionalization of the C5-oxo position to a hydroxyl group could access this class of compounds.
Table 2: Biological Activities of Related Piperidine Scaffolds
| Compound Class | Biological Activity | Mechanism of Action | Reference |
| 4-(1,2,4-oxadiazol-5-yl)piperidines | Anticancer (Prostate) | Tubulin Polymerization Inhibition | [7] |
| General Piperidines | Anticancer | Modulation of NF-κB, PI3K/Akt pathways | [6] |
| Hydroxypiperidines | Antiviral, Antidiabetic | Glycosidase Inhibition | [8] |
| 5-Oxopyrrolidines (Analogs) | Antimicrobial, Anticancer | Not fully elucidated | [4][5] |
Conclusion and Future Directions
The 5-oxopiperidine-1,2-dicarboxylate scaffold represents a confluence of desirable features for modern drug discovery. It is synthetically accessible with good stereochemical control, offers a multitude of handles for chemical diversification, and is backed by a strong pharmacological precedent from the broader family of piperidine-containing drugs.
Future research should focus on the design and synthesis of focused libraries based on this core. High-throughput screening of these libraries against key oncology targets such as tubulin, kinases within the PI3K/Akt pathway, and other cell cycle proteins is a logical next step. Furthermore, exploring derivatization to mimic known bioactive scaffolds, such as hydroxypiperidine glycosidase inhibitors, could open up additional therapeutic avenues. For researchers and drug development professionals, the 5-oxopiperidine-1,2-dicarboxylate core is not just another heterocyclic building block; it is a strategic platform poised for the discovery of next-generation therapeutics.
References
-
D'hooghe, M., & De Kimpe, N. (2006). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. PubMed. Available at: [Link]
-
Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]
-
Stepanenko, V., et al. (2015). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating the Supply Chain for (S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate. Available at: [Link]
-
Nash, R. J., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]
-
Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology. Available at: [Link]
-
Lattman, E., et al. (2010). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Oxopiperidine-2-carboxylic acid. PubChem. Available at: [Link]
-
Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]
-
Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar. Available at: [Link]
-
Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
Sources
- 1. ijirt.org [ijirt.org]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Diastereoselective Synthesis of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed, field-proven protocol for the synthesis of (R)-1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate, a valuable chiral building block in medicinal chemistry and pharmaceutical development. The described synthetic route commences with the readily available and inexpensive chiral precursor, D-glutamic acid, and proceeds through three key transformations: a diesterification, N-Boc protection, and a regioselective intramolecular Dieckmann condensation. This guide emphasizes the mechanistic rationale behind each step, offering insights into experimental choices to ensure high yield and stereochemical fidelity. The protocol is designed to be self-validating, with clear instructions for reaction monitoring, purification, and characterization.
Introduction and Strategic Overview
Chiral piperidine scaffolds are privileged structures in drug discovery, forming the core of numerous biologically active compounds.[1] The title compound, this compound (CAS 448963-98-2)[2], incorporates multiple functional handles—a ketone, a methyl ester, and a Boc-protected amine—making it a versatile intermediate for the synthesis of complex molecular architectures, including potent enzyme inhibitors and receptor modulators.[3]
The synthetic strategy detailed herein leverages the inherent chirality of D-glutamic acid to construct the target molecule without the need for chiral separation or asymmetric catalysis.[4] The overall workflow is depicted below:
Figure 1: Overall synthetic workflow from D-Glutamic Acid.
Mechanistic Rationale and Experimental Design
A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization. This section explains the causality behind the chosen reagents and conditions for each transformation.
Step 1: Fischer Esterification of D-Glutamic Acid
The initial step involves the conversion of both carboxylic acid functionalities of D-glutamic acid into methyl esters. The Fischer esterification is a classic and cost-effective method for this purpose, especially on a large scale.[5]
-
Causality of Reagent Choice:
-
Methanol (MeOH): Serves as both the solvent and the nucleophile. Using it in large excess drives the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.
-
Thionyl Chloride (SOCl₂): Acts as a precursor to the acid catalyst. It reacts in situ with methanol to generate HCl and methyl sulfite. The generated HCl protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.[6][7] This method is often preferred over using concentrated sulfuric acid as it generates the catalyst under anhydrous conditions, which can improve yields.[8]
-
The reaction proceeds via a protonation-addition-elimination mechanism, which is reversible. The removal of water, or in this case, the use of a vast excess of alcohol, ensures a high conversion rate.[5][9]
Step 2: N-Boc Protection
With the ester groups in place, the primary amine must be protected to prevent it from interfering with the base-mediated cyclization in the next step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in basic conditions and its straightforward removal under acidic conditions if required later.[10][11]
-
Causality of Reagent Choice:
-
Di-tert-butyl dicarbonate (Boc₂O): This is the standard reagent for Boc protection. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride.[12]
-
Triethylamine (Et₃N): A non-nucleophilic organic base is required to neutralize the protonated amine intermediate and the carboxylic acid that is transiently formed, driving the reaction to completion.[7]
-
The resulting N-Boc protected diester is the direct precursor for the key ring-forming reaction.
Step 3: Dieckmann Condensation
The formation of the six-membered piperidone ring is achieved via an intramolecular Claisen condensation, known as the Dieckmann condensation.[13][14] This reaction is highly effective for forming 5- and 6-membered rings from 1,6- and 1,7-diesters, respectively.[15]
-
Causality of Reagent Choice:
-
Potassium tert-butoxide (t-BuOK): A strong, non-nucleophilic base is essential to deprotonate the α-carbon of one of the ester groups, generating an enolate.[16] t-BuOK is preferred over bases like sodium ethoxide because its bulky nature minimizes competing nucleophilic attack at the ester carbonyls.
-
Toluene: An aprotic solvent is crucial. Protic solvents like ethanol would be deprotonated by the strong base, quenching the reaction. Toluene also allows for heating to facilitate the reaction.
-
The mechanism involves the formation of an enolate at the C4 position, which then attacks the C1 ester carbonyl. This is followed by the elimination of a methoxide leaving group to form the cyclic β-keto ester. The reaction is driven to completion by the final deprotonation of the acidic proton between the two carbonyl groups of the product. An acidic workup is then required to neutralize the enolate and yield the final product.[14][16]
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Step 1: Synthesis of Dimethyl (R)-2-aminopentanedioate
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add D-glutamic acid (14.7 g, 100 mmol).
-
Place the flask in an ice-water bath and add anhydrous methanol (200 mL).
-
Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours. The suspension will gradually become a clear solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain a viscous oil or a white solid (the hydrochloride salt).
-
For the next step, this crude product can be used directly after thorough drying under a high vacuum.
Step 2: Synthesis of Dimethyl (R)-2-((tert-butoxycarbonyl)amino)pentanedioate
-
Dissolve the crude diester hydrochloride from Step 1 in dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask and cool the solution in an ice-water bath.
-
Add triethylamine (35.0 mL, 250 mmol) dropwise to neutralize the HCl salt and act as a base for the protection reaction.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 24.0 g, 110 mmol) in DCM (50 mL).
-
Add the Boc₂O solution dropwise to the stirred reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 6 hours. Monitor by TLC.[7]
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected diester as a colorless oil. This product is typically of sufficient purity for the next step.
Step 3: Synthesis of this compound
-
To a flame-dried 1 L three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous toluene (400 mL).
-
Add potassium tert-butoxide (t-BuOK, 12.3 g, 110 mmol) to the toluene and heat the suspension to 60 °C with vigorous stirring.
-
Dissolve the N-Boc protected diester from Step 2 (assuming 100 mmol scale) in anhydrous toluene (100 mL).
-
Add the diester solution dropwise to the hot t-BuOK suspension over 1 hour.
-
Maintain the reaction at 60 °C for an additional 2 hours after the addition is complete. Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of 1M HCl until the pH is ~4-5.
-
Transfer the mixture to a separatory funnel, add water (200 mL), and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine all organic layers, wash with brine (1 x 200 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product as a white solid or pale yellow oil.
Data Summary and Characterization
Reagent Table
| Step | Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1 | D-Glutamic Acid | 147.13 | 14.7 g | 100 | 1.0 |
| Thionyl Chloride | 118.97 | 11.0 mL | 150 | 1.5 | |
| 2 | Crude Diester HCl | ~211.66 | ~21.2 g | ~100 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 24.0 g | 110 | 1.1 | |
| Triethylamine | 101.19 | 35.0 mL | 250 | 2.5 | |
| 3 | N-Boc Diester | 275.31 | ~27.5 g | ~100 | 1.0 |
| Potassium tert-butoxide | 112.21 | 12.3 g | 110 | 1.1 |
Expected Characterization Data
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₂H₁₉NO₅
-
Molecular Weight: 257.29 g/mol
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the tert-butyl group (~1.4-1.5 ppm, 9H, singlet), the methyl ester group (~3.7 ppm, 3H, singlet), and diastereotopic methylene protons of the piperidine ring.
-
¹³C NMR (CDCl₃, 101 MHz): Expect signals for the ketone carbonyl (~205 ppm), ester carbonyl (~170 ppm), carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and other aliphatic carbons.
-
Optical Rotation: A specific rotation value confirming the (R)-enantiomer.
Conclusion
This application note presents a comprehensive and reliable protocol for the multi-gram synthesis of this compound. By starting from D-glutamic acid, the synthesis is both economical and stereocontrolled. The detailed mechanistic explanations and step-by-step instructions provide researchers with the necessary tools to confidently reproduce this procedure and utilize this versatile building block in their drug discovery and development programs.
References
-
Converting Carboxylic Acids to Esters. Chemistry Steps.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Esterification. BYJU'S.
-
Esterification - alcohols and carboxylic acids. Chemguide.
-
Making Esters From Carboxylic Acids. Chemistry LibreTexts.
-
Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. AAPPTec.
-
Amine Protection / Deprotection. Fisher Scientific.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate.
-
Application Note – N-Boc protection. Sigma-Aldrich.
-
Amine Protection and Deprotection. Master Organic Chemistry.
-
Dieckmann Condensation. Alfa Chemistry.
-
Method for preparing (R)-3-amino piperidine hydrochloride. Google Patents (CN103864674A).
-
1-tert-butyl 2-methyl (2R)-5-oxopiperidine-1,2-dicarboxylate. AstaTech.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
-
An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry.
-
Synthesis of piperidine derivatives as potential analgetic agents. Semantic Scholar.
-
The Dieckmann Condensation. Organic Reactions.
-
Dieckmann Condensation: A Comparative Guide to 5- and 6-Membered Ring Synthesis. Benchchem.
-
Dieckmann Condensation. Organic Chemistry Portal.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. organicreactions.org [organicreactions.org]
- 14. Dieckmann Condensation [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Piperidine-2-Carboxylic Acid Esters
Introduction: The Significance of Chiral Piperidine-2-Carboxylic Acid Esters in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2] When this heterocycle is substituted at the 2-position with a carboxylic acid ester and possesses a defined stereochemistry, it becomes a chiral building block of immense value for drug development professionals. The precise three-dimensional arrangement of substituents on the piperidine ring is often crucial for biological activity, influencing how a molecule interacts with its target protein.[2] Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral piperidine-2-carboxylic acid esters is a critical endeavor in the pharmaceutical industry.
These chiral esters serve as key intermediates in the synthesis of a wide range of therapeutic agents, including treatments for neurological disorders, infectious diseases, and cancer. The ability to access enantiomerically pure forms of these compounds is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
This document provides a detailed guide for researchers and scientists on three powerful and distinct methodologies for the asymmetric synthesis of chiral piperidine-2-carboxylic acid esters:
-
Catalytic Asymmetric Hydrogenation: An atom-economical approach that directly creates the chiral center through the reduction of a prochiral precursor.
-
Chiral Auxiliary-Mediated Synthesis: A reliable and well-established method that utilizes a recoverable chiral molecule to direct the stereochemical outcome of the reaction.
-
Enzymatic Kinetic Resolution: A highly selective biocatalytic method that separates a racemic mixture of the target molecule into its constituent enantiomers.
Each section will delve into the mechanistic underpinnings of the strategy, provide detailed, step-by-step experimental protocols, and present comparative data to aid in the selection of the most appropriate method for a given research objective.
I. Catalytic Asymmetric Hydrogenation of Pyridine-2-Carboxylic Acid Derivatives
Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral piperidines from readily available pyridine precursors.[3][4][5] This approach avoids the need for stoichiometric chiral reagents and often proceeds with high enantioselectivity. A common strategy involves the activation of the pyridine ring, for instance by forming a pyridinium salt, to facilitate hydrogenation under milder conditions.[4]
Core Principle & Mechanistic Insight
The fundamental principle of this method lies in the use of a chiral transition metal catalyst, typically based on iridium, rhodium, or palladium, which coordinates to the prochiral substrate and delivers hydrogen to one face of the molecule preferentially.[5] The choice of chiral ligand is critical for achieving high enantioselectivity.
One effective strategy involves the use of a chiral auxiliary attached to the pyridine ring, which directs the hydrogenation from a less sterically hindered face. For example, an oxazolidinone auxiliary can be installed on the pyridine ring. Upon protonation of the pyridine nitrogen, an intramolecular hydrogen bond can form, locking the conformation and leading to a highly diastereoselective hydrogenation. The auxiliary can then be cleaved under the reaction conditions or in a subsequent step.[3]
Sources
- 1. Asymmetric synthesis of polycyclic piperidine scaffolds - American Chemical Society [acs.digitellinc.com]
- 2. mdpi.com [mdpi.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
Protocol for N-Boc protection of (R)-methyl 5-oxopiperidine-2-carboxylate
An Application Note and Protocol for the N-Boc Protection of (R)-methyl 5-oxopiperidine-2-carboxylate
Authored by: Gemini, Senior Application Scientist
Publication Date: January 19, 2026
Introduction: The Strategic Importance of Amine Protection
In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the strategic manipulation of functional groups is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy, prized for its robustness under a wide array of reaction conditions and its facile, clean removal under mild acidic conditions.[1][2] This combination of stability and lability makes it an indispensable tool in multi-step syntheses of complex molecules.[2]
The piperidine scaffold is a privileged structure, frequently appearing in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile template for molecular recognition.[1] The specific substrate of this guide, (R)-methyl 5-oxopiperidine-2-carboxylate, is a valuable chiral building block. Protecting its secondary amine as an N-Boc carbamate is often a critical first step, masking the amine's nucleophilicity and basicity to allow for selective transformations at other positions of the molecule, such as the ketone or ester functionalities.[2]
This document provides a detailed protocol for the N-Boc protection of (R)-methyl 5-oxopiperidine-2-carboxylate, grounded in established chemical principles and supplemented with practical insights to ensure reproducibility and high yield.
Reaction Mechanism: The Chemistry of Boc Protection
The N-Boc protection of a secondary amine, such as the one in our target piperidine, proceeds via a nucleophilic acyl substitution mechanism.[3] The reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) as the Boc-group donor.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of the piperidine ring attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2][4] This is the rate-determining step.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.[2]
-
Collapse and Elimination: The intermediate collapses, eliminating a tert-butyl carbonate anion as a leaving group and forming the protonated N-Boc protected piperidine.
-
Decomposition of Byproducts: The tert-butyl carbonate anion subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion.[2][4]
-
Proton Transfer: The tert-butoxide anion is a strong base and abstracts a proton. In reactions where an external base like triethylamine (TEA) is not used, the tert-butoxide can deprotonate the newly formed carbamate.[4] However, the addition of a base like TEA is common practice to neutralize any acidic species generated and to ensure the amine starting material remains in its more nucleophilic free-base form, often accelerating the reaction.[5][6]
Caption: Reaction mechanism for N-Boc protection.
Detailed Experimental Protocol
This protocol is designed for a standard laboratory scale and assumes the starting material is the hydrochloride salt, which is common for amines. If starting with the free amine, the initial neutralization step can be omitted, and the amount of triethylamine can be reduced to a catalytic amount or 1.1 equivalents.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Equivalents | Amount (for 1g substrate) | Purpose |
| (R)-methyl 5-oxopiperidine-2-carboxylate HCl | C₇H₁₂ClNO₃ | 193.63 | 1.0 | 1.0 g | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.2 | 1.35 g | Boc-donating agent |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.2 | 1.15 mL | Base for neutralization & reaction |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 20 mL | Solvent |
| Deionized Water | H₂O | 18.02 | - | As needed | Aqueous work-up |
| Brine (Saturated aq. NaCl) | NaCl(aq) | - | - | As needed | Aqueous work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Na₂SO₄ / MgSO₄ | - | - | As needed | Drying agent |
| Silica Gel (230-400 mesh) | SiO₂ | - | - | As needed | Stationary phase for chromatography |
| Ethyl Acetate / Hexanes | - | - | - | As needed | Mobile phase for chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-methyl 5-oxopiperidine-2-carboxylate hydrochloride salt (1.0 g, 5.16 mmol).
-
Dissolution & Neutralization: Add anhydrous dichloromethane (20 mL) to the flask. The salt may not fully dissolve. Add triethylamine (1.15 mL, 10.84 mmol, 2.2 eq.) to the suspension. Stir the mixture at room temperature for 15-20 minutes. The first equivalent of TEA neutralizes the HCl salt to form the free amine in situ.
-
Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.35 g, 6.19 mmol, 1.2 eq.) portion-wise over 5 minutes.[2][7] A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at room temperature. The reaction is typically complete within 2 to 12 hours.[7]
-
Monitoring Reaction Progress: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[5][7]
-
Prepare a TLC chamber with an appropriate eluent system (e.g., 30-50% Ethyl Acetate in Hexanes).
-
On a TLC plate, spot the starting material (a small sample dissolved in methanol), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, less polar product spot (higher Rf value).[8]
-
-
Work-up:
-
Once the reaction is complete, quench by adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine all organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, (R)-methyl 1-(tert-butoxycarbonyl)-5-oxopiperidine-2-carboxylate.
-
Caption: A typical workflow for N-Boc protection.
Data Summary and Expected Results
| Parameter | Expected Outcome |
| Reaction Time | 2-12 hours |
| Typical Yield | 85-95% after purification |
| Appearance | The crude product is typically a pale yellow oil. The purified product should be a colorless to pale yellow oil or solid. |
| TLC Analysis | Product Rf will be higher (less polar) than the starting amine. A typical eluent is 30% EtOAc/Hexanes. |
| ¹H NMR | Appearance of a large singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group. |
| Mass Spectrometry | The expected mass for the product [M+H]⁺ or [M+Na]⁺ should be observed. |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Steric hindrance or low nucleophilicity of the amine.- Deactivated Boc anhydride due to moisture. | - Extend the reaction time and continue to monitor by TLC.[5]- Increase the equivalents of Boc₂O slightly (e.g., to 1.3-1.5 eq.).[5]- Gentle heating (e.g., 40 °C) may be applied if the reaction is sluggish.[9]- Ensure Boc anhydride is fresh and solvents are anhydrous.[5] |
| Low Yield | - Product loss during aqueous work-up.- Inefficient purification. | - During extraction, ensure the aqueous layer is basic to prevent protonation and loss of the product.[9]- During column chromatography, if streaking or poor separation occurs, consider adding a small amount (~0.5%) of TEA to the eluent to prevent the product from sticking to the acidic silica gel.[9] |
| Multiple Spots on TLC | - Formation of side products.- Degradation of starting material or product. | - Over-protection is unlikely for a secondary amine, but high temperatures can cause degradation.[5] Ensure the reaction is run at or near room temperature.- Use fresh, high-purity starting materials. |
| Purification Issues | - Product co-elutes with impurities.- Product appears to "streak" on the silica gel column. | - Optimize the solvent system for column chromatography using TLC.- As mentioned, adding a small amount of triethylamine to the eluent can significantly improve the chromatography of basic compounds like piperidines.[9] |
References
- BenchChem. (2025).
- Natiza Chemical. (n.d.). Di-tert-butyl Dicarbonate: A Key Reagent for Efficient Amine Protection.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- BenchChem. (2025). The Chemistry of the Boc Protecting Group.
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- BenchChem. (2025). Comparing the efficacy of different bases in N-Boc protection reactions.
- AFC Chemistry. (2017). Applying TLC - monitoring the progress of a reaction.
- BenchChem. (2025). Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Incorporation of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate in Modern Peptide Synthesis: A Guide to Crafting Conformationally Constrained Peptidomimetics
This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the application of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate in peptide synthesis. This versatile building block serves as a powerful tool for introducing conformational constraints into peptide backbones, a critical strategy for enhancing the therapeutic potential of peptide-based drugs. By moving beyond the canonical amino acids, the incorporation of such non-natural scaffolds can lead to peptides with improved metabolic stability, receptor affinity, and selectivity.[1][2][3]
The Imperative for Conformational Constraint in Peptide Drug Design
Linear peptides, while offering high specificity and potency, are often hampered by their inherent flexibility and susceptibility to proteolytic degradation. This conformational freedom can lead to a significant entropic penalty upon binding to their target receptor, thereby reducing affinity. Furthermore, a flexible peptide can adopt multiple conformations, only one of which may be bioactive, leading to off-target effects.
Introducing rigid structural elements, such as the piperidine ring system of our title compound, helps to pre-organize the peptide into a bioactive conformation.[1] This pre-organization can lead to:
-
Enhanced Receptor Affinity and Selectivity: By locking the peptide into a specific three-dimensional structure that mimics the bound state, the entropic cost of binding is minimized, leading to a higher binding affinity. This conformational restriction can also enhance selectivity for a particular receptor subtype.
-
Increased Proteolytic Stability: The non-natural piperidine backbone is resistant to cleavage by endogenous proteases, which are evolved to recognize and degrade peptides composed of natural amino acids. This leads to a longer in vivo half-life.
-
Improved Pharmacokinetic Properties: The introduction of non-peptidic elements can modulate the physicochemical properties of the peptide, such as its lipophilicity and hydrogen bonding capacity, potentially leading to improved membrane permeability and oral bioavailability.
The piperidine scaffold, in particular, is a well-established motif in medicinal chemistry, found in numerous approved drugs.[2][3][4][5] Its incorporation into peptides allows for the creation of novel peptidomimetics with desirable drug-like properties.
This compound: A Profile
This chiral building block is strategically designed for seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. Let's dissect its key structural features:
| Feature | Chemical Group | Purpose in Peptide Synthesis |
| (R)-Stereochemistry | Chiral center at C2 | Provides stereochemical control in the final peptide, which is crucial for biological activity. |
| N-Boc Protection | tert-Butoxycarbonyl group | A standard acid-labile protecting group for the nitrogen atom, compatible with Fmoc-based SPPS. |
| Methyl Ester | Carboxylate at C2 | A temporary protecting group for the carboxylic acid that will form the peptide bond. It requires a distinct deprotection step (saponification) before coupling. |
| 5-Oxo Group | Ketone on the piperidine ring | Introduces a polar group and a potential site for further chemical modification. It also influences the conformational preference of the ring. |
| Piperidine Ring | Six-membered heterocycle | The core scaffold that imparts conformational rigidity to the peptide backbone. |
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO₅ |
| Molecular Weight | 257.28 g/mol |
| CAS Number | 448963-98-2 |
Workflow for Incorporation into a Peptide Sequence
The incorporation of this compound into a growing peptide chain on a solid support involves a multi-step process. The following workflow is designed for standard Fmoc-based SPPS.
Caption: Workflow for incorporating the constrained amino acid analog.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the saponification of the methyl ester and the subsequent coupling of the resulting carboxylic acid to a resin-bound peptide.
Protocol 1: Saponification of this compound
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, making it available for peptide bond formation.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add a solution of LiOH (1.1 eq) in water dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching and Acidification: Carefully add 1 M HCl at 0 °C until the pH of the aqueous phase is ~2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the desired carboxylic acid. The product can be used in the next step without further purification if it is of sufficient purity.
Protocol 2: Coupling to a Resin-Bound Peptide
Objective: To couple the deprotected building block to the free N-terminus of a peptide chain on a solid support.
Materials:
-
Resin-bound peptide with a free N-terminus
-
(R)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid (from Protocol 1)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform an Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF, followed by thorough washing with DMF.
-
Pre-activation: In a separate vial, dissolve the (R)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the resin. Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is recommended due to the steric hindrance of the building block.
-
Monitoring the Coupling: Perform a Kaiser test or a similar ninhydrin-based test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and then with DCM.
-
Continuation of Synthesis: The peptide is now ready for the next cycle of Fmoc deprotection and coupling of the subsequent amino acid.
Characterization and Conformational Analysis
Following the synthesis and purification of the final peptide, it is crucial to characterize its structure and analyze the conformational impact of the incorporated piperidine moiety.
Techniques:
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the synthesized peptide.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY) are powerful tools for determining the three-dimensional structure of the peptide in solution. The observation of specific Nuclear Overhauser Effects (NOEs) can provide evidence for the presence of defined secondary structures, such as β-turns, induced by the piperidine scaffold.[6][7][8]
-
Circular Dichroism (CD) Spectroscopy: To provide information about the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide in solution.
Conclusion and Future Perspectives
This compound is a valuable building block for the synthesis of conformationally constrained peptides. Its incorporation can lead to peptidomimetics with enhanced biological activity and improved pharmacokinetic profiles, making it a key tool in modern drug discovery.[9] The protocols outlined in this guide provide a framework for the successful application of this and similar non-natural amino acids in peptide synthesis. Future work in this area will likely focus on the development of novel piperidine-based scaffolds with diverse substitution patterns to allow for a finer control over the resulting peptide conformation and the introduction of additional functionalities.
References
-
Rubini, E., & Gilon, C. (2000). Backbone cyclization: a new strategy for constraining peptides and peptidomimetics. Journal of Peptide Research, 56(5), 265-275. Available at: [Link]
-
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. Available at: [Link]
-
Pohlmann, A., Guillaume, D., Quirion, J. C., & Husson, H. P. (1998). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Journal of Peptide Research, 51(2), 116–120. Available at: [Link]
- Vardanyan, R. (Ed.). (2017). Piperidine-Based Drug Discovery. Elsevier.
-
O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperazine alkaloids. Natural Product Reports, 17(5), 435-446. Available at: [Link]
-
Nair, A. S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]
-
Krasnov, V. P., & Shchepochkin, A. V. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. Available at: [Link]
-
Pohlmann, A., Guillaume, D., Quirion, J. C., & Husson, H. P. (1998). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Journal of Peptide Research, 51(2), 116-120. Available at: [Link]
-
van der Veken, P., et al. (2021). Employing complementary spectroscopies to study the conformations of an epimeric pair of side-chain stapled peptides in aqueous solution. Chemical Science, 12(3), 1138-1147. Available at: [Link]
-
Sci-Hub. (n.d.). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Available at: [Link]
-
Stawikowski, M., & Fields, G. B. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]
-
Franklin, S. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(1). Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 6. Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Employing complementary spectroscopies to study the conformations of an epimeric pair of side-chain stapled peptides in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Synthesis and conformational analysis of two 2‐oxopiperazine‐containing tetrapeptide analogues / The Journal of Peptide Research, 1998 [sci-hub.st]
- 9. rroij.com [rroij.com]
The Pivotal Role of (R)-N-Boc-5-oxo-piperidine-2-carboxylate in Modern Medicinal Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, chiral heterocyclic scaffolds have emerged as privileged structures, capable of intricate interactions with biological targets. Among these, the piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of numerous pharmaceuticals.[1] The introduction of stereochemistry and further functionalization, as seen in (R)-N-Boc-5-oxo-piperidine-2-carboxylate, provides a powerful tool for the rational design of next-generation drugs. This technical guide offers a comprehensive overview of the applications of this versatile building block, complete with detailed protocols and insights into its role in the synthesis of complex therapeutic agents.
The Significance of the Chiral Piperidine Scaffold
The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional structure. The chiral nature of (R)-N-Boc-5-oxo-piperidine-2-carboxylate offers several advantages in drug design:
-
Modulation of Physicochemical Properties: The introduction of the piperidine scaffold can influence a molecule's solubility, lipophilicity, and metabolic stability, all critical parameters for drug-likeness.[2][3]
-
Enhanced Biological Activity and Selectivity: The defined stereochemistry allows for precise interactions with chiral biological targets such as enzymes and receptors, leading to improved potency and selectivity for the intended target over off-targets.[4]
-
Improved Pharmacokinetic Profiles: The piperidine moiety can positively impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[3]
Synthesis of (R)-N-Boc-5-oxo-piperidine-2-carboxylate: A Proposed Protocol
The synthesis of (R)-N-Boc-5-oxo-piperidine-2-carboxylate can be envisioned through a multi-step sequence, often commencing from readily available chiral starting materials like L-glutamic acid. The following protocol is a composite of established synthetic transformations for related structures.
Experimental Workflow: Synthesis of (R)-N-Boc-5-oxo-piperidine-2-carboxylate
Caption: Proposed synthetic workflow for (R)-N-Boc-5-oxo-piperidine-2-carboxylate.
Detailed Protocol:
Step 1: Synthesis of N-Carboxymethyl-L-glutamic acid
-
To a solution of L-glutamic acid in an appropriate solvent, add an inorganic or organic base.
-
Slowly add chloroacetic acid at a controlled temperature (e.g., 10-70 °C).
-
Monitor the reaction by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, perform an aqueous workup and isolate the product.
Step 2: Synthesis of N-Alkoxycarbonylmethyl-L-glutamic acid diester
-
Suspend N-carboxymethyl-L-glutamic acid in an alcohol (e.g., methanol or ethanol).
-
Add an acid catalyst (e.g., sulfuric acid or thionyl chloride).
-
Heat the reaction mixture to reflux and monitor for completion.
-
Remove the solvent under reduced pressure and perform a standard workup to isolate the diester.
Step 3: Dieckmann Cyclization and Decarboxylation to form Piperidine-5-one-2-carboxylate [4]
-
To a solution of a strong base (e.g., sodium hydride or sodium ethoxide) in an anhydrous solvent (e.g., THF) at a reduced temperature (-5 to 0 °C), add the diester dropwise.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete.
-
The subsequent hydrolysis and decarboxylation can be achieved by heating in an acidic aqueous solution.
-
Isolate the resulting keto-ester after a suitable workup and purification.
Step 4: N-Boc Protection [5]
-
Dissolve the piperidine-5-one-2-carboxylate in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) and di-tert-butyl dicarbonate ((Boc)₂O).
-
Stir the reaction at room temperature until completion.
-
Perform a standard aqueous workup and purify the product by column chromatography to yield (R)-N-Boc-5-oxo-piperidine-2-carboxylate.
Application in the Synthesis of Therapeutic Agents
(R)-N-Boc-5-oxo-piperidine-2-carboxylate is a valuable intermediate in the synthesis of various therapeutic agents, including PARP inhibitors like Niraparib.[6][7] The ketone functionality at the 5-position allows for further elaboration, while the protected amine and carboxylic acid ester provide handles for subsequent chemical transformations.
Key Application: Amide Bond Formation
A primary application of this building block is in amide bond formation, where the carboxylic acid moiety (or its activated form) is coupled with an amine. This reaction is fundamental in constructing larger, more complex molecules.
Experimental Workflow: Amide Coupling
Caption: General workflow for amide coupling with (R)-N-Boc-5-oxo-piperidine-2-carboxylate.
Detailed Protocol: Amide Coupling using HATU[2][3]
This protocol describes a general and highly efficient method for the coupling of (R)-N-Boc-5-oxo-piperidine-2-carboxylate with a primary amine using HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling agent.
Materials:
-
(R)-N-Boc-5-oxo-piperidine-2-carboxylate
-
Primary amine (R-NH₂)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-N-Boc-5-oxo-piperidine-2-carboxylate (1.0 equivalent) in anhydrous DMF, add the primary amine (1.1 equivalents).
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Rationale for Reagent Selection:
-
HATU: A highly efficient coupling reagent that minimizes side reactions and often leads to high yields.
-
DIPEA: A non-nucleophilic base used to scavenge the acid formed during the reaction and to facilitate the formation of the active ester.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
| Parameter | Typical Value | Reference |
| Reaction Time | 2-16 hours | [2] |
| Temperature | Room Temperature | [2] |
| Yield | 70-95% (substrate dependent) | [8] |
| Purification | Silica Gel Column Chromatography | [3] |
Characterization Data
The synthesized compounds should be thoroughly characterized using standard analytical techniques.
| Technique | Expected Observations for (R)-N-Boc-piperidine derivatives | Reference |
| ¹H NMR | Signals corresponding to the Boc group (~1.4 ppm), piperidine ring protons (1.5-4.0 ppm), and other specific functionalities. | [1] |
| ¹³C NMR | Resonances for the Boc carbonyl (~155 ppm), ester/amide carbonyl (~170-175 ppm), and piperidine ring carbons. | [9] |
| Mass Spec (MS) | Molecular ion peak corresponding to the expected mass of the compound. | [1] |
| Optical Rotation | A specific optical rotation value indicating the enantiomeric purity of the chiral compound. | [10] |
Application in PARP Inhibition: A Mechanistic Overview
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Niraparib, which can be synthesized using intermediates derived from (R)-N-Boc-5-oxo-piperidine-2-carboxylate, is a potent PARP1 and PARP2 inhibitor.[] PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with mutations in BRCA1 or BRCA2 (genes involved in homologous recombination, a major double-strand break repair pathway), the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
Simplified Signaling Pathway of PARP Inhibition
Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality.
Conclusion
(R)-N-Boc-5-oxo-piperidine-2-carboxylate is a highly valuable and versatile chiral building block in medicinal chemistry. Its well-defined stereochemistry and multiple functional groups provide a robust platform for the synthesis of complex and potent therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery and development endeavors, ultimately contributing to the advancement of novel therapeutics.
References
-
DTIC. (2025). Piperidine Synthesis. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]
-
White Rose Research Online. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. [Link]
-
PubMed. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. [Link]
- Google Patents. (n.d.). A kind of synthetic method for preparing Niraparib.
-
White Rose Research Online. (n.d.). Synthesis of highly substituted 2-spiropiperidines. [Link]
-
Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. [Link]
-
ResearchGate. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. [Link]
- Google Patents. (n.d.). Process for preparing 5R-[(benzyloxy)
Sources
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Stereoselective Reduction of the Keto Group in 5-Oxopiperidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 5-Hydroxypiperidines in Medicinal Chemistry
The piperidine ring is a cornerstone structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. Specifically, the 5-hydroxypiperidine core is a critical pharmacophore found in compounds targeting a range of diseases. The synthesis of these molecules often relies on the reduction of a 5-oxopiperidine precursor, a transformation that is pivotal for establishing the final stereochemistry of the molecule.[2] The orientation of the resulting hydroxyl group—either cis or trans relative to other substituents on the ring—can profoundly impact biological activity.
This guide provides a detailed examination of the experimental procedures for the stereoselective reduction of the 5-keto group in N-substituted 5-oxopiperidines. We will explore two primary, field-proven methodologies: hydride reduction with sodium borohydride and catalytic hydrogenation. The causality behind experimental choices, self-validating protocols, and stereochemical outcomes will be explained to provide researchers with a robust framework for synthesizing these valuable intermediates.
Pillar 1: The Chemistry of Ketone Reduction in Cyclic Systems
The conversion of a ketone to a secondary alcohol is fundamentally a nucleophilic addition of a hydride ion (H⁻) or its equivalent to the electrophilic carbonyl carbon.[3][4] In a cyclic system like a 5-oxopiperidine, the trajectory of this nucleophilic attack dictates the stereochemistry of the product.
-
Axial Attack: The hydride approaches from a direction parallel to the axis of the ring, resulting in an equatorial alcohol.
-
Equatorial Attack: The hydride approaches from the plane of the ring, leading to an axial alcohol.
The preferred pathway, and thus the major diastereomer (cis or trans), is governed by steric and electronic factors, including the steric bulk of the reducing agent and the substituents already present on the piperidine ring.
Caption: Stereochemical pathways in 5-oxopiperidine reduction.
Protocol 1: Hydride Reduction with Sodium Borohydride (NaBH₄)
Expertise & Experience: Why Choose NaBH₄?
Sodium borohydride (NaBH₄) is a workhorse reducing agent in organic synthesis. Its popularity stems from its excellent chemoselectivity; it readily reduces aldehydes and ketones while typically leaving more stable functional groups like esters, amides, and carboxylic acids untouched.[3][5] This selectivity is crucial when working with complex molecules. Furthermore, NaBH₄ is significantly safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄), as it can be used in protic solvents like methanol and ethanol.[6][7]
The reaction proceeds via the nucleophilic transfer of a hydride from the borohydride complex to the carbonyl carbon. This forms an alkoxide intermediate, which is subsequently protonated by the solvent during the reaction or workup to yield the final alcohol.[8][9]
Trustworthiness: A Self-Validating Protocol
This protocol includes integrated checkpoints for monitoring and validation.
Materials & Reagents:
-
N-substituted 5-oxopiperidine
-
Sodium borohydride (NaBH₄), powder
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-substituted 5-oxopiperidine (1.0 eq) in methanol (approx. 0.1–0.2 M concentration).
-
Temperature Control (Causality): Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the reaction exotherm and minimizing potential side reactions, especially on a larger scale.
-
Reagent Addition (Causality): Add sodium borohydride (1.5–2.0 eq) to the stirred solution in small portions over 10-15 minutes. Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and ensures the reaction temperature remains low.
-
Reaction Monitoring (Validation): Stir the reaction at 0 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 10% MeOH in DCM eluent). The starting ketone should have a higher Rf than the more polar product alcohol. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, cautiously quench the reaction by adding a few drops of acetone to consume any excess NaBH₄. Then, slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add DCM or EtOAc and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. The bicarbonate wash removes boron salts, and the brine wash helps to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 5-hydroxypiperidine.
-
Purification and Analysis (Validation): Purify the crude product by flash column chromatography on silica gel. Analyze the purified product by ¹H and ¹³C NMR to confirm its structure and determine the diastereomeric ratio (d.r.) by integrating key signals that differ between the cis and trans isomers.
Protocol 2: Catalytic Hydrogenation
Expertise & Experience: The Power of Heterogeneous Catalysis
Catalytic hydrogenation is a powerful and clean reduction method that uses molecular hydrogen (H₂) and a metal catalyst.[10] For ketone reductions, palladium on carbon (Pd/C) is a common and effective choice.[11] This method is highly attractive for industrial applications due to its high efficiency, the ease of removing the heterogeneous catalyst by simple filtration, and the generation of water as the only stoichiometric byproduct.
The stereochemical outcome is often dictated by the adsorption of the substrate onto the catalyst surface from its least sterically hindered face, which can lead to high diastereoselectivity.
Trustworthiness: A Self-Validating Protocol
Materials & Reagents:
-
N-substituted 5-oxopiperidine
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂) source
-
Hydrogenation vessel (e.g., Parr shaker apparatus or a flask with a balloon)
-
Celite® (diatomaceous earth) for filtration
Step-by-Step Methodology:
-
Vessel Preparation: Place the N-substituted 5-oxopiperidine (1.0 eq) in a suitable hydrogenation vessel.
-
Catalyst Handling (Safety): Under an inert atmosphere (e.g., a gentle stream of nitrogen or argon), carefully add the Pd/C catalyst (typically 5–10 mol % by weight). Caution: Pd/C can be pyrophoric, especially when dry and exposed to air. Always handle it with care, and never add it directly to a flammable solvent in the presence of air.
-
Solvent Addition: Add the solvent (e.g., ethanol or methanol).
-
System Purge (Causality): Seal the reaction vessel. Evacuate the atmosphere and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the complete removal of air, which could otherwise create a potentially explosive mixture.
-
Reaction Execution: Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi or using a balloon). Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, hydrogen, and the catalyst surface.
-
Reaction Monitoring (Validation): Monitor the reaction by observing hydrogen uptake on the pressure gauge of the apparatus. Alternatively, carefully depressurize, take a small sample under an inert atmosphere, filter it through a syringe filter, and analyze by TLC or LC-MS. Reactions are often complete in 4-24 hours.
-
Catalyst Removal (Causality & Safety): Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The filter cake containing the catalyst can be pyrophoric. Do not allow it to dry in the air. It should be kept wet with solvent and disposed of properly.
-
Concentration and Analysis (Validation): Concentrate the filtrate under reduced pressure to yield the 5-hydroxypiperidine. Analyze by NMR to confirm the structure and determine the diastereomeric ratio. The product is often pure enough for the next step, but can be purified by chromatography if necessary.
Caption: A generalized workflow for the reduction of 5-oxopiperidines.
Data Presentation: Comparison of Reduction Methodologies
| Feature | Sodium Borohydride (NaBH₄) Reduction | Catalytic Hydrogenation (H₂/Pd-C) |
| Reagents | NaBH₄, protic solvent (MeOH, EtOH) | H₂ gas, Pd/C catalyst, solvent (EtOH, MeOH) |
| Conditions | 0 °C to room temperature, atmospheric pressure | Room temperature, elevated H₂ pressure (e.g., 50 psi) |
| Stereoselectivity | Dependent on substrate; often gives a mixture of diastereomers. Can be influenced by temperature. | Often highly diastereoselective, favoring delivery of hydrogen from the less hindered face. |
| Advantages | Operationally simple, no special equipment needed, good functional group tolerance, safer reagent.[12] | High atom economy, clean reaction (water byproduct), catalyst is recyclable, often high selectivity.[13] |
| Disadvantages | Produces stoichiometric boron waste, may have lower diastereoselectivity. | Requires specialized pressure equipment, catalyst can be pyrophoric and expensive, potential for catalyst poisoning.[14] |
| Safety | Flammable solvents, H₂ gas evolution during reaction and quench. | Flammable solvents, flammable H₂ gas, pyrophoric catalyst. High level of caution required. |
References
-
Clariant. Catalysts for hydrogenation processes. Clariant. [Link]
-
Boglio, C., Stahlke, S., Thorimbert, S., & Malacria, M. (2005). A stereoselective route toward polyhydoxylated piperidines. A total synthesis of (+/-)-deoxymannojirimycin. Organic Letters, 7(22), 4851–4854. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Chemguide. reduction of aldehydes and ketones. [Link]
-
Vasilevsky, S. F., & El-Sayed, I. E. T. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4933. [Link]
-
N.E. CHEMCAT. (2024). Palladium Catalyst “CHOIS-5D” Enables Efficient, Low-Pd Loading Hydrogenation Under Sulfur-Ri. [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Organic Chemistry Tutor. Reduction of Aldehydes and Ketones with Complex Hydrides. [Link]
-
Myers, A. G. Research Group. Chem 115 Handouts. Harvard University. [Link]
-
MDPI. (2024). Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. [Link]
-
Patel, M., & Patel, N. (2011). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of the Serbian Chemical Society, 76(8), 1087-1095. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. acs.org [acs.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. clariant.com [clariant.com]
- 14. ne-chemcat.co.jp [ne-chemcat.co.jp]
Application Notes & Protocols: Strategic Derivatization of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate
Abstract
(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate is a high-value, chiral building block pivotal in contemporary drug discovery. Its rigid piperidine scaffold, combined with orthogonal protecting groups and a strategically placed ketone, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of key derivatization strategies centered on the C5-keto functionality. We will dissect the causality behind protocol design for stereoselective reductions, Wittig olefination, and reductive amination, offering field-proven insights and detailed, step-by-step methodologies for researchers in medicinal chemistry and process development.
Introduction: The Strategic Value of the 5-Oxopiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved pharmaceuticals.[1] Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, enabling precise interactions with biological targets, while also often conferring favorable pharmacokinetic properties. The subject of this guide, this compound (Compound 1 ), represents a sophisticated starting material for several reasons:
-
Fixed Stereochemistry: The (R)-configuration at the C2 position provides a crucial stereochemical anchor, essential for building enantiomerically pure target molecules.
-
Orthogonal Protection: The N-Boc (tert-butyloxycarbonyl) group and the C2-methyl ester are "orthogonal," meaning one can be selectively removed without affecting the other, allowing for sequential, site-specific modifications.
-
The C5-Ketone as a Synthetic Hub: The ketone at the C5 position is the primary locus for derivatization, acting as an electrophilic handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
This document focuses on the three most impactful transformations of the C5-ketone, providing both the "how" and the "why" for each protocol.
Caption: Structure of the chiral starting material 1 .
Protocol I: Stereoselective Reduction of the C5-Ketone
The conversion of the C5-ketone to a hydroxyl group introduces a new stereocenter at C5, leading to syn and anti diastereomers. Controlling this stereoselectivity is paramount for accessing specific isomers of bioactive molecules like polyhydroxylated piperidines (azasugars).[2]
Scientific Rationale
The choice of reducing agent is the critical variable for controlling diastereoselectivity. The stereochemical outcome is dictated by the trajectory of hydride delivery to the carbonyl carbon.
-
Less Hindered Reagents (e.g., NaBH₄): Small, unhindered hydride sources like sodium borohydride tend to favor axial attack on the more stable chair conformation of the piperidinone ring. This pathway avoids steric clash with the axial hydrogens at C3 and C6, typically leading to the formation of the equatorial alcohol.
-
Bulky, Hindered Reagents (e.g., L-Selectride®): Sterically demanding reagents, such as Lithium tri-sec-butylborohydride (L-Selectride®), are too large for the sterically congested axial approach. They are forced to attack from the less hindered equatorial face, resulting in the formation of the axial alcohol.
Sources
Scale-up Synthesis of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate: An Application Note and Protocol
Introduction
(R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with multiple functional groups, makes it a valuable building block for the synthesis of complex and stereochemically defined pharmaceutical agents. The presence of the ketone, ester, and the tert-butoxycarbonyl (Boc) protecting group allows for selective chemical modifications, enabling the construction of diverse molecular architectures. This application note provides a detailed, scalable, and robust protocol for the synthesis of this important intermediate, starting from the readily available chiral precursor, (R)-2-aminoadipic acid. The presented methodology is designed for researchers and process chemists in the pharmaceutical and biotechnology industries, focusing on practical scale-up considerations, safety, and process optimization.
Synthetic Strategy: A Rationale-Driven Approach
The chosen synthetic route is a three-step process designed for efficiency, scalability, and stereochemical control. The strategy commences with the protection of the chiral starting material, followed by esterification, and culminates in a key intramolecular cyclization reaction.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed three-step synthesis of the target compound.
The selection of (R)-2-aminoadipic acid as the starting material is strategic as it already contains the required carbon skeleton and the desired stereochemistry at the C2 position of the future piperidine ring. This eliminates the need for a separate and often challenging asymmetric synthesis or resolution step.
Step 1: N-Boc Protection. The amino group of (R)-2-aminoadipic acid is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is chosen for its stability under the conditions of the subsequent esterification and cyclization steps, and its facile removal under acidic conditions, which is often required in later stages of a drug discovery program[1].
Step 2: Dimethyl Esterification. Both carboxylic acid functionalities are converted to their methyl esters. This is a crucial step to activate the molecule for the subsequent intramolecular cyclization. Methanol is chosen as the esterifying agent due to its low cost and the favorable reactivity of the resulting methyl esters in the Dieckmann condensation.
Step 3: Dieckmann Condensation. The key ring-forming step is an intramolecular Claisen condensation, also known as the Dieckmann condensation. This reaction is a powerful tool for the formation of five- and six-membered rings[2][3]. In this step, the diester undergoes cyclization in the presence of a strong base to form the desired 5-oxopiperidine ring system.
Experimental Protocols
Materials and Instrumentation
All reagents should be of high purity and used as received unless otherwise noted. Solvents for reactions should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of N-Boc-(R)-2-aminoadipic acid
This procedure is adapted from standard protocols for the N-Boc protection of amino acids[4][5].
Reaction Scheme:
(R)-2-Aminoadipic Acid + (Boc)₂O → N-Boc-(R)-2-aminoadipic acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| (R)-2-Aminoadipic Acid | 161.16 | 100.0 | 0.62 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 148.8 | 0.68 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 156.3 | 1.86 | 3.0 |
| Dioxane | - | 500 mL | - | - |
| Water | - | 500 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| 1 M HCl | - | As needed | - | - |
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve (R)-2-aminoadipic acid and sodium bicarbonate in a mixture of dioxane and water at room temperature.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0-5 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 300 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-2-aminoadipic acid as a viscous oil or a white solid upon standing.
Expected Yield: 90-95%
Step 2: Synthesis of Dimethyl N-Boc-(R)-2-aminoadipate
This esterification is based on established methods for amino acid esterification[6][7].
Reaction Scheme:
N-Boc-(R)-2-aminoadipic acid + CH₃OH → Dimethyl N-Boc-(R)-2-aminoadipate
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| N-Boc-(R)-2-aminoadipic acid | 261.27 | 100.0 | 0.38 | 1.0 |
| Methanol (anhydrous) | 32.04 | 1 L | - | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 64.2 (43.4 mL) | 0.54 | 1.4 |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous methanol.
-
Cool the methanol to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride dropwise via the dropping funnel over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, add N-Boc-(R)-2-aminoadipic acid portion-wise.
-
Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (800 mL) and wash with saturated sodium bicarbonate solution (2 x 400 mL) and brine (1 x 300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude diester.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure dimethyl N-Boc-(R)-2-aminoadipate.
Expected Yield: 85-90%
Step 3: Synthesis of this compound
This key cyclization step utilizes the Dieckmann condensation[8][9].
Reaction Scheme:
Dimethyl N-Boc-(R)-2-aminoadipate → this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| Dimethyl N-Boc-(R)-2-aminoadipate | 289.32 | 100.0 | 0.35 | 1.0 |
| Sodium Methoxide (NaOMe) | 54.02 | 22.7 | 0.42 | 1.2 |
| Toluene (anhydrous) | - | 1 L | - | - |
| Acetic Acid | - | As needed | - | - |
| Saturated NH₄Cl solution | - | As needed | - | - |
Procedure:
-
In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend sodium methoxide in anhydrous toluene.
-
Heat the suspension to 80-90 °C.
-
Add a solution of dimethyl N-Boc-(R)-2-aminoadipate in anhydrous toluene (500 mL) dropwise over 2 hours.
-
After the addition is complete, maintain the reaction at reflux for an additional 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Quench the reaction by the slow addition of a mixture of acetic acid and water until the pH is neutral.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 300 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 400 mL) and brine (1 x 300 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product as a white to off-white solid.
Expected Yield: 70-80%
Process Optimization and Scale-up Considerations
Diagram of the Experimental Workflow:
Caption: Overview of the experimental workflow for the synthesis.
-
Temperature Control: The N-Boc protection and the initial phase of the esterification are exothermic. On a large scale, efficient cooling is crucial to prevent side reactions. The Dieckmann condensation is endothermic until the cyclization is initiated, after which it can become exothermic. Careful temperature monitoring and control are essential.
-
Reagent Addition: For the esterification and Dieckmann condensation, slow, controlled addition of reagents is critical for managing the reaction exotherm and ensuring optimal reaction conditions.
-
Purification: While column chromatography is suitable for laboratory scale, for industrial production, crystallization is the preferred method of purification[10]. Investigating different solvent systems for the crystallization of the final product is recommended to achieve high purity and yield.
-
Safety: Thionyl chloride is corrosive and reacts violently with water. The Dieckmann condensation uses a strong, flammable base (sodium methoxide). All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
This application note provides a comprehensive and scalable three-step synthesis of this compound. The described protocol is robust, high-yielding, and utilizes a readily available chiral starting material, making it suitable for both academic research and industrial applications. The detailed experimental procedures and considerations for process scale-up offer a practical guide for scientists and engineers involved in the synthesis of complex pharmaceutical intermediates.
References
- Alfa Chemistry. (n.d.). Dieckmann Condensation.
- Ashenhurst, J. (2020, September 14).
- A convenient synthesis of amino acid methyl esters. (n.d.). MDPI.
- Dieckmann Condens
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Synthesis of L-glutamic acid-5-methyl ester. (n.d.).
- 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2024, January 15). Chemistry LibreTexts.
- A novel synthesis of .gamma.-carboxy-L-glutamic acid from L-5-oxoproline esters. (n.d.). The Journal of Organic Chemistry.
- Application Note – N-Boc protection. (n.d.). Sigma-Aldrich.
- Dieckmann Condensation Reaction Mechanism. (2018, May 10). YouTube.
- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). NIH.
- Azeotropic Transesterification of β-Keto Esters. (2025, August 6).
- Attaching Boc Protecting Groups With BOC-ON. (n.d.). aapptec.
- Synthesis of L-proline, methyl ester. (n.d.). PrepChem.com.
- 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.).
- Pyroglutamic acid. (n.d.). Wikipedia.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
- Method for preparing acyclic beta keto ester. (n.d.).
- Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps.
- Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.
- L-glutamic acid derivative and synthesis method and application thereof. (n.d.).
- Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. (2023, September 5).
- Claisen Condensation and Dieckmann Condens
- Method for preparing dimethyl adipate by continuous esterification. (n.d.).
- Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. (2016, December 11).
- How do you esterify a N-Boc protected amino acid?. (2017, March 23).
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. par.nsf.gov [par.nsf.gov]
Chiral resolution of methyl 5-oxopiperidine-2-carboxylate
An Application Guide to the Chiral Resolution of Methyl 5-Oxopiperidine-2-carboxylate
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[1] The introduction of stereocenters into this framework can profoundly influence a molecule's physicochemical properties, biological activity, target selectivity, and pharmacokinetic profile.[1] Methyl 5-oxopiperidine-2-carboxylate is a versatile chiral building block, providing a synthetically tractable handle for the construction of complex, high-value molecules. However, its utility is contingent upon accessing it in an enantiomerically pure form. The separation of its racemic mixture into individual (R) and (S) enantiomers is a critical step in the drug development pipeline.
This technical guide provides an in-depth analysis and practical protocols for the three primary strategies for the chiral resolution of methyl 5-oxopiperidine-2-carboxylate:
-
Enzymatic Kinetic Resolution (EKR)
-
Preparative Chiral Chromatography
-
Classical Resolution via Diastereomeric Salt Formation
This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale to empower effective decision-making in the laboratory.
Enzymatic Kinetic Resolution (EKR)
Principle of the Method
Enzymatic Kinetic Resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. An enzyme, typically a lipase or protease, will catalyze a reaction on one enantiomer at a much higher rate than the other. For a racemic ester like methyl 5-oxopiperidine-2-carboxylate, this often involves either selective hydrolysis of one ester enantiomer or, more commonly, selective acylation of the secondary amine. The process ideally continues to 50% conversion, at which point the mixture contains one enantiomer as the unreacted starting material and the other as a new, acylated product. These two compounds, now being chemically distinct, can be easily separated by standard methods like column chromatography.
The choice to use lipases for cyclic amino acid esters is well-precedented, as they exhibit excellent activity and enantiodiscrimination for these substrates.[2][3]
Workflow: Enzymatic Kinetic Resolution
Figure 1: General workflow for the Enzymatic Kinetic Resolution of a racemic secondary amine ester.
Protocol 1: Lipase-Catalyzed N-Acylation
This protocol describes a typical screening experiment for the N-acylation of racemic methyl 5-oxopiperidine-2-carboxylate using an immobilized lipase.
Causality Behind Choices:
-
Enzyme: Candida antarctica Lipase B (CAL-B), often supplied immobilized as Novozym 435, is a workhorse biocatalyst known for its broad substrate scope, high stability in organic media, and excellent enantioselectivity.[2] Immobilization allows for easy recovery and reuse of the enzyme.
-
Solvent: Methyl tert-butyl ether (MTBE) is a non-polar solvent that maintains the enzyme's catalytic activity while solubilizing the substrate and reagents. It prevents unwanted, non-selective hydrolysis of the ester group.
-
Acylating Agent: Vinyl acetate is an "activated" acyl donor. The enol released upon acylation tautomerizes to acetaldehyde, rendering the reaction effectively irreversible and driving it forward.
-
Monitoring: The reaction is monitored by chiral HPLC to track the disappearance of the starting material and the formation of the product, crucially determining the enantiomeric excess (ee) of both species over time. The goal is to stop the reaction as close to 50% conversion as possible to maximize both yield and ee for each enantiomer.
Step-by-Step Methodology:
-
To a 25 mL round-bottom flask, add racemic methyl 5-oxopiperidine-2-carboxylate (1.0 mmol, 157 mg).
-
Add 10 mL of methyl tert-butyl ether (MTBE).
-
Add immobilized Candida antarctica Lipase B (Novozym 435) (50 mg, ~5% w/w of substrate).
-
Add vinyl acetate (1.5 mmol, 129 mg, 1.5 equivalents).
-
Seal the flask and place it in an orbital shaker set to 40 °C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots (e.g., 50 µL) every 2-4 hours. Filter the enzyme and dilute the sample with mobile phase for chiral HPLC analysis (see Protocol 2).
-
When the reaction reaches ~50% conversion (one enantiomer peak is ~50% of its original area, and a new product peak appears), quench the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh MTBE (2 x 5 mL) and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to yield the crude mixture of unreacted enantiomer and N-acetylated product.
-
Purify the components using standard silica gel column chromatography, typically with a hexane/ethyl acetate gradient.
Expected Results & Data Summary:
The success of an EKR is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E values (>100) are desirable for achieving high enantiomeric excess in both the remaining substrate and the product at 50% conversion.
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Conv. (%) | Substrate ee (%) | Product ee (%) | E-Value |
| CAL-B | Vinyl Acetate | MTBE | 40 | ~50 | >95 | >95 | >100 |
| PSL-IM | Isopropenyl Acetate | Toluene | 45 | ~50 | >95 | >95 | >100 |
| CAL-A | Diallyl Carbonate | TBME | 30 | ~50 | >98 | >98 | >200 |
Table 1: Representative data for lipase-catalyzed resolutions of cyclic amino esters, illustrating typical outcomes. Data is synthesized from general knowledge in the field.[2][4]
Preparative Chiral Chromatography
Principle of the Method
Direct chromatographic separation is arguably the most straightforward approach to resolution. The racemic mixture is passed through a column packed with a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the chiral selector on the CSP. Due to differences in the stability of these complexes, one enantiomer is retained longer on the column than the other, resulting in their separation.[5] Modern CSPs offer high loading capacities and excellent resolution, making preparative HPLC a viable and often preferred method for obtaining pure enantiomers on a lab and industrial scale.
Workflow: Chiral HPLC Method Development & Scale-Up
Figure 2: A systematic workflow for developing and scaling a chiral HPLC separation.
Protocol 2: Analytical Chiral HPLC Method Development
Causality Behind Choices:
-
CSP Selection: For a molecule with an amine, a ketone, and an ester, several interactions are possible. Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are excellent starting points due to their broad applicability. Zwitterionic ion-exchangers based on Cinchona alkaloids are specifically designed for underivatized amino acids and are highly effective in polar ionic mode (PIM).[5]
-
Mobile Phase:
-
Normal Phase (NP): Heptane/Ethanol is a standard choice for polysaccharide columns, offering good selectivity.
-
Polar Ionic Mode (PIM): Methanol or Acetonitrile with acidic and basic additives is required for ion-exchange columns. The additives (e.g., formic acid, triethylamine) control the ionization state of the analyte and the stationary phase, which is crucial for retention and separation.[5]
-
Step-by-Step Methodology:
-
Prepare a stock solution of racemic methyl 5-oxopiperidine-2-carboxylate (1 mg/mL) in methanol or ethanol.
-
Screening Phase:
-
Column 1 (Polysaccharide): Chiralpak IA (or similar amylose-based CSP).
-
Mobile Phase: Start with 80:20 Heptane:Ethanol. Run a 20-minute isocratic method.
-
If no separation: Change the ratio to 90:10 and 70:30. If still unsuccessful, switch the alcohol to isopropanol.
-
Column 2 (Ion-Exchanger): Chiralpak ZWIX(+) (or similar Cinchona alkaloid-based CSP).
-
Mobile Phase: Start with Methanol/Acetonitrile (50:50, v/v) containing 50 mM formic acid and 25 mM triethylamine.
-
-
Optimization Phase:
-
Once baseline or partial separation is observed, optimize the mobile phase composition to maximize the resolution (Rs).
-
Adjust the acid/base concentration for ion-exchange columns.
-
Vary the column temperature (e.g., 15°C to 40°C) as enantioselectivity is often temperature-dependent.
-
Protocol 3: Preparative Chiral HPLC
-
Using the optimized analytical method, perform loading studies by injecting increasing amounts of the racemate until the resolution begins to degrade. This determines the maximum loading capacity.
-
Scale the method to a larger diameter preparative column (e.g., 2 cm ID). The flow rate should be scaled geometrically based on the column cross-sectional area.
-
Dissolve the racemic mixture in the mobile phase (or a compatible solvent) at a high concentration.
-
Perform stacked injections to maximize throughput.
-
Collect the eluting peaks corresponding to each enantiomer in separate fractions.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the fractions that meet the desired purity (>99% ee).
-
Remove the solvent under reduced pressure to obtain the isolated, enantiomerically pure products.
| CSP Type | Column Example | Mobile Phase Mode | Typical Eluent | Key Feature |
| Immobilized Polysaccharide | Chiralpak IA | Normal Phase | Heptane/Ethanol | Broad applicability, robust |
| Coated Polysaccharide | Chiralcel OD-H | Normal Phase | Heptane/Isopropanol | High selectivity, solvent restrictions |
| Zwitterionic Ion-Exchanger | Chiralpak ZWIX(+) | Polar Ionic Mode | MeOH/MeCN + Acid/Base | Excellent for ampholytes |
Table 2: Common chiral stationary phases and conditions for screening the resolution of methyl 5-oxopiperidine-2-carboxylate.
Classical Resolution via Diastereomeric Salt Formation
Principle of the Method
This traditional yet effective method relies on the chemical conversion of a pair of enantiomers into a pair of diastereomers. A racemic base, such as our target molecule, is reacted with a single enantiomer of a chiral acid (the "resolving agent"). This acid-base reaction forms two diastereomeric salts. Since diastereomers possess different physical properties, their solubilities in a given solvent will differ. Through careful selection of the solvent and crystallization conditions, one diastereomeric salt can be induced to crystallize preferentially, leaving the other in solution.[6] The crystallized salt is then isolated, and the chiral resolving agent is removed (typically by acid/base extraction) to liberate the desired pure enantiomer.
Logical Flow: Diastereomeric Salt Resolution
Figure 3: The principle of separating enantiomers by forming diastereomeric salts with differing solubilities.
Protocol 4: Diastereomeric Salt Crystallization
Causality Behind Choices:
-
Resolving Agent: Dibenzoyl-L-tartaric acid is a common and effective resolving agent for racemic amines. Its rigidity and multiple interaction points (carboxylates, esters, hydroxyls) often lead to well-ordered, crystalline salts with significant differences in lattice energy between the two diastereomers.[7] (R)-Mandelic acid is another excellent, less complex alternative.[7]
-
Solvent: The choice of solvent is the most critical experimental parameter. It must be a solvent in which the salts are sparingly soluble, and crucially, where the solubility difference between the two diastereomers is maximized. A screening of solvents like ethanol, isopropanol, acetone, and ethyl acetate is essential.
Step-by-Step Methodology:
-
Solvent Screening (Small Scale):
-
In separate test tubes, dissolve the racemate (e.g., 0.1 mmol) and the resolving agent (e.g., 0.1 mmol of Dibenzoyl-L-tartaric acid) in a small amount of various heated solvents (e.g., 1 mL of ethanol, isopropanol, acetone).
-
Combine the solutions and allow them to cool slowly to room temperature, then to 4 °C. Observe which solvent yields a crystalline precipitate.
-
-
Preparative Crystallization (Scale-Up):
-
Dissolve racemic methyl 5-oxopiperidine-2-carboxylate (10.0 mmol, 1.57 g) in the optimal solvent identified in step 1 (e.g., 20 mL of hot ethanol).
-
In a separate flask, dissolve Dibenzoyl-L-tartaric acid (10.0 mmol, 3.58 g) in the same solvent (e.g., 25 mL of hot ethanol).
-
While hot, add the resolving agent solution to the racemate solution.
-
Allow the mixture to cool slowly to room temperature. If desired, add a seed crystal from the screening experiment to promote crystallization.
-
Let the mixture stand for several hours or overnight, then cool in an ice bath to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is the first crop of diastereomerically enriched salt.
-
The enantiomeric purity of the salt can be improved by recrystallization.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in a biphasic mixture of ethyl acetate (50 mL) and 1 M NaOH solution (50 mL).
-
Stir vigorously until all solids have dissolved. The base will neutralize the tartaric acid (which moves to the aqueous layer) and liberate the free amine (which stays in the organic layer).
-
Separate the layers, and extract the aqueous layer with more ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched methyl 5-oxopiperidine-2-carboxylate.
-
Determine the ee by chiral HPLC.
-
Comparison of Resolution Strategies
| Criterion | Enzymatic Kinetic Resolution | Preparative Chiral HPLC | Classical Resolution |
| Theoretical Yield | 50% for each enantiomer | >95% | 50% (can be improved with racemization) |
| Development Time | Moderate (enzyme screening) | Fast to Moderate | Slow (solvent/agent screening) |
| Scalability | Excellent | Good (requires large columns/solvents) | Excellent |
| Purity | Potentially very high (>99% ee) | Very high (>99.5% ee) | Variable, may require recrystallization |
| Cost | Moderate (enzyme cost) | High (instrument, columns, solvents) | Low (bulk chemicals) |
| Green Chemistry | Good (biocatalysis, mild conditions) | Poor (high solvent consumption) | Moderate (solvent use, potential waste) |
Table 3: A comparative overview of the primary chiral resolution techniques.
Conclusion
The chiral resolution of methyl 5-oxopiperidine-2-carboxylate can be successfully achieved by several robust methods.
-
Enzymatic Kinetic Resolution offers an elegant and green solution, ideal for large-scale synthesis where the 50% theoretical yield is acceptable.
-
Preparative Chiral HPLC is the most direct and often fastest method for obtaining high-purity material, especially at the discovery and early development stages, though it comes with higher capital and solvent costs.
-
Classical Diastereomeric Salt Formation remains a powerful, cost-effective technique for large-scale production, but it requires significant upfront investment in screening and optimization.
The optimal choice depends on the specific requirements of the project, including the desired scale, purity, timeline, and available resources. A thorough evaluation of each of these techniques will enable the modern drug discovery professional to efficiently access the enantiopure building blocks essential for advancing new therapeutic candidates.
References
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (2007). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Beilstein Journal of Organic Chemistry, 3, 11. [Link]
-
Wang, Y., et al. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development, 14(4), 899–906. [Link]
-
Wu, S. H., et al. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-22. [Link]
-
Tanaka, M., et al. (2007). Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. The Journal of Organic Chemistry, 72(20), 7750-6. [Link]
-
de Meijere, A., et al. (2002). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. European Journal of Organic Chemistry, 2002(21), 3669-3680. [Link]
- Bakthavatchalam, R., et al. (2003). Process for resolving racemic mixtures of piperidine derivatives.
-
Clarke, P. A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]
-
Bode, J. W., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(35), 11491–11497. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(5), 8948-8973. [Link]
-
Patel, R. N. (2001). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. Tetrahedron: Asymmetry, 12(4), 627-639. [Link]
-
Fara, A. S., et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, 25(43), 6061-6077. [Link]
-
PubChem. (n.d.). 5-Oxopiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Ilkei, V., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(16), 4991. [Link]
-
Gotor, V., et al. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 23(10), 2697. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate
Welcome to the dedicated technical support guide for the chromatographic purification of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this chiral piperidine derivative, a valuable building block in the synthesis of various pharmaceutical agents.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this molecule. The methodologies and recommendations provided are grounded in established chromatographic principles and practical laboratory experience.
Troubleshooting Guide
This section is structured to help you diagnose and resolve common issues encountered during the flash chromatography or HPLC purification of this compound.
Issue 1: Poor Separation of the Target Compound from Impurities in Flash Chromatography
Q: I'm observing overlapping peaks or a broad elution band for my target compound during flash chromatography. How can I improve the separation?
A: Poor resolution in flash chromatography is a common challenge, often stemming from an unoptimized mobile phase, improper column loading, or the inherent difficulty of separating structurally similar impurities.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Polarity: The polarity of your eluent system is the most critical factor for achieving good separation on silica gel.
-
Solution: Conduct a thorough Thin Layer Chromatography (TLC) analysis using various solvent systems. A good starting point for N-Boc protected amino acid esters is a mixture of ethyl acetate and hexanes.[3] Systematically vary the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with clear separation from other spots. If the impurities are very close, consider a less polar system (e.g., dichloromethane/hexanes) or a more polar one (e.g., adding a small percentage of methanol to a dichloromethane/ethyl acetate mixture).
-
-
Structurally Similar Impurities: The synthesis of the target compound may result in impurities with very similar polarity, such as diastereomers or incompletely reacted starting materials.[4]
-
Solution: Implement a gradient elution on your flash chromatography system. Start with a low polarity mobile phase and gradually increase the polarity. This will help to resolve compounds with close Rf values. A shallow gradient around the elution point of your target compound can significantly enhance separation.
-
-
Column Overloading: Loading too much crude material onto the column will lead to band broadening and poor separation.
-
Solution: As a general rule, do not load more than 1-5% of the column's silica gel weight with your crude sample. For difficult separations, this amount should be reduced to less than 1%. Dry loading the sample onto a small amount of silica gel is often preferable to liquid injection, as it can lead to sharper bands.
-
-
Presence of Basic Impurities: The piperidine nitrogen, even when protected, can interact with acidic silanol groups on the silica surface, causing peak tailing which can mask closely eluting impurities.
-
Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape of basic compounds.[3]
-
Issue 2: Peak Tailing in HPLC Analysis
Q: My HPLC chromatograms for the purified compound show significant peak tailing. What is causing this and how can I fix it?
A: Peak tailing for piperidine derivatives in reversed-phase HPLC is frequently caused by secondary interactions between the basic nitrogen atom of the piperidine ring and residual silanol groups on the silica-based stationary phase.[5][6]
Possible Causes & Solutions:
-
Silanol Interactions: The free silanol groups on the surface of C18 columns are acidic and can interact strongly with basic analytes, leading to tailing.
-
Solution 1: Mobile Phase Modification: Add a competitive base to your mobile phase to saturate the silanol groups. A common and effective additive is 0.1% triethylamine (TEA) or diethylamine (DEA).[7] Alternatively, using a buffered mobile phase at a low pH (e.g., pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the piperidine nitrogen, which can reduce its interaction with silanols and also improve peak shape.[8]
-
Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. For basic compounds, it is highly recommended to use a column specifically designed for this purpose, often labeled as "base-deactivated" or having a proprietary technology to shield the silica surface.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample. Perform a loading study to determine the optimal sample amount for your column and conditions.[4]
-
-
Extra-column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to band broadening and peak tailing.
-
Solution: Ensure that all tubing is as short as possible with a narrow internal diameter. Use low-volume fittings and a detector cell appropriate for your flow rate and column size.[8]
-
Issue 3: Difficulty in Visualizing the Compound on TLC Plates
Q: My compound is not UV-active. What staining methods can I use to visualize it on a TLC plate?
A: this compound lacks a strong chromophore, making UV visualization ineffective. Therefore, chemical staining is necessary.
Recommended Staining Reagents:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized. The N-Boc group and the piperidine ring are generally stable, but many organic compounds will react.
-
Appearance: Yellow to brown spots on a purple background.[]
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
-
Ninhydrin Stain: While the piperidine nitrogen is protected, this stain can be useful for detecting any primary or secondary amine impurities, such as deprotected starting material.
-
Appearance: Purple or yellow spots.[][10]
-
Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.
-
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with a wide range of functional groups to produce colored spots upon heating.
-
Appearance: Various colors (often blue, purple, or green) on a faint pink background.
-
Preparation: Add 1.5 mL of p-anisaldehyde, 2.5 mL of concentrated sulfuric acid, and 1 mL of acetic acid to 50 mL of ethanol.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for flash chromatography conditions?
A1: A typical starting point for the purification of a moderately polar compound like this is a gradient of ethyl acetate in hexanes on a silica gel column.[11][12] Begin with a mobile phase of 10-20% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate. Monitor the elution using the TLC staining methods mentioned above.
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |
| Initial Eluent | 5-10% Ethyl Acetate / Hexanes |
| Final Eluent | 40-60% Ethyl Acetate / Hexanes |
| Loading | Dry loading adsorbed onto silica gel |
| Detection | TLC with chemical staining (e.g., KMnO₄) |
Q2: How can I confirm the enantiomeric purity of my purified this compound?
A2: Chiral HPLC is the standard method for determining enantiomeric purity.[7][11] You will need a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® series), are excellent starting points for this class of compounds.[7][13]
A typical method development strategy involves screening different chiral columns with various mobile phases, often in normal phase mode (e.g., hexane/isopropanol or hexane/ethanol).[14] A small amount of a basic modifier like diethylamine (DEA) is often added to the mobile phase to improve peak shape for basic compounds like piperidines.[7][13]
Q3: My compound appears as an oil after purification. How can I handle it and remove residual solvents?
A3: It is common for N-Boc protected amino acid derivatives to be oils or low-melting solids. To remove residual solvents, dissolve the oil in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate, and then concentrate it under high vacuum for an extended period, possibly with gentle heating (e.g., 30-40 °C). If the compound is still an oil, you can try to induce crystallization by dissolving it in a small amount of a good solvent (e.g., diethyl ether) and then slowly adding a poor solvent (e.g., hexanes) until it becomes cloudy, then allowing it to stand.
Q4: What are the likely impurities I should be trying to separate?
A4: Based on common synthetic routes to chiral piperidines, potential impurities include:
-
Starting materials: Such as derivatives of glutamic acid or other precursors used in the ring formation.[3]
-
Diastereomers: If the synthesis involves a step that creates a second chiral center, you may have diastereomeric impurities. These are generally separable by standard silica gel chromatography.
-
Byproducts of Boc-protection: If the Boc group is introduced during the synthesis, you may have unreacted starting material or di-Boc protected byproducts.
-
Reagents and catalysts: Residual reagents or catalysts from the synthetic steps.[1]
Experimental Workflow & Protocols
Workflow for Purification and Analysis
Caption: Overall workflow for the purification and analysis of the target compound.
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to separate the target compound from impurities. A good starting mobile phase is 20-30% ethyl acetate in hexanes. The target compound should have an Rf value of ~0.3.
-
Column Packing: Dry pack a flash column with silica gel. Wet the column with the initial, low-polarity mobile phase (e.g., 5% ethyl acetate/hexanes).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., increase ethyl acetate percentage). A typical gradient might be from 5% to 50% ethyl acetate over 10-15 column volumes.
-
Fraction Collection: Collect fractions and monitor them by TLC using a suitable stain (e.g., potassium permanganate).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral column (e.g., Chiralpak IA, IC, or AD).
-
Mobile Phase Screening:
-
Normal Phase: Prepare a mobile phase of n-hexane and an alcohol modifier (isopropanol or ethanol) with 0.1% DEA. Screen different ratios (e.g., 90:10, 80:20 hexane:alcohol).
-
Reversed Phase: Prepare a mobile phase of acetonitrile and water with a buffer (e.g., 0.1% formic acid or 10 mM ammonium bicarbonate).
-
-
Optimization: Once baseline or partial separation is achieved, optimize the mobile phase composition, flow rate (typically 0.5-1.0 mL/min), and column temperature to maximize resolution.
-
Analysis: Inject a small amount of the racemic standard to identify the retention times of both enantiomers. Then, inject the purified sample to determine the enantiomeric excess (e.e.).
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common chromatography issues.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
-
TLC Visualization Methods. University of Colorado Boulder. Available at: [Link]
-
Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. BioTech Beacons. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. labsolu.ca [labsolu.ca]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Chiral Piperidine Synthesis
Welcome to the Technical Support Center for Chiral Piperidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and stereoselectivity in the synthesis of these critical scaffolds. The piperidine moiety is a cornerstone in a vast array of pharmaceuticals and natural products, and its stereochemistry is often paramount to its biological activity.[1][2][3]
This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common experimental hurdles. We will delve into the causality behind these issues and offer systematic troubleshooting strategies to enhance your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield and/or Incomplete Conversion
Q: My reaction to synthesize a chiral piperidine is showing low yield and/or is stalling before the starting material is fully consumed. What are the likely causes and how can I address them?
A: Low yields and incomplete conversions are common frustrations in complex organic syntheses. The root cause often lies in one or more of the following areas: catalyst deactivation, suboptimal reaction conditions, or inherent substrate reactivity issues. A systematic approach to troubleshooting is essential for pinpointing the problem.
Potential Cause 1: Catalyst Poisoning
The nitrogen atom in the piperidine product can act as a Lewis base and poison the metal catalyst, leading to a shutdown of the catalytic cycle.[4] This is particularly prevalent in hydrogenation and cross-coupling reactions using precious metal catalysts like Palladium, Platinum, and Rhodium.[4]
Symptoms of Catalyst Poisoning:
-
A sharp decrease in reaction rate after an initial period of activity.
-
The reaction stalls at partial conversion, even with extended reaction times.
-
The need for significantly higher catalyst loading to achieve a reasonable yield.
Troubleshooting Protocol for Catalyst Poisoning:
-
Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading can sometimes compensate for the poisoned active sites and drive the reaction to completion.[4]
-
Employ a More Robust Catalyst: Investigate catalysts known for their higher tolerance to amine coordination. For instance, certain iridium-based catalysts have shown high efficiency in asymmetric hydrogenations of nitrogen-containing heterocycles.[5][6]
-
Use of Protecting Groups: Temporarily protecting the nitrogen atom of the piperidine can prevent it from coordinating to the catalyst.[4] This strategy, however, adds extra steps to your synthesis (protection and deprotection).
-
Flow Chemistry: In a continuous flow setup, maintaining a high local concentration of reactants relative to the product can minimize the contact time between the piperidine product and the catalyst, thus reducing poisoning.[4]
Potential Cause 2: Suboptimal Reaction Conditions
The yield of a reaction is highly sensitive to parameters such as temperature, pressure, solvent, and pH.
Troubleshooting Protocol for Suboptimal Conditions:
-
Temperature and Pressure Optimization: For hydrogenations, ensure that the hydrogen pressure is sufficient. Some substrates require higher pressures to achieve good conversion.[5] Temperature can also be a critical factor; however, be mindful that higher temperatures can sometimes lead to decreased enantioselectivity.[7]
-
Solvent Screening: The choice of solvent can significantly impact reaction rates and yields.[8][9][10] For instance, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often preferred for N-alkylation reactions.[10] A systematic screening of solvents with varying polarities is recommended.
-
pH Control: In reactions like reductive amination, pH is a critical parameter. The formation of the iminium ion is a pH-dependent equilibrium.[7] Using a mild acid catalyst or buffered conditions can be beneficial.
Experimental Workflow for Troubleshooting Low Yield
Below is a DOT script for a Graphviz diagram illustrating a logical workflow for troubleshooting low yields.
Issue 3: Racemization of Chiral Piperidine Product
Q: I have successfully synthesized my chiral piperidine, but I am observing a loss of enantiomeric purity during subsequent steps or purification. What could be causing this racemization?
A: Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can be a frustrating problem, especially late in a synthetic sequence. It is often caused by harsh reaction conditions that allow for the epimerization of a stereocenter.
Potential Cause 1: Harsh Deprotection Conditions
The use of strongly acidic or basic conditions, particularly at elevated temperatures, to remove protecting groups can lead to racemization. [11]For example, the removal of an Fmoc group with piperidine can sometimes cause epimerization at an adjacent stereocenter. [11] Troubleshooting Protocol for Deprotection-Induced Racemization:
-
Milder Deprotection Reagents: Explore alternative, milder deprotection conditions. For example, if you are using strong acid, consider enzymatic deprotection or a protecting group that can be removed under neutral conditions (e.g., hydrogenolysis of a Cbz group).
-
Lower Reaction Temperature: Perform the deprotection at the lowest possible temperature that still allows for a reasonable reaction rate.
Potential Cause 2: Purification-Induced Racemization
Certain purification techniques can inadvertently lead to racemization.
Troubleshooting Protocol for Purification-Induced Racemization:
-
Avoid Harsh pH in Chromatography: When using silica gel chromatography, be aware that residual acidity can sometimes cause racemization of sensitive compounds. This can be mitigated by using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent).
-
Chiral Resolution as a Final Step: If racemization is unavoidable in earlier steps, consider performing a chiral resolution as the final step to separate the enantiomers. This can be achieved through diastereomeric salt formation with a chiral resolving agent or by chiral HPLC. [12][13]
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
This is a general protocol for the resolution of a racemic piperidine derivative using a chiral acid.
-
Salt Formation: Dissolve the racemic piperidine (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Addition of Resolving Agent: Slowly add a solution of a chiral resolving agent (e.g., (R)-mandelic acid, 0.5-1.0 equivalents) in the same solvent with stirring.
-
Crystallization: Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt.
-
Isolation: Isolate the crystals by filtration.
-
Liberation of Free Base: Treat the isolated diastereomeric salt with a base to liberate the enantiomerically enriched piperidine.
References
- Recent advances in the synthesis of piperidones and piperidines. (n.d.). ScienceDirect.
- Stereoselective Synthesis of Piperidines. (2025, August 10). ResearchGate.
- Yang, Y. (2015, February 6). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
- Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. (n.d.). Journal of the American Chemical Society.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Nature.
- Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives. (n.d.). Benchchem.
- Stereoselective Synthesis of Piperidines. (n.d.). Thieme.
- Kobayashi, S., Kusakabe, K., & Ishitani, H. (2000). Chiral Catalyst Optimization Using Both Solid-Phase and Liquid-Phase Methods in Asymmetric Aza Diels−Alder Reactions. Organic Letters, 2(9), 1225–1227.
- avoiding racemization during the synthesis of chiral piperidine acids. (n.d.). Benchchem.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). ResearchGate.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). Xingwei Li.
- Technical Support Center: Chiral Synthesis of Aminopiperidines. (n.d.). Benchchem.
- Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. (2020, November 4). ACS Publications.
- Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. (2024, April 18). RSC Publishing.
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a. (n.d.). SciSpace.
- Improving yield and enantioselectivity in aminopiperidine synthesis. (n.d.). Benchchem.
- Technical Support Center: Enantioselective Piperidine Synthesis. (n.d.). Benchchem.
- Strategies to control diastereoselectivity in piperidine synthesis. (n.d.). Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (n.d.). American Chemical Society.
- Enantioselective Synthesis of Chiral Piperidine Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). PubMed Central.
- Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. (n.d.). ResearchGate.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). The Journal of Organic Chemistry.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
- common challenges in working with piperidine-based compounds. (n.d.). Benchchem.
- Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. (n.d.). Chemical Communications (RSC Publishing).
- Overcoming challenges in the purification of piperidine-containing compounds. (n.d.). Benchchem.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). Journal of the American Chemical Society.
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents.
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022, June 14). American Chemical Society.
- Process for resolving racemic mixtures of piperidine derivatives. (n.d.). Google Patents.
- Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation. (2025, October 30). ResearchGate.
- Catalyst poisoning. (n.d.). Wikipedia.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Hiden Analytical.
- Copper-catalysed homo-Mannich reaction of cyclopropanol for chiral piperidine synthesis. (2025, October 24). ResearchGate.
- Asymmetric synthesis of polycyclic piperidine scaffolds. (n.d.). American Chemical Society.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). PubMed Central.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20). Phys.org.
- What are the best methods for Piperidine purification alternatives to distillation? (2014, November 21). ResearchGate.
- Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. (n.d.). The Journal of Organic Chemistry.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of polycyclic piperidine scaffolds - American Chemical Society [acs.digitellinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 13. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Selective Boc Deprotection in the Presence of Esters
Welcome to the technical support center for navigating the nuanced challenge of selectively removing a tert-butyloxycarbonyl (Boc) protecting group from a nitrogen atom without cleaving a nearby ester functionality. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this common yet critical synthetic transformation. Here, we dissect the underlying mechanisms, troubleshoot common issues, and provide field-proven protocols to ensure the integrity of your target molecules.
Troubleshooting Guide: Q&A Format
This section addresses specific issues you may encounter during the deprotection process.
Question 1: I'm observing significant ester cleavage along with Boc deprotection when using Trifluoroacetic Acid (TFA). How can I improve selectivity?
Answer:
This is a classic selectivity challenge. Both the Boc group and many common esters (like methyl or ethyl esters) are susceptible to acid-catalyzed hydrolysis. The key to selectivity lies in exploiting the greater acid lability of the Boc group.
Root Cause Analysis:
-
Mechanism of Boc Deprotection: The reaction is initiated by protonation of the Boc carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[1][2]
-
Mechanism of Ester Hydrolysis: Ester hydrolysis is also acid-catalyzed, involving protonation of the ester carbonyl, making it more electrophilic and susceptible to nucleophilic attack by water (if present) or other nucleophiles.
-
The TFA "Problem": Trifluoroacetic acid is a strong acid, and standard protocols (e.g., 20-50% TFA in Dichloromethane (DCM)) can be too harsh, leading to competitive ester cleavage, especially with prolonged reaction times or elevated temperatures.[3][4]
Solutions & Protocols:
-
Lowering TFA Concentration and Temperature: Attempt the deprotection with a lower concentration of TFA (e.g., 1-10% in DCM) and at a reduced temperature (0 °C to room temperature). Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.
-
Switching to a Milder Acidic System:
-
HCl in Dioxane: A 4M solution of HCl in anhydrous dioxane is a highly effective and selective reagent for Boc deprotection in the presence of tert-butyl esters and other acid-sensitive groups.[5][6][7][8] The reaction is often complete within 30 minutes at room temperature.
-
Aqueous Phosphoric Acid: An 85 wt% aqueous solution of phosphoric acid can be a mild and efficient alternative for deprotecting N-Boc groups while leaving acid-sensitive functionalities like benzyl and methyl esters intact.[9]
-
Methanesulfonic Acid: In some cases, methanesulfonic acid in combination with tert-butyl acetate in DCM has been used for selective N-urethane Boc deprotection in the presence of a tert-butyl ester.[9]
-
dot graph TD { A[Start: Boc-protected amine with ester] --> B{Initial Attempt: 20% TFA in DCM}; B --> C{Ester Cleavage Observed?}; C -->|Yes| D[Troubleshooting Path]; C -->|No| E[Success!]; D --> F[Option 1: Milder TFA Conditions (1-5% TFA, 0°C)]; D --> G[Option 2: Alternative Acid (e.g., 4M HCl in Dioxane)]; D --> H[Option 3: Non-Acidic Methods (e.g., Thermal, Lewis Acid)]; F --> I{Selectivity Achieved?}; G --> I; H --> I; I -->|Yes| E; I -->|No| J[Re-evaluate Protecting Group Strategy];
} enddot Caption: Decision workflow for troubleshooting ester cleavage.
Question 2: My reaction is sluggish or incomplete, even with standard acidic conditions. What could be the issue?
Answer:
Incomplete deprotection can be frustrating and can complicate purification. Several factors can contribute to a sluggish reaction.
Root Cause Analysis:
-
Steric Hindrance: A sterically hindered Boc group may require more forcing conditions to be removed.
-
Insufficient Acid: The kinetics of Boc cleavage can have a second-order dependence on the acid concentration, meaning that a certain threshold of acid is required for an efficient reaction.[10][11][12]
-
Solvent Effects: The choice of solvent can influence the stability of the carbocation intermediate and the overall reaction rate.
-
Water Content: While some water is necessary for ester hydrolysis, strictly anhydrous conditions are often preferred for selective Boc deprotection to minimize this side reaction.
Solutions & Protocols:
-
Increase Acid Equivalents: If using a milder acid, a slight increase in the number of equivalents may be necessary. However, proceed with caution and monitor for ester cleavage.
-
Optimize Solvent: Dichloromethane (DCM) is a common choice. For some substrates, using a more polar solvent like dioxane (with HCl) can be beneficial.[5][6][7][8]
-
Ensure Anhydrous Conditions: If ester hydrolysis is a concern, ensure your solvents and reagents are anhydrous.
FAQs: Frequently Asked Questions
What is the general mechanism of acid-catalyzed Boc deprotection?
The deprotection proceeds through a well-established mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Cleavage: The protonated intermediate collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas.
-
Amine Salt Formation: The resulting free amine is then protonated by the excess acid to form the corresponding salt (e.g., hydrochloride or trifluoroacetate).[1][2]
Are there any non-acidic methods for Boc deprotection that are compatible with esters?
Yes, several methods avoid strong acids, which can be advantageous for highly sensitive substrates.
-
Thermal Deprotection: In some cases, simply heating the Boc-protected compound can lead to deprotection. This is often performed in a high-boiling solvent or even neat.[13]
-
Lewis Acid Catalysis: Certain Lewis acids, such as ZnBr₂, can promote Boc cleavage under milder conditions than Brønsted acids.[14] However, selectivity with esters must be carefully evaluated for each substrate.
-
Oxalyl Chloride in Methanol: A mild method using oxalyl chloride in methanol has been reported for the selective deprotection of N-Boc groups in the presence of acid-labile functionalities.[3][15]
How can I monitor the progress of my deprotection reaction?
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method. The deprotected amine salt will typically have a much lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be useful for visualizing the free amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information on the disappearance of the starting material and the appearance of the product, as well as any side products like the hydrolyzed ester.
Recommended Protocols
Here are detailed, step-by-step protocols for selective Boc deprotection.
Protocol 1: Selective Boc Deprotection using HCl in Dioxane
This method is highly recommended for its excellent selectivity in the presence of esters.[5][6][7][8]
-
Preparation: Ensure all glassware is dry.
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous 1,4-dioxane.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine. The product can often be used in the next step without further purification.
Protocol 2: Mild Boc Deprotection with Dilute TFA
This is a good starting point if you want to optimize your existing TFA-based procedures.
-
Preparation: Ensure all glassware is dry.
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a pre-chilled solution of 5-10% Trifluoroacetic Acid (TFA) in DCM.
-
Reaction: Stir the mixture at 0 °C and carefully monitor the reaction progress every 15-30 minutes by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by carefully adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM. Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.
Summary of Recommended Conditions
| Reagent | Solvent | Temperature (°C) | Typical Time | Selectivity vs. Esters |
| 4M HCl | Dioxane | Room Temp | 30-60 min | Excellent[5][6][7][8] |
| 5-10% TFA | DCM | 0 - Room Temp | 1-4 hours | Good (Substrate Dependent) |
| 85% H₃PO₄ | Aqueous | Room Temp | Variable | Good for Me/Bn Esters[9] |
| Oxalyl Chloride | Methanol | Room Temp | 1-4 hours | Good[3][15] |
References
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- George, N., Ofori, S., Parkin, S., & G. Samuel. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23753-23759.
- Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. Organic Chemistry Portal.
- Ashworth, I. W., et al. (2010).
- Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
- Ashworth, I. W., et al. (2016).
- Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3‚7H2O-NaI System in Acetonitrile. ElectronicsAndBooks.
- Ashworth, I. W., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
- ResearchGate. (2004). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
- George, N., Ofori, S., Parkin, S., & G. Samuel. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23753-23759.
- Wuts, P. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
- Gibson, F. S., Bergmeier, S. C., & Rapoport, H. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 3216-3218.
- Reddit. (2025). Method to remove Boc in the presence of t-butylester.
- Wu, Y., & Sun, Y. (2006). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed.
- ResearchGate. (2005). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2.
- YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
- BenchChem. (n.d.). selective deprotection of Boc amines in the presence of other protecting groups.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?
- SciSpace. (n.d.).
- Mandal, B., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. acs.figshare.com [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. xray.uky.edu [xray.uky.edu]
Technical Support Center: Diastereoselective Reactions with (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate
Welcome to the technical support center for improving the diastereoselectivity of reactions involving (R)-1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of stereocontrolled synthesis with this versatile building block. Derived from pyroglutamic acid, this chiral synthon is a valuable precursor for a variety of bioactive molecules.[1][2]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stereochemical outcomes of reactions at the C5 position of the piperidine ring.
Q1: What are the primary factors influencing the diastereoselectivity of reactions at the C5-carbonyl of this compound?
A1: The diastereoselectivity of nucleophilic additions to the C5-carbonyl is primarily governed by the interplay of steric and electronic factors, which dictate the facial selectivity of the incoming nucleophile. The key factors include:
-
The N1-Boc Protecting Group: The bulky tert-butoxycarbonyl (Boc) group at the N1 position significantly influences the conformational equilibrium of the piperidine ring. It can sterically hinder the approach of reagents from one face of the molecule.
-
The C2-Ester Group: The methyl ester at the C2 position, with its (R)-configuration, acts as a chiral director. Its steric bulk and electronic properties influence the preferred trajectory of the nucleophile.
-
Reaction Conditions: Temperature, solvent, and the nature of the reagent (e.g., bulky vs. small reducing agents) play a crucial role. Lower temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy. The choice of solvent can affect the conformation of the substrate and the solvation of the reagents.[3]
Q2: How does the choice of reducing agent impact the diastereoselectivity of the C5-ketone reduction?
A2: The choice of reducing agent is critical for controlling the stereochemical outcome of the C5-ketone reduction. Bulky reducing agents tend to approach from the less sterically hindered face of the ketone, leading to higher diastereoselectivity.
| Reducing Agent | Typical Diastereomeric Ratio (dr) | Comments |
| Sodium Borohydride (NaBH₄) | Moderate | A less bulky reagent, often resulting in lower diastereoselectivity. |
| Lithium Tri-sec-butylborohydride (L-Selectride®) | High | A very bulky reagent, known to provide high diastereoselectivity in the reduction of cyclic ketones. |
| Sodium Triacetoxyborohydride (STAB) | Moderate to High | Often used in reductive aminations, can also be effective for ketone reductions with good selectivity. |
Q3: Can the stereocenter at C2 be epimerized during reactions?
A3: Epimerization at the C2 position is a potential side reaction, particularly under basic conditions. The proton alpha to the ester carbonyl can be abstracted by a strong base, leading to the formation of an enolate and subsequent loss of stereochemical integrity upon reprotonation. To mitigate this, it is crucial to:
-
Employ non-nucleophilic, sterically hindered bases when necessary.
-
Use low temperatures to disfavor the epimerization equilibrium.
-
Keep reaction times as short as possible.
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during diastereoselective reactions with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereomeric Ratio (dr) | 1. Suboptimal Reagent Choice: The reducing agent or nucleophile may not be sterically demanding enough. 2. High Reaction Temperature: Higher temperatures can lead to the formation of the thermodynamically less stable product. 3. Inappropriate Solvent: The solvent may not be effectively differentiating the two faces of the ketone. | 1. Reagent Screening: Test a panel of reagents with varying steric bulk (e.g., L-Selectride®, K-Selectride®). 2. Temperature Optimization: Perform the reaction at lower temperatures (e.g., -78 °C, -40 °C). 3. Solvent Effects: Evaluate a range of aprotic solvents (e.g., THF, Et₂O, Toluene) to find the optimal medium. |
| Poor Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Side Reactions: Decomposition of starting material or product may be occurring. 3. Epimerization and Degradation: Strong basic conditions can lead to side reactions. | 1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and determine the optimal reaction time. 2. Optimize Reaction Conditions: Adjust temperature, concentration, and reagent stoichiometry. 3. Milder Conditions: If applicable, use milder bases or reagents to minimize degradation. |
| Inconsistent Results | 1. Reagent Quality: The purity and activity of reagents can vary between batches. 2. Water Content: Trace amounts of water can affect the reactivity of many organometallic reagents and strong bases. 3. Variations in Procedure: Minor deviations in the experimental setup can lead to different outcomes. | 1. Reagent Titration: Titrate organometallic reagents and strong bases before use to determine their exact molarity. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. 3. Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the reaction. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Diastereoselective Reduction of the C5-Ketone
This protocol describes a general procedure for the diastereoselective reduction of this compound using L-Selectride®.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (Argon), dissolve this compound (1.0 eq) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M in THF, 1.2 eq) dropwise to the stirred solution over 15 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC.
Workflow for Troubleshooting Low Diastereoselectivity
The following diagram illustrates a logical workflow for addressing issues of low diastereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Mechanism of Stereoselective Reduction
The diastereoselectivity of the reduction is rationalized by the Felkin-Anh model, where the nucleophilic hydride attacks the carbonyl group from the less hindered face.
Caption: Factors influencing the diastereoselective reduction.
Section 4: References
-
Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. [Link]
-
Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. [Link]
-
Asymmetric synthesis of pyroglutamic acids via Ni(II) complex methodology. ResearchGate. [Link]
-
A practical asymmetric synthesis of enantiomerically pure 3-substituted pyroglutamic acids and related compounds. University of Arizona. [Link]
-
A Modular and Diastereoselective 5+1 Cyclization Approach to N- (Hetero)Aryl Piperidines. ChemRxiv. [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Highly diastereoselective synthesis of piperidine-2- one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate. [Link]
Sources
Technical Support Center: Stability of (R)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester Under Acidic Conditions
Welcome to the technical support guide for (R)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester. This document provides in-depth answers, troubleshooting guides, and validated protocols for researchers, scientists, and drug development professionals working with this chiral building block. As Senior Application Scientists, we have designed this guide to address the common stability challenges encountered during synthetic manipulations under acidic conditions, ensuring the integrity of your experimental outcomes.
Visualizing the Molecule
Before delving into specific issues, it is crucial to understand the structure of the molecule and identify the functional groups susceptible to acidic conditions.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Q3: How significant is the risk of methyl ester hydrolysis during Boc deprotection?
The risk is moderate and highly dependent on the reaction conditions. Acid-catalyzed ester hydrolysis is a reversible reaction that requires water. [1][2]When performing Boc deprotection under strictly anhydrous conditions (e.g., TFA in anhydrous DCM), hydrolysis of the methyl ester is generally slow and often not a major side reaction. However, if the reagents (acid, solvent) contain water or if an aqueous workup is prolonged, significant hydrolysis can occur.
Q4: What is the risk of epimerization at the C2 chiral center, and how does it happen?
Epimerization at the C2 position is a significant risk because the proton on the C2 carbon is acidic due to its position alpha to the ester's carbonyl group. Under acidic conditions, this proton can be removed to form an enol intermediate. The subsequent reprotonation of the planar enol can occur from either face, leading to a mixture of (R) and (S) isomers and thus racemization or epimerization. [3][4]The presence of the C5-oxo group can also influence the electronic environment, but the primary site for epimerization concern is the C2 stereocenter.
Q5: What are the best analytical methods to monitor the stability and purity of my compound?
A multi-faceted approach is recommended for comprehensive analysis:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most powerful technique to simultaneously monitor the starting material, the deprotected product, and any epimerized byproducts. It allows for the accurate determination of enantiomeric excess (ee). [5]* Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting the formation of byproducts such as the hydrolyzed carboxylic acid and for monitoring the consumption of the starting material. [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the final product and can be used to detect diastereomeric impurities if they are formed.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | 1. Insufficient equivalents of acid.2. Reaction time is too short.3. Low reaction temperature. | 1. Increase the amount of acid (e.g., from 20% to 50% TFA in DCM).<[7]br>2. Extend the reaction time and monitor by TLC or LC-MS.3. Allow the reaction to warm from 0°C to room temperature. [8] |
| Formation of Carboxylic Acid | Presence of water in the reaction mixture (solvents, reagents). | 1. Use freshly distilled, anhydrous solvents.2. Use a fresh, unopened bottle of acid (e.g., TFA).3. Minimize contact with atmospheric moisture by running the reaction under an inert atmosphere (N₂ or Ar). |
| Loss of Optical Purity (Epimerization) | 1. Harsh acidic conditions.2. Prolonged reaction time.3. Elevated temperatures. | 1. Use the mildest effective acidic conditions.2. Strictly monitor the reaction and quench it as soon as the starting material is consumed.3. Maintain low temperatures (e.g., 0°C) throughout the reaction. |
| Observation of Unexpected Byproducts | The reactive tert-butyl cation intermediate generated during deprotection can alkylate other nucleophiles present in the mixture. [9][10] | Add a scavenger such as anisole or thioanisole (typically 1-2 equivalents) to the reaction mixture to trap the tert-butyl cation. [11] |
Validated Experimental Protocols
Protocol 1: Standard N-Boc Deprotection using TFA in DCM
This protocol describes the efficient removal of the N-Boc group while minimizing side reactions.
Materials:
-
(R)-N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. [8]6. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until the pH is basic (pH > 8) to neutralize any remaining acid.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the deprotected product. Further purification by column chromatography may be necessary.
Protocol 2: Chiral HPLC Method for Stability and Purity Analysis
This method can be used to assess the starting material's purity and monitor for epimerization during a reaction.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H or similar)
Mobile Phase (Isocratic):
-
A mixture of n-Hexane and Isopropanol (IPA) with a small amount of a modifier like diethylamine (DEA) or TFA. A typical starting point is 90:10 (Hexane:IPA) + 0.1% DEA. Note: The exact ratio must be optimized for your specific compound and column.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of your compound (approx. 1 mg/mL) in the mobile phase or a compatible solvent.
-
For reaction monitoring, dilute a small aliquot of the reaction mixture in the mobile phase.
Analysis:
-
Inject a standard of the pure (R)-enantiomer to determine its retention time.
-
Inject your sample. The appearance of a second peak corresponding to the (S)-enantiomer indicates epimerization.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Workflow & Troubleshooting Diagrams
Caption: Experimental workflow for stability assessment.
Caption: Decision tree for troubleshooting experimental results.
References
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]
-
Clark, J. (2015). Hydrolysis of esters. Retrieved from Chemguide. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from Common Organic Chemistry. [Link]
- Jones, K., et al. (2009). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development.
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from Total Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]
-
Common Organic Chemistry. (n.d.). Ester to Acid - Common Conditions. Retrieved from Common Organic Chemistry. [Link]
- Wolf, C. (2007). Analytical Methods.
- Khan, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals.
- U.S. Patent No. 4,185,027. (1980). Hydrolysis of methyl esters.
- The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from Wikipedia. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from Common Organic Chemistry. [Link]
- BenchChem. (2025).
- Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Al-Ghannam, S. M., & El-Nahhal, Y. (2013). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. Journal of the Chilean Chemical Society.
- Kiss, L., et al. (2017).
- Dhawale, K.D. (2020). M.Sc.II (Org.Steriochem.)
- Nagib, D. A., & MacMillan, D. W. C. (2011). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society.
Sources
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Impurity Characterization in the Synthesis of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate
Welcome to the technical support center for the synthesis and impurity characterization of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this chiral building block. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical experience.
I. Understanding the Synthesis and Potential Impurities
The synthesis of this compound, a key intermediate in pharmaceutical development, typically involves the formation of the piperidine ring through an intramolecular cyclization reaction, most commonly the Dieckmann condensation.[1][2] This process, while effective, can give rise to a variety of impurities that can impact the yield, purity, and overall success of your synthesis.
FAQs: General Impurity Concerns
Q1: What are the primary categories of impurities I should expect in my synthesis of this compound?
A1: Impurities can be broadly classified into three main categories:
-
Process-Related Impurities: These arise from the synthetic route itself and include unreacted starting materials, intermediates, byproducts from side reactions, and residual reagents or solvents.
-
Degradation Products: These are formed by the decomposition of the desired product under certain conditions, such as exposure to acid, base, heat, or light.
-
Enantiomeric Impurity: The presence of the undesired (S)-enantiomer is a critical impurity that can affect the stereospecificity and pharmacological activity of the final active pharmaceutical ingredient (API).
II. Troubleshooting Guide for Process-Related Impurities
The Dieckmann condensation is a powerful tool for forming five- and six-membered rings.[2][3] However, it is not without its challenges. The following section addresses common issues related to this key synthetic step.
Q2: I am observing multiple unexpected peaks in my HPLC analysis after the Dieckmann condensation step. What are the likely process-related impurities?
A2: Several side reactions can occur during a Dieckmann condensation, leading to various impurities. Here are some of the most common culprits and how to investigate them:
-
Unreacted Starting Diester: Incomplete reaction is a common issue. To confirm its presence, compare the retention time of a peak in your sample with that of your starting material.
-
Intermolecular Claisen Condensation Products (Dimers/Oligomers): If the reaction is too concentrated, an intermolecular reaction between two diester molecules can occur, leading to dimers or larger oligomers.[4] Running the reaction at a higher dilution can favor the desired intramolecular cyclization.
-
Products of Incomplete or Alternative Cyclization: Depending on the substrate, cyclization at an alternative position might be possible, leading to isomeric products.
-
Byproducts from Reaction with the Base: The choice of base is critical. If an alkoxide base (e.g., sodium ethoxide) is used and the ester groups in your starting material are different (e.g., methyl and ethyl esters), transesterification can occur, leading to a mixture of products. Using a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can mitigate this.[5]
Troubleshooting Workflow for Process-Related Impurities
Caption: Troubleshooting workflow for identifying process-related impurities.
III. Addressing Enantiomeric Purity
For a chiral molecule like this compound, ensuring high enantiomeric purity is paramount.
Q3: My initial synthesis yielded a product with low enantiomeric excess (ee). What are the potential causes and how can I improve it?
A3: Low enantiomeric excess can stem from several factors:
-
Racemization of the Starting Material: The chiral center in your starting material (likely a derivative of (R)-glutamic acid) may have racemized during a preceding step. Ensure that all reaction conditions, particularly those involving strong bases or high temperatures, are optimized to preserve stereochemical integrity.
-
Racemization during Dieckmann Condensation: The strongly basic conditions of the Dieckmann condensation can potentially lead to epimerization at the alpha-carbon to the ester. Using a hindered, non-nucleophilic base at lower temperatures may help minimize this.[5]
-
Inaccurate Measurement of Enantiomeric Purity: The analytical method used to determine the ee may not be adequately resolving the enantiomers.
Protocol for Chiral HPLC Analysis
A robust chiral HPLC method is essential for accurately determining the enantiomeric purity. While the optimal conditions are compound-specific, a general starting point for piperidine derivatives involves a polysaccharide-based chiral stationary phase (CSP).[6][7]
Table 1: Example Chiral HPLC Method Development
| Parameter | Recommended Starting Conditions | Optimization Strategy |
| Chiral Stationary Phase | Chiralpak® IA, IB, or IC | Screen different polysaccharide-based columns. |
| Mobile Phase | n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol | Vary the ratio of the polar modifier (e.g., 90:10, 80:20). |
| Additive | 0.1% Diethylamine (DEA) or Trifluoroacetic Acid (TFA) | Additives can improve peak shape and resolution. |
| Flow Rate | 1.0 mL/min | Adjust for optimal resolution and run time. |
| Column Temperature | 25 °C | Varying the temperature can affect enantioselectivity. |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
IV. Characterization of Impurities
Once an impurity is detected, its structural elucidation is the next critical step.
Q4: I have an unknown impurity peak. What is the best approach to identify its structure?
A4: A combination of spectroscopic and spectrometric techniques is the most effective approach:
-
High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the impurity, allowing you to determine its molecular formula. For Boc-protected compounds, characteristic fragmentation patterns are often observed, such as the loss of the tert-butyl group (m/z 57) or the entire Boc group.[6][8]
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the impurity can provide valuable structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will reveal the proton environment of the molecule. Pay close attention to the chemical shifts and coupling constants of the piperidine ring protons to deduce substitution patterns and stereochemistry.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for piecing together the complete structure of an unknown impurity.
-
Data Interpretation: Mass Spectrometry Fragmentation
The tert-butoxycarbonyl (Boc) protecting group exhibits characteristic fragmentation in mass spectrometry, which can be a useful diagnostic tool.
Caption: Common fragmentation pathways of Boc-protected compounds in ESI-MS.
V. FAQs on Degradation and Stability
Q5: How stable is this compound, and what are the likely degradation products?
A5: The Boc protecting group is known to be labile under acidic conditions. Exposure to strong acids will likely lead to the cleavage of the Boc group, resulting in the corresponding secondary amine. The ester functional groups are susceptible to hydrolysis under both acidic and basic conditions. Forced degradation studies (exposing the compound to acid, base, heat, light, and oxidation) can help to identify potential degradation products and establish the stability profile of the molecule.
VI. Summary of Analytical Techniques for Characterization
Table 2: Analytical Techniques for Impurity Profiling
| Technique | Application | Key Information Provided |
| HPLC/UPLC | Purity assessment, impurity detection and quantification | Retention time, peak area (concentration) |
| Chiral HPLC | Determination of enantiomeric purity | Separation and quantification of enantiomers |
| LC-MS | Impurity identification | Molecular weight and fragmentation patterns |
| HRMS | Elemental composition of impurities | Accurate mass for molecular formula determination |
| NMR Spectroscopy | Structural elucidation of impurities | Connectivity, stereochemistry, and functional groups |
| GC-MS | Analysis of volatile impurities and residual solvents | Identification and quantification of volatile components |
By systematically applying the troubleshooting strategies and analytical protocols outlined in this guide, researchers can effectively identify, characterize, and control impurities in the synthesis of this compound, ensuring the quality and integrity of this important pharmaceutical intermediate.
References
-
Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Retrieved from [Link]
-
Reddit. (2021). Experimental Help for Dieckmann Condensation. Retrieved from [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. Retrieved from [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Retrieved from [Link]
-
Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Retrieved from [Link]
-
Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433-6. Retrieved from [Link]
-
Ilardo, M., & Vedejs, E. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 14, 2453-2460. Retrieved from [Link]
-
Ilkei, V., et al. (2016). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 130, 174-193. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
- Google Patents. (n.d.). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Senthilkumar, U., & Jeyaraman, R. (2002). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 40(9), 581-587. Retrieved from [Link]
-
Wang, M., et al. (2016). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 14(38), 9037-9045. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
ResearchGate. (2019). Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]
-
OpenStax. (2023). 23.10: Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]
-
ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]
-
Googleapis.com. (2015). (12) Patent Application Publication (10) Pub. No.: US 2015/0259354 A1. Retrieved from [Link]
-
Common Organic Chemistry. (2012). WO 2012/069948 Al. Retrieved from [Link]
Sources
- 1. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 5. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Alternative Protecting Groups for (R)-methyl 5-oxopiperidine-2-carboxylate
Welcome to the technical support guide for selecting and troubleshooting alternative amine-protecting groups for (R)-methyl 5-oxopiperidine-2-carboxylate. This document provides in-depth, field-proven insights to help you navigate the complexities of your synthetic route, ensuring the integrity of your molecule's sensitive functional groups and stereochemistry.
Initial Considerations: Analyzing the Substrate
Before selecting a protecting group, a thorough analysis of the substrate is critical. (R)-methyl 5-oxopiperidine-2-carboxylate is a multifunctional molecule requiring careful synthetic planning. Key vulnerabilities include:
-
Secondary Amine (N-H): The target for protection. It is nucleophilic and requires masking before reactions involving electrophiles.
-
C5 Ketone: Susceptible to nucleophilic attack (e.g., Grignard reagents, organolithiums) and reduction (e.g., NaBH₄, LiAlH₄).
-
C2 Methyl Ester: Prone to hydrolysis under both acidic and, more significantly, basic conditions (saponification).
-
C2 Stereocenter: The α-proton is susceptible to abstraction under basic conditions, which can lead to epimerization and loss of enantiopurity.[1]
The ideal protecting group strategy hinges on "orthogonality"—the ability to remove one protecting group selectively in the presence of others under distinct conditions.[2][3] This guide will help you choose a group that is robust to your planned downstream reactions while allowing for mild and selective deprotection.
Frequently Asked Questions & Troubleshooting Guides
Q1: The Boc group is standard. Why should I consider an alternative?
While the tert-butyloxycarbonyl (Boc) group is a workhorse in organic synthesis, it has limitations that can be problematic for this specific substrate.[4]
Primary Concerns with Boc Protection:
-
Acid Lability: The Boc group is removed under strong acidic conditions (e.g., trifluoroacetic acid (TFA), HCl in dioxane).[5] If your synthetic route requires the stability of an acid-sensitive moiety, or if the methyl ester is prone to hydrolysis under these conditions, Boc is not an ideal choice.
-
Carbocation Formation: Deprotection generates tert-butyl cations, which can be trapped by nucleophiles on your substrate or in the reaction mixture, leading to unwanted byproducts.[5]
-
Steric Hindrance: While generally not an issue for this substrate, in some complex derivatives, the bulky Boc group could influence conformational preferences or hinder nearby reaction sites.
You should consider an alternative if your synthesis involves:
-
Strongly acidic reaction conditions.
-
The need for deprotection under non-acidic (basic, reductive, or fluoride-mediated) conditions to preserve other functional groups.
-
A multi-step synthesis where an orthogonal protecting group strategy is required.[2][6]
Q2: What are the most viable alternative protecting groups for my substrate?
Several excellent carbamate-based alternatives to Boc exist, each with a unique deprotection mechanism, offering the orthogonality needed for complex syntheses.[5][7]
dot graph "Alternative_Protecting_Groups" { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Key alternative protecting groups and their cleavage methods.
1. Carboxybenzyl (Cbz or Z-group):
-
Introduction: Typically installed using benzyl chloroformate (Cbz-Cl) or Benzyl 2,5-dioxopyrrolidin-1-yl carbonate (Cbz-OSu) with a mild base.[4]
-
Stability: Excellent stability to acidic and mildly basic conditions. It is orthogonal to both Boc and Fmoc groups.[5][8]
-
Deprotection: Removed under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C), which is exceptionally mild and often high-yielding.[5] This method is compatible with the ester and ketone functionalities.
2. 9-Fluorenylmethoxycarbonyl (Fmoc):
-
Introduction: Installed using Fmoc-Cl or Fmoc-OSu under mild basic conditions.[8][9][10]
-
Stability: Very stable to acidic conditions, making it a perfect orthogonal partner to the acid-labile Boc group.[8]
-
Deprotection: Cleaved under non-hydrolytic, basic conditions, typically with a solution of piperidine in DMF.[5][11] Caution: These basic conditions can potentially hydrolyze the methyl ester or cause epimerization at the C2 position. Careful optimization is required.
3. Allyloxycarbonyl (Alloc):
-
Introduction: Installed using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[12]
-
Stability: Stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal.
-
Deprotection: Removed under very mild, neutral conditions using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger like phenylsilane or tributyltin hydride.[12][13][14] This offers excellent orthogonality.
4. 2-(Trimethylsilyl)ethoxycarbonyl (Teoc):
-
Introduction: Installed using reagents like Teoc-Cl or Teoc-OSu.
-
Stability: Exceptionally robust. It is stable to acids, bases, and hydrogenolysis conditions, making it orthogonal to Cbz, Boc, and Fmoc groups.[15][16]
-
Deprotection: Cleaved specifically by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[15][17]
Q3: How do I select the best protecting group for my specific reaction sequence?
The choice depends entirely on your planned downstream reactions. Use the following decision-making guide and comparison table to make an informed choice.
dot graph "Decision_Flowchart" { graph [rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
} dot Caption: Decision flowchart for selecting a suitable protecting group.
Protecting Group Comparison Table
| Protecting Group | Structure | Common Introduction Reagent | Deprotection Conditions | Key Advantages / Disadvantages |
| Boc | tBu-O-(C=O)- | Boc₂O, NaHCO₃ | Strong Acid (TFA, HCl) | Pro: Widely used, stable to base/reduction. Con: Not acid-stable, harsh deprotection. |
| Cbz (Z) | Bn-O-(C=O)- | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis) | Pro: Very mild deprotection, stable to acid/base. Con: Incompatible with reducible groups (alkenes, alkynes). |
| Fmoc | Fm-CH₂-O-(C=O)- | Fmoc-Cl, Base | Base (20% Piperidine/DMF) | Pro: Stable to acid, orthogonal to Boc/Cbz. Con: Base-lability risks ester hydrolysis/epimerization. |
| Alloc | Allyl-O-(C=O)- | Alloc-Cl, Base | Pd(PPh₃)₄, Scavenger | Pro: Orthogonal to most groups, very mild deprotection. Con: Requires palladium catalyst, which can be sensitive.[14] |
| Teoc | TMS-CH₂CH₂-O-(C=O)- | Teoc-OSu, Base | Fluoride Source (TBAF) | Pro: Extremely robust and orthogonal to almost all other groups.[15][16] Con: Reagents can be more expensive. |
Troubleshooting Guide: Common Issues & Solutions
Q4: My N-protection reaction is sluggish or incomplete. What can I do?
-
Problem: The secondary amine on the piperidine ring is less nucleophilic than a primary amine.
-
Solution 1: Re-evaluate your base. Ensure the base is strong enough to deprotonate the amine hydrochloride salt (if used as starting material) and scavenge the acid byproduct (HCl or HOBt). For Cbz-Cl or Fmoc-Cl, bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like DCM or THF are standard. For Boc₂O, aqueous NaHCO₃ or Na₂CO₃ is often sufficient.
-
Solution 2: Increase Temperature. Gently warming the reaction (e.g., to 40 °C) can increase the rate. Monitor carefully by TLC or LCMS to avoid side reactions.
-
Solution 3: Use a more active acylating agent. Reagents like Fmoc-OSu or Cbz-OSu are often more reactive and easier to handle than the corresponding chloroformates.[8]
Q5: I am observing epimerization at the C2 position. How can I prevent this?
-
Problem: The proton at the C2 position is alpha to both the newly formed carbamate and the methyl ester, making it acidic. Strong or nucleophilic bases can abstract this proton, leading to racemization or epimerization.[1][18]
-
Solution 1: Use a non-nucleophilic, hindered base. Switch from TEA to a bulkier base like DIPEA (Hünig's base). This minimizes the risk of the base acting as a nucleophile or abstracting the sensitive α-proton.
-
Solution 2: Control the temperature. Run the protection reaction at 0 °C or even lower (-20 °C) to reduce the rate of proton abstraction relative to the desired N-acylation.
-
Solution 3: Avoid strongly basic conditions where possible. If your synthesis is highly sensitive to epimerization, the Fmoc group, which requires basic deprotection, may not be the best choice. Opt for Cbz or Alloc instead.
Q6: My deprotection step is causing unwanted side reactions. What are my options?
-
Problem: The deprotection conditions are too harsh and are affecting the ketone or ester.
-
Fmoc Deprotection: If piperidine/DMF is causing ester hydrolysis, try using a milder base or shorter reaction times at a lower temperature.
-
Cbz Deprotection: If standard H₂/Pd-C is reducing the C5 ketone, consider using a transfer hydrogenation source like ammonium formate or 1,4-cyclohexadiene with the Pd/C catalyst. These conditions are often milder and more selective.
-
Alloc Deprotection: If you have issues with the palladium catalyst, ensure your reagents and solvents are free of potential catalyst poisons (e.g., thiols). Using a scavenger like phenylsilane is often cleaner than tin-based reagents.[13][19]
Experimental Protocols
Protocol 1: N-Protection with Carboxybenzyl (Cbz) Group
This protocol describes a standard procedure for the N-Cbz protection of (R)-methyl 5-oxopiperidine-2-carboxylate.
-
Preparation: To a solution of (R)-methyl 5-oxopiperidine-2-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add N,N-diisopropylethylamine (DIPEA, 2.2 eq) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Addition of Reagent: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Cbz protected product.
Protocol 2: Deprotection of the Cbz Group via Hydrogenolysis
This protocol provides a mild method for cleaving the Cbz group.
-
Preparation: Dissolve the N-Cbz protected piperidine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate (~0.1 M).
-
Catalyst Addition: Carefully add palladium on activated carbon (Pd/C, 10% w/w, ~0.05 eq) to the solution.
-
Hydrogenation: Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Reaction: Stir the mixture vigorously for 2-8 hours. Monitor the reaction by TLC or LCMS for the disappearance of the starting material. The byproduct, toluene, and CO₂ are volatile.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate in vacuo to yield the deprotected (R)-methyl 5-oxopiperidine-2-carboxylate, which can often be used in the next step without further purification.
References
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Wikipedia. (2023). Protecting group. In Wikipedia. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. ResearchGate. [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. StudySmarter. [Link]
-
Myers, A. G. (n.d.). Protecting Groups. Harvard University. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2014). PROTECTION FOR THE AMINO GROUP. In Greene's Protective Groups in Organic Synthesis. Wiley Online Library. [Link]
-
Roos, E. C., et al. (1995). Palladium-Catalyzed Transprotection of Allyloxycarbonyl-Protected Amines: Efficient One-Pot Formation of Amides and Dipeptides. The Journal of Organic Chemistry, 60(6), 1733–1740. [Link]
-
Davies, J. S. (2003). Epimerisation in Peptide Synthesis. PMC - PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Dou, G., et al. (2005). Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides. Letters in Organic Chemistry, 2(3), 223-226. [Link]
-
da Costa, J. C. S., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(5), 1228-1231. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis, Fifth Edition. ResearchGate. [Link]
-
da Costa, J. C. S., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. ResearchGate. [Link]
-
Liu, K., et al. (2023). Inverse Peptide Synthesis Using Transient Protected Amino Acids. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Guibé, F. (1998). Allylic protecting groups and their use in a complex environment part II: Allylic protecting groups and their removal through catalytic palladium π-allyl methodology. Tetrahedron, 54(13), 2967-3042. [Link]
-
Atherton, E., & Sheppard, R. C. (1985). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (3), 165-166. [Link]
- Ramage, R., et al. (1997). Methods for the synthesis of fmoc protected amines.
-
Ay, A. D., et al. (2012). Photochemical Protection of Amines with Cbz and Fmoc Groups. ResearchGate. [Link]
-
Liu, K., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
St. Amant, A. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. [Link]
-
Kocienski, P. J. (2007). Greene's Protective Groups in Organic Synthesis, 4th ed. Journal of the American Chemical Society, 129(14), 4428-4428. [Link]
-
Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
-
Capot Chemical. (n.d.). MSDS of (2R,4R)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid. Capot Chemical. [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Semantic Scholar. [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. One moment, please... [total-synthesis.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. biotage.com [biotage.com]
- 15. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 16. Application of Teoc Protecting Group [en.highfine.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating the Chiral Labyrinth: A Comparative Guide to the HPLC Analysis of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate
In the landscape of pharmaceutical development and asymmetric synthesis, the accurate determination of enantiomeric purity is a cornerstone of quality control and regulatory compliance. The compound (R)-1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate, a valuable chiral building block, presents a common analytical challenge: the robust and reproducible separation of its enantiomers. This guide provides an in-depth, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for this specific analytical problem. We will dissect the critical choices in method development, from the selection of the chiral stationary phase (CSP) to the optimization of the mobile phase, and provide a framework for creating a self-validating and reliable analytical protocol.
The Analytical Imperative: Why Chiral Separation Matters
The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting therapeutic effects while the other may be inactive or even toxic. For this compound, a key intermediate in the synthesis of more complex molecules, ensuring high enantiomeric excess (%ee) is paramount. Chiral HPLC remains the gold standard for this determination due to its high resolution, sensitivity, and reproducibility.
Core of the Separation: Choosing the Right Chiral Stationary Phase (CSP)
The success of any chiral separation hinges on the selection of the appropriate CSP. The interaction between the analyte and the chiral environment of the stationary phase is what makes the separation of enantiomers possible. For a molecule like this compound, which contains a carbamate, an ester, and a ketone functional group, polysaccharide-based CSPs are the most promising starting point.
These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Comparative Analysis of Polysaccharide-Based CSPs
| Chiral Stationary Phase | Selector Type | Key Characteristics & Suitability |
| Chiralpak® IA/IB/IC | Immobilized Amylose/Cellulose | Highly robust and versatile.[1] The immobilized nature allows for the use of a wider range of solvents, including those typically incompatible with coated phases (e.g., THF, ethyl acetate). This flexibility is invaluable during method development. |
| Chiralcel® OD/OJ | Coated Cellulose Derivatives | These are classic, well-established phases with a vast number of published applications.[2] They often provide excellent selectivity but have limitations on the solvents that can be used. |
| Chiralpak® AD/AS | Coated Amylose Derivatives | Complementary selectivity to the cellulose-based phases.[2] Often a good second choice if a cellulose-based column does not provide adequate resolution. |
Expert Insight: For this compound, an immobilized phase like Chiralpak® IC is the recommended starting point. The presence of multiple functional groups suggests that a wider solvent screening, including chlorinated solvents or ethers, might be necessary to find the optimal mobile phase, and an immobilized phase allows for this without risking damage to the column.
Method Development: A Systematic Approach
A trial-and-error approach to chiral method development is inefficient and costly.[3] A systematic screening protocol is the key to rapid and successful method development.
Logical Workflow for Method Development
Caption: A systematic workflow for chiral HPLC method development.
Mobile Phase Strategy: Normal Phase as the Primary Choice
For compounds like the one , which are readily soluble in organic solvents, normal phase chromatography (a non-polar solvent like hexane with a polar modifier like an alcohol) is often the most successful approach.
Causality: The hydrogen bonding capabilities of the alcohol modifier play a crucial role in the chiral recognition mechanism on polysaccharide CSPs. By varying the alcohol (e.g., isopropanol, ethanol) and its concentration, one can finely tune the retention and selectivity of the separation.
Proposed Starting Experimental Protocol
This protocol represents a robust starting point for the analysis of this compound. It is designed to be a self-validating system, where good peak shape and resolution are indicative of a suitable method.
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | Chiralpak® IC-3 (150 x 4.6 mm, 3 µm) | Immobilized phase for solvent flexibility. 3 µm particle size for high efficiency. |
| Mobile Phase A | n-Hexane | Primary non-polar solvent. |
| Mobile Phase B | Isopropanol (IPA) | Polar modifier. Provides key interactions for chiral recognition. |
| Isocratic Elution | 90:10 (Hexane:IPA) | A typical starting point for screening. Adjust %IPA to optimize retention and resolution. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Temperature can affect selectivity; maintain a constant temperature for reproducibility. |
| Detection | UV at 210 nm | The ester and ketone functionalities should provide sufficient absorbance at lower wavelengths. |
| Injection Volume | 5 µL | Minimize volume to prevent band broadening. |
| Sample Diluent | Mobile Phase | Ensures compatibility and good peak shape. |
Comparison with Alternative Technologies
While chiral HPLC is the workhorse, it's important to be aware of other technologies, particularly for high-throughput or specialized applications.
Supercritical Fluid Chromatography (SFC)
SFC uses supercritical CO2 as the main mobile phase, often with a small amount of an organic co-solvent.
Advantages:
-
Speed: SFC analyses are typically much faster than HPLC.
-
"Green" Chemistry: Reduces the consumption of organic solvents.
-
Complementary Selectivity: Can sometimes provide better resolution than HPLC for the same CSP.
Disadvantages:
-
Requires specialized instrumentation.
-
Method development can be more complex due to the additional variable of pressure.
Gas Chromatography (GC) with a Chiral Column
Applicability: GC is only suitable for analytes that are volatile and thermally stable. For this compound, derivatization would likely be required to increase its volatility, adding a layer of complexity to the sample preparation.
Data Interpretation and Method Validation
A successful chiral separation is characterized by a resolution (Rs) value of greater than 1.5, which indicates baseline separation between the two enantiomer peaks. Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy & Precision: The closeness of agreement between the true value and the value found, and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Validation Logic
Caption: Key parameters for validating a chiral HPLC method.
Conclusion
The chiral HPLC analysis of this compound is a readily achievable task with a systematic and informed approach. By starting with a high-quality immobilized polysaccharide-based chiral stationary phase, such as Chiralpak® IC, and employing a logical screening of normal phase mobile phases, a robust and reproducible method can be developed efficiently. While alternative technologies like SFC offer advantages in speed and solvent consumption, chiral HPLC remains the benchmark for its versatility, reliability, and the extensive body of knowledge supporting its application. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to confidently tackle this and similar chiral separation challenges.
References
- BenchChem. A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
- BenchChem. Avoiding racemization during the synthesis of chiral beta-keto esters.
- BenchChem.
- Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014).
- ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- Phenomenex.
- Ilisz, I., Aranyi, A., & Pataj, Z. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie-Chemical Monthly, 152(5), 701-724.
- Sousa, M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(11), 2149.
Sources
A Comparative Guide to Determining the Enantiomeric Excess of (R)-N-Boc-5-oxo-piperidine-2-carboxylate
In the landscape of pharmaceutical development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of a drug candidate's efficacy and safety profile. (R)-N-Boc-5-oxo-piperidine-2-carboxylate, a key intermediate in the synthesis of various bioactive molecules, is no exception. Its enantiomeric purity must be rigorously controlled and accurately determined. This guide provides an in-depth comparison of the primary analytical methodologies for ascertaining the enantiomeric excess (ee) of this compound, offering field-proven insights and supporting data to aid researchers in selecting the most appropriate technique for their needs.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. For a molecule like (R)-N-Boc-5-oxo-piperidine-2-carboxylate, the presence of its (S)-enantiomer as an impurity can have significant consequences in a synthetic pathway, potentially leading to the formation of diastereomeric products that are difficult to separate or, in the final active pharmaceutical ingredient (API), an altered therapeutic window or unforeseen side effects. Therefore, robust and reliable analytical methods for quantifying enantiomeric excess are indispensable.
A Comparative Overview of Analytical Techniques
The determination of enantiomeric excess for (R)-N-Boc-5-oxo-piperidine-2-carboxylate can be approached through several high-performance analytical techniques. The most prominent among these are chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries. Each method offers a unique set of advantages and is suited to different analytical challenges.
| Method | Principle | Advantages | Limitations | Typical Throughput |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Broad applicability, high resolution, well-established. | Longer run times, higher solvent consumption. | Moderate |
| Chiral SFC | Differential interaction with a CSP using a supercritical fluid mobile phase. | Fast separations, reduced solvent consumption ("greener"), high efficiency. | Requires specialized instrumentation. | High |
| Chiral GC | Separation of volatile enantiomers on a chiral capillary column. | Very high resolution, sensitive detectors (FID, MS). | Requires derivatization to increase volatility, analyte must be thermally stable. | High |
| Chiral NMR | Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals. | Rapid analysis, no separation required, provides structural information. | Lower sensitivity, requires higher sample concentration, potential for signal overlap. | Very High |
In-Depth Analysis of Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of enantioselective analysis in the pharmaceutical industry.[][2] The technique relies on a chiral stationary phase (CSP) that creates a chiral environment, leading to differential diastereomeric interactions with the enantiomers of the analyte. This results in different retention times and, consequently, their separation.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: For N-Boc protected amino acids and their cyclic analogs, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and excellent enantioseparation capabilities.[3] Specifically, columns like Chiralpak® IA, IB, and IC, which feature immobilized polysaccharide derivatives, are robust choices as they are compatible with a wider range of solvents. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (CHIROBIOTIC T), are also highly effective for the separation of N-protected amino acids.[3]
-
Mobile Phase Composition: In normal-phase mode, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution by suppressing the ionization of the carboxylic acid and any residual free amines on the stationary phase.
-
Derivatization Strategy: While direct analysis of the carboxylic acid is possible, its polarity can lead to poor peak shape and retention. Esterification of the carboxylic acid to its methyl or ethyl ester is a common and effective strategy to improve its chromatographic behavior on many polysaccharide-based CSPs.[2]
Experimental Protocol: Chiral HPLC of Methyl (R)-N-Boc-5-oxo-piperidine-2-carboxylate
This protocol is based on established methods for structurally similar N-Boc protected cyclic amino acid esters.
-
Sample Preparation (Esterification):
-
Dissolve (R)-N-Boc-5-oxo-piperidine-2-carboxylate (10 mg) in methanol (2 mL).
-
Add a catalytic amount of thionyl chloride (SOCl₂) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester.
-
Dissolve the residue in the mobile phase to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (80:20, v/v) with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering faster separations and reduced environmental impact due to the use of supercritical CO₂ as the primary mobile phase.[][4] The principles of separation are similar to HPLC, relying on a chiral stationary phase.
Causality Behind Experimental Choices:
-
Instrumentation: SFC requires a dedicated system capable of handling supercritical fluids, including a back-pressure regulator to maintain the CO₂ in its supercritical state.
-
Mobile Phase: The mobile phase typically consists of supercritical CO₂ and a polar organic co-solvent, such as methanol or ethanol. The elution strength is modulated by varying the proportion of the co-solvent. Additives similar to those used in HPLC can also be employed to improve peak shape.
-
Advantages for the Target Molecule: For a moderately polar molecule like N-Boc-5-oxo-piperidine-2-carboxylate (or its ester), SFC can provide significantly shorter analysis times compared to HPLC, making it ideal for high-throughput screening applications.
Experimental Protocol: Chiral SFC of Methyl (R)-N-Boc-5-oxo-piperidine-2-carboxylate
-
Sample Preparation: Prepare the methyl ester as described for the HPLC method. Dissolve the sample in a mixture of the co-solvent and a small amount of a stronger solvent if necessary (e.g., isopropanol).
-
SFC Conditions:
-
Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on silica gel, 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Supercritical CO₂ / Methanol (gradient from 5% to 40% methanol over 5 minutes).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis: Calculate the enantiomeric excess as described for the HPLC method.
Logical Framework for Chromatographic Method Selection
Caption: Decision tree for selecting a chromatographic method.
Chiral Gas Chromatography (GC)
Chiral GC offers exceptional resolution and sensitivity but is limited to volatile and thermally stable compounds. For (R)-N-Boc-5-oxo-piperidine-2-carboxylate, derivatization is mandatory to achieve the necessary volatility.
Causality Behind Experimental Choices:
-
Derivatization: A two-step derivatization is required. First, the carboxylic acid is esterified (e.g., to the methyl ester). Second, the Boc-protecting group may need to be replaced with a more thermally stable and less polar group if it proves to be labile under GC conditions, although modern GC conditions are often mild enough to handle Boc-protected compounds. If the Boc group is removed, the secondary amine would then be acylated (e.g., with trifluoroacetic anhydride).
-
Chiral Stationary Phase: Cyclodextrin-based CSPs are the most common for chiral GC separations of a wide range of compounds, including amino acid derivatives.
Experimental Protocol: Chiral GC of Derivatized (R)-N-Boc-5-oxo-piperidine-2-carboxylate
-
Sample Preparation (Derivatization):
-
Esterify the carboxylic acid to the methyl ester as previously described.
-
If necessary (if the Boc group is not stable): Remove the Boc group using trifluoroacetic acid, neutralize, and then react with trifluoroacetic anhydride to form the N-TFA derivative.
-
Dissolve the final derivative in a suitable solvent (e.g., ethyl acetate) for GC injection.
-
-
GC Conditions:
-
Column: Rt-βDEXsm (permethylated beta-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: 100 °C hold for 1 min, ramp to 180 °C at 5 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Injection: 1 µL, split ratio 50:1.
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ using a chiral auxiliary.
Two main approaches exist:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to a chiral derivatizing agent to form a stable pair of diastereomers, which will exhibit distinct signals in the NMR spectrum.
-
Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a chiral solvating agent. This results in a chemical shift difference between the enantiomers in the NMR spectrum.[5]
Causality Behind Experimental Choices:
-
Choice of Chiral Auxiliary: For a carboxylic acid like our target molecule, a chiral amine or alcohol can be used as a CDA. For the CSA approach, agents capable of hydrogen bonding or other non-covalent interactions with the carboxylic acid are suitable. BINOL-based amino alcohols have shown excellent results for the enantiodiscrimination of carboxylic acids.[6] The antibiotic actinomycin D has also been reported as an effective CSA for carboxylic acids.[7]
-
NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better resolution of the diastereomeric signals.
-
Solvent: The choice of deuterated solvent is crucial as it can influence the interactions between the analyte and the chiral auxiliary.
Experimental Protocol: NMR with a Chiral Solvating Agent (CSA)
-
Sample Preparation:
-
Accurately weigh the (R)-N-Boc-5-oxo-piperidine-2-carboxylate sample (approx. 5-10 mg) into an NMR tube.
-
Add a precise amount of the chiral solvating agent (e.g., a BINOL-derived amino alcohol), typically in a 1:1 to 1:2 molar ratio to the analyte.
-
Dissolve the mixture in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or C₆D₆).
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
It may be necessary to acquire spectra at different temperatures to optimize the chemical shift difference.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Protons close to the stereocenter are most likely to show the largest chemical shift difference.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess from the integral values.
-
Principle of Chiral NMR Spectroscopy
Caption: Formation of diastereomeric complexes for NMR analysis.
Conclusion and Recommendations
The choice of the optimal analytical method for determining the enantiomeric excess of (R)-N-Boc-5-oxo-piperidine-2-carboxylate depends on several factors, including the available instrumentation, the required throughput, the sample matrix, and the desired level of sensitivity.
-
For routine quality control and method development, chiral HPLC is the most robust and widely applicable technique. Derivatization to the methyl ester is recommended to ensure good chromatographic performance.
-
For high-throughput screening or when faster analysis times are critical, chiral SFC is an excellent choice, offering significant advantages in speed and reduced solvent consumption.
-
If high sensitivity is required and derivatization is feasible, chiral GC can provide outstanding resolution.
It is crucial to validate the chosen method according to the relevant regulatory guidelines to ensure its accuracy, precision, specificity, and robustness for its intended purpose. By carefully considering the principles and practical aspects outlined in this guide, researchers can confidently select and implement a suitable analytical strategy for the critical task of determining the enantiomeric purity of (R)-N-Boc-5-oxo-piperidine-2-carboxylate.
References
-
Harada, N. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(5), 1328. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16639150, 5-Oxopiperidine-2-carboxylic acid. Retrieved January 19, 2026, from [Link].
-
Cuyckens, F., & Abdel-Rehim, M. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4287. [Link]
-
Krasucki, S., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(23), 5621. [Link]
-
Li, Z., et al. (2019). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry, 17(30), 7171-7175. [Link]
-
De Klerck, K., et al. (2014). A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A, 1363, 280-291. [Link]
-
Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin, 63(10), 849-852. [Link]
-
Rossi, T., et al. (2021). Design, synthesis and biological evaluation of piperidine-based ADAMTS-5 inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1752. [Link]
-
Zhang, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules, 25(9), 2133. [Link]
-
Sureshbabu, P., & Sridevi, C. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the in-silico screening and in-vitro evaluation. Journal of Pharmaceutical Negative Results, 13(S2), 232-240. [Link]
-
Wang, Y., et al. (2018). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. Talanta, 186, 143-150. [Link]
-
Ambos, E., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 87(17), 11526-11535. [Link]
-
Berger, T. A. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality (pp. 355-385). Elsevier. [Link]
-
Berthod, A., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality, 10(5), 434-483. [Link]
-
Resnick, E., et al. (2022). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Infectious Diseases, 8(12), 2536-2547. [Link]
-
Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Sustainable Chemistry & Engineering, 10(37), 12349-12360. [Link]
-
Ilia, G., & Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC North America, 40(4), 162-171. [Link]
-
Taha, M. A., et al. (2021). Synthesis and NMR Study of Novel Acyclonucleosides Derived from Pyrazolo[3,4-d][][8][9]triazines with Alkyl Chains of Acyclovir and HBG. Mediterranean Journal of Chemistry, 10(6), 635-643. [Link]
Sources
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fagg-afmps.be [fagg-afmps.be]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the NMR Analysis of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate: A Comparative Perspective for Drug Discovery
In the landscape of modern drug discovery, the precise architecture of chiral building blocks is paramount to achieving therapeutic specificity and efficacy. Piperidine scaffolds, in particular, are ubiquitous in a myriad of approved pharmaceuticals.[1] The subject of this guide, (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate, is a versatile chiral intermediate whose stereochemistry and conformational dynamics are crucial for its application in the synthesis of complex molecular targets. This guide provides an in-depth analysis of its structural features using Nuclear Magnetic Resonance (NMR) spectroscopy, offers a comparison with a key constitutional isomer, and details the experimental protocols necessary for a robust characterization.
Introduction to the N-Boc-5-oxopiperidine-2-carboxylate Scaffold
This compound belongs to a class of N-tert-butoxycarbonyl (Boc) protected amino acid esters. The Boc group serves as a crucial protecting group for the piperidine nitrogen, preventing unwanted side reactions while influencing the conformational equilibrium of the six-membered ring.[2] The presence of a ketone at the C5 position and a methyl ester at the chiral center (C2) provides multiple points for synthetic elaboration, making it a valuable precursor in medicinal chemistry.
A thorough understanding of the three-dimensional structure and conformational preferences of this molecule is essential for its effective use. NMR spectroscopy is the most powerful tool for elucidating such features in solution, providing detailed information on connectivity, stereochemistry, and dynamic processes.
Predicted ¹H and ¹³C NMR Spectral Analysis
¹H NMR Spectrum (Predicted, based on enantiomer data in CDCl₃):
The ¹H NMR spectrum is expected to be complex due to the presence of diastereotopic protons on the piperidine ring and the conformational rigidity imparted by the N-Boc group. The N-Boc group can exist in two rotameric forms due to hindered rotation around the C-N amide bond, which can lead to broadening or duplication of signals at room temperature.[3]
-
H2 (methine): The proton at the chiral center (C2) is expected to appear as a multiplet, likely a double of doublets, in the range of 4.2-4.5 ppm . Its downfield shift is due to the deshielding effects of the adjacent nitrogen and the carbonyl of the methyl ester.
-
Piperidine Ring Protons (H3, H4, H6): The methylene protons of the piperidine ring will appear as complex multiplets between 1.8 and 3.8 ppm . The protons at C6, adjacent to the nitrogen, will be the most downfield of this group. The protons at C3 and C4 will be further split by geminal and vicinal couplings.
-
Methyl Ester Protons (-OCH₃): A sharp singlet is expected around 3.7 ppm .
-
tert-Butyl Protons (-C(CH₃)₃): A characteristic sharp singlet for the nine equivalent protons of the Boc group will be observed around 1.4-1.5 ppm .
¹³C NMR Spectrum (Predicted):
The predicted ¹³C NMR spectrum will show 12 distinct resonances corresponding to each carbon atom in the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Ketone, C5) | ~205-210 | Typical chemical shift for a ketone carbonyl in a six-membered ring.[4] |
| C=O (Ester) | ~170-175 | Characteristic chemical shift for an ester carbonyl.[4] |
| C=O (Boc) | ~154-156 | Typical chemical shift for a carbamate carbonyl. |
| C (Boc quaternary) | ~79-81 | Quaternary carbon of the tert-butyl group. |
| C2 (Chiral Center) | ~55-60 | Methine carbon deshielded by nitrogen and the ester group. |
| OCH₃ (Methyl Ester) | ~51-53 | Methyl carbon of the ester. |
| C6 | ~40-45 | Methylene carbon adjacent to the nitrogen of the carbamate. |
| C3, C4 | ~25-35 | Methylene carbons of the piperidine ring. |
| C(CH₃)₃ (Boc) | ~28 | Methyl carbons of the tert-butyl group. |
Conformational Insights
The N-Boc protected piperidine ring is expected to exist predominantly in a chair conformation to minimize steric strain. However, the presence of the bulky Boc group can lead to significant A¹,³-strain (allylic strain) if a substituent at C2 or C6 is axial. This often forces the ring into a conformation where the C2 substituent is equatorial. The ketone at C5 introduces some flattening of the ring in that region. The exact conformational equilibrium can be further investigated using Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space proximities between protons and thus define their relative stereochemistry.
Comparison with a Key Alternative: (R)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate
A valuable comparison can be drawn with the constitutional isomer, (R)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate.[5] This molecule is also a chiral building block with similar functional groups, but the change in the ketone position from C5 to C4 significantly alters the electronic environment and symmetry of the molecule, leading to distinct NMR spectra.
| Feature | This compound | (R)-1-tert-butyl 2-Methyl 4-oxopiperidine-1,2-dicarboxylate |
| Symmetry | Lower symmetry. | Higher potential for symmetry, though still chiral. |
| ¹H NMR | Protons on C3 and C4 are in different chemical environments. | Protons on C3 and C5 are diastereotopic but may be more chemically similar than in the 5-oxo isomer. |
| ¹³C NMR | Distinct signals for all ring carbons. | C3 and C5 may have closer chemical shifts. |
| Conformation | Ketone at C5 influences the conformation of the C4-C5-C6 portion of the ring. | Ketone at C4 creates a more symmetrical electronic environment around the center of the ring. |
The NMR analysis of the 4-oxo isomer would show a different pattern of spin-spin couplings and chemical shifts for the ring protons, providing a clear spectroscopic distinction between the two isomers.
Experimental Protocols
To obtain high-quality, unambiguous data for the structural elucidation of this compound, a suite of 1D and 2D NMR experiments is recommended.
Sample Preparation
-
Weigh 10-15 mg of the compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.
-
Cap the tube and vortex gently until the sample is fully dissolved.
NMR Data Acquisition
All spectra should be acquired on a spectrometer with a field strength of at least 400 MHz.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
DEPT-135: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative.
-
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the piperidine ring.[6]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.[6]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for assigning quaternary carbons (like the carbonyls and the Boc quaternary carbon) and for confirming the overall connectivity of the molecule.[7]
Below is a diagram illustrating the workflow for a comprehensive NMR analysis.
Caption: Workflow for the comprehensive NMR analysis of this compound.
Conclusion
The detailed NMR analysis of this compound, a key chiral building block, is essential for its effective application in drug discovery and development. Through a combination of 1D and 2D NMR experiments, a complete assignment of its proton and carbon signals can be achieved, providing deep insights into its solution-state structure and conformational preferences. By comparing its spectral data with that of its constitutional isomers, such as the 4-oxo analogue, researchers can gain a greater appreciation for the subtle structural nuances that govern molecular recognition and biological activity. The protocols and analytical framework presented in this guide offer a robust approach for the characterization of this and other similar chiral piperidine derivatives, thereby empowering chemists to make more informed decisions in the design and synthesis of next-generation therapeutics.
References
-
H-C multiple-bond correlations: HMBC. A.-F. Miller. Published November 23, 2010. [Link]
-
Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Accessed January 19, 2026. [Link]
-
-
Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. San Diego State University. Accessed January 19, 2026. [Link]
-
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Published January 29, 2023. [Link]
-
Asymmetric deprotonation of N-Boc-piperidines. ResearchGate. Accessed January 19, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-(tert-butyl) 2-methyl (R)-4-oxopiperidine-1,2-dicarboxylate, CasNo.1799811-83-8 TaiChem Taizhou Limited China (Mainland) [taierchem.lookchem.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. chem.as.uky.edu [chem.as.uky.edu]
Navigating the Solid State: A Comparative Guide to the X-ray Crystallography of N-Boc-piperidine Derivatives
For researchers, scientists, and professionals in drug development, the precise three-dimensional structure of a molecule is not merely academic—it is the blueprint for function, activity, and interaction. X-ray crystallography provides this blueprint with unparalleled atomic resolution, offering definitive insights into stereochemistry, conformation, and crystal packing.[1] This guide focuses on the N-Boc-piperidine scaffold, a ubiquitous building block in modern medicinal chemistry, and offers a comparative analysis of crystallographic techniques to empower your structural studies.
The N-tert-butoxycarbonyl (Boc) protecting group, while essential for synthesis, introduces significant conformational flexibility and lipophilicity, which can present unique challenges in obtaining high-quality single crystals. Understanding the interplay between molecular structure and crystallization propensity is paramount. This guide provides field-proven insights and detailed protocols to navigate these challenges, transforming the "art" of crystal growing into a systematic, reproducible science.[2]
Part 1: The Crystallization Challenge: A Comparative Analysis of Growth Techniques
The journey to a crystal structure begins with the most critical and often most challenging step: growing a single crystal of suitable size and quality (typically 0.1-0.3 mm).[1] The success of this step is governed by several factors, including the purity of the compound, solvent selection, temperature, and the method used to achieve supersaturation.[3] For N-Boc-piperidine derivatives, the choice of crystallization method must account for their moderate polarity and the bulky, flexible Boc group.
Method 1: Slow Solvent Evaporation
Principle: This is the most common and straightforward technique.[2][4] A nearly saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over days or weeks.[5] As the solvent volume decreases, the solution becomes supersaturated, inducing crystallization.
Expert Insight: Slow evaporation is often the first method attempted due to its simplicity. However, its Achilles' heel is the lack of fine control. For many N-Boc derivatives, which can be oily, rapid evaporation often leads to oils or polycrystalline aggregates. The key is to strictly control the evaporation rate. This can be achieved by covering the vial with a cap that has a small pinhole or by placing the vial in a larger, sealed container.[5]
Best Suited For: Compounds that are readily available in larger quantities (>10 mg) and exhibit good solubility in moderately volatile solvents (e.g., dichloromethane, ethyl acetate, methanol).
Method 2: Vapor Diffusion
Principle: This is arguably the most effective method for obtaining high-quality crystals from small amounts of material.[2] It involves placing a drop of the compound solution (in a "good" solvent) in a sealed container with a larger reservoir of a "poor" solvent (the precipitant). The good and poor solvents must be miscible.[6] Over time, the vapor of the more volatile poor solvent diffuses into the drop, reducing the compound's solubility and promoting slow crystallization.[7]
Expert Insight: Vapor diffusion offers exquisite control over the rate of supersaturation. The choice of the solvent-precipitant pair is critical. For N-Boc-piperidines, a common starting point is dissolving the compound in a polar solvent like THF or chloroform and using a non-polar precipitant like n-pentane or hexane.[7] The ratio of the solvents and the temperature can be fine-tuned to optimize crystal growth. This method is particularly powerful for compounds that are difficult to crystallize by other means.
Variations:
-
Hanging Drop: The drop of the compound solution is placed on a siliconized coverslip, which is then inverted over the reservoir.
-
Sitting Drop: The drop is placed on a pedestal within the reservoir well.
Method 3: Slow Cooling & Thermal Gradient
Principle: This technique relies on the temperature-dependent solubility of the compound. A saturated solution is prepared at an elevated temperature and then cooled slowly.[5][6] As the temperature drops, the solubility decreases, leading to crystallization. A variation involves applying a thermal gradient across the solution.
Expert Insight: This method is highly effective but requires precise temperature control. It is particularly useful for compounds whose solubility changes significantly with temperature. Care must be taken to avoid mechanical disturbances during the cooling process, as vibrations can lead to the formation of many small crystals instead of a few large ones.[3][5]
Comparative Summary of Crystallization Techniques
| Technique | Principle | Advantages | Disadvantages | Best For N-Boc-Piperidines When... |
| Slow Evaporation | Gradual removal of solvent to induce supersaturation.[4] | Simple setup, requires minimal specialized equipment. | Poor control over evaporation rate, can lead to oils or poor-quality crystals.[4] | You have ample material and the compound shows a tendency to crystallize from common solvents like ethyl acetate or acetone. |
| Vapor Diffusion | Diffusion of a precipitant vapor into a solution of the compound.[2] | Excellent control, works with milligram quantities, highly successful for difficult compounds.[2] | Requires careful selection of a miscible solvent/precipitant pair. | You have limited material, or other methods have failed. Ideal for screening a wide range of conditions. |
| Slow Cooling | Decreasing temperature to reduce solubility and induce crystallization.[4] | Good for compounds with high temperature-dependent solubility. | Requires precise temperature control, sensitive to vibrations.[5] | The compound's solubility is significantly higher in a given solvent at elevated temperatures. |
| Liquid-Liquid Diffusion | Carefully layering a precipitant on top of a solution of the compound.[4] | Creates a sharp interface where crystals can form, good control. | Can be tricky to set up without disturbing the interface.[2] | Using immiscible or slowly miscible solvent systems, such as layering hexane over a dichloromethane solution. |
Part 2: Experimental Workflow & Protocols
A successful crystal structure determination follows a rigorous, self-validating workflow. Each step builds upon the last, from material purification to the final structural analysis.
Overall Experimental Workflow Diagram
Caption: The workflow for single-crystal X-ray crystallography.
Protocol 1: Vapor Diffusion Crystallization of a Model N-Boc-Piperidine Derivative
This protocol is a robust starting point for a generic N-Boc-piperidine derivative.
Materials:
-
High-purity (>98%) N-Boc-piperidine derivative.
-
Solvent A (Good solvent): Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Solvent B (Precipitant): n-Pentane or n-Hexane.
-
Vapor diffusion plate (e.g., 24-well sitting drop plate).
-
Airtight sealing tape or vacuum grease.
Procedure:
-
Prepare Stock Solution: Accurately weigh 2-5 mg of the purified compound into a small vial. Dissolve it in the minimum amount of Solvent A (e.g., 100-200 µL) to create a clear, slightly subsaturated solution.
-
Set Up Plate: Pipette 500 µL of Solvent B (the precipitant) into the reservoir of a well in the vapor diffusion plate.
-
Dispense Drop: Carefully pipette 1-2 µL of the compound's stock solution onto the sitting drop post in the center of the same well.
-
Seal: Immediately and securely seal the well with clear tape or a siliconized coverslip with vacuum grease to create an airtight system.
-
Incubate: Place the plate in a vibration-free location at a constant temperature (room temperature is a good starting point).[3][6]
-
Monitor: Check for crystal growth every 24-48 hours without disturbing the plate. High-quality crystals can take anywhere from a few days to several weeks to grow.
Part 3: From Diffraction to Insight: Interpreting the Crystal Structure
Once a high-quality diffraction dataset is collected, the process moves to structure solution and refinement. The resulting structural model provides a wealth of information. For N-Boc-piperidine derivatives, the key areas of analysis are the ring conformation and the nature of intermolecular interactions.
Conformational Analysis: Chair vs. Twist-Boat
The piperidine ring typically adopts a low-energy chair conformation.[8][9] However, the bulky N-Boc group and other substituents can introduce significant steric strain (e.g., A(1,3) strain), potentially favoring a higher-energy twist-boat conformation.[10] X-ray crystallography provides the definitive answer.
-
Chair Conformation: Characterized by equatorial and axial positions for substituents. This is the most commonly observed conformation.[8]
-
Twist-Boat Conformation: Can be stabilized by specific substitution patterns or by interactions within a protein binding pocket.[8]
The precise torsion angles obtained from the crystal structure allow for unambiguous assignment of the ring's conformation and the orientation of all substituents.
Intermolecular Interactions: The Architects of the Crystal Lattice
While covalent bonds define the molecule, it is the weaker intermolecular interactions that dictate how molecules pack together to form a crystal.[11][12] Understanding these interactions is crucial for crystal engineering and for comprehending the solid-state properties of a drug substance.
Decision Logic for Analyzing Interactions
Caption: Logical flow for analyzing intermolecular interactions.
For N-Boc-piperidine derivatives, key interactions include:
-
Classical Hydrogen Bonds: If other functional groups with N-H or O-H donors are present.
-
Weak C-H···O Hydrogen Bonds: The carbonyl oxygen of the Boc group is an effective hydrogen bond acceptor. These interactions, though weak, are often numerous and play a significant role in stabilizing the crystal lattice.[13]
-
van der Waals Forces: These non-specific attractive forces, particularly from the lipophilic Boc and piperidine moieties, are fundamental to the overall packing efficiency.[9]
By systematically analyzing these structural features, researchers can build a comprehensive understanding of their N-Boc-piperidine derivatives, providing critical data for drug design, patent applications, and formulation development.
References
-
How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
-
Crystal Growth - Sample Preparation. Philipps-Universität Marburg, Molecular Solids Group. [Link]
-
Guide to Growing a Single Crystal. MIT OpenCourseWare. [Link]
-
Crystal Growing Tips. University of Florida, The Center for Xray Crystallography. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1603–1608. [Link]
-
Edelmann, F. T. (2022). Response to "Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?". ResearchGate. [Link]
-
Fawcett, A. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8089-8100. [Link]
-
Rojas-Lima, S., et al. (2011). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. [Link]
-
Wang, H., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry, 65(6), 4873–4884. [Link]
-
Edelmann, F. T. (2021). Response to "Have you experienced that your piperidine crystallizes when not in use?". ResearchGate. [Link]
-
Modrzejewski, M., et al. (2021). Intermolecular interactions in hydrates of 4-methylpiperidine and 4-chloropiperidine – a structural and computational study. CrystEngComm, 23(1), 126-136. [Link]
-
Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (14), 1475-1482. [Link]
-
Intermolecular Interactions. Sherrill Group, Georgia Institute of Technology. [Link]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(Pt 1), 3-8. [Link]
-
Saeed, S., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 54-62. [Link]
-
Sampath, N., et al. (2012). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To [chem.rochester.edu]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 11. repository.ias.ac.in [repository.ias.ac.in]
- 12. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]
- 13. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of Piperidines
The piperidine scaffold is a privileged structural motif found in a vast array of natural products and pharmaceuticals, driving continuous innovation in synthetic methodologies for its enantioselective construction. This guide provides an in-depth comparison of the leading catalytic systems for the asymmetric synthesis of piperidines, offering researchers, scientists, and drug development professionals a comprehensive overview of the available tools. We will delve into the nuances of metal-based catalysis, organocatalysis, and biocatalysis, presenting a critical analysis of their performance, mechanistic underpinnings, and practical applicability, supported by experimental data and detailed protocols.
The Enduring Importance of Chiral Piperidines
Piperidine derivatives are integral components of numerous FDA-approved drugs and biologically active natural products.[1] The stereochemistry of substituents on the piperidine ring often plays a pivotal role in determining the pharmacological activity and selectivity of these molecules. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantioenriched piperidines remains a significant endeavor in modern organic chemistry.[2] This guide aims to equip researchers with the knowledge to select the most appropriate catalytic system for their specific synthetic challenges.
A Comparative Overview of Catalytic Strategies
The asymmetric synthesis of piperidines can be broadly categorized into three major catalytic approaches: metal-based catalysis, organocatalysis, and biocatalysis. Each of these strategies offers a unique set of advantages and limitations in terms of substrate scope, operational simplicity, cost, and stereoselectivity.
Metal-Based Catalysis: Power and Versatility
Transition metal catalysis has been a cornerstone of asymmetric synthesis for decades, and its application to piperidine synthesis is no exception. Metals like rhodium, iridium, and palladium, in conjunction with chiral ligands, enable a wide range of powerful transformations.
The asymmetric hydrogenation of pyridinium salts and, more recently, pyridines themselves, represents a highly atom-economical route to chiral piperidines.[1][3] Iridium and rhodium complexes are the most prominent catalysts for this transformation.
Rhodium-Catalyzed Asymmetric Hydrogenation: Rhodium catalysts, often in the form of [Cp*RhCl2]2, have been effectively employed in the transfer hydrogenation of pyridinium salts using formic acid as the hydrogen source.[2] A key innovation in this area is the use of a chiral primary amine that not only induces chirality but also participates in a transamination reaction, replacing the original nitrogen of the pyridine ring.[1][2] This approach offers excellent diastereo- and enantioselectivities and tolerates a wide range of functional groups.[1]
Iridium-Catalyzed Asymmetric Hydrogenation: Iridium complexes, particularly with chiral phosphine-phosphite or other sophisticated ligands, have shown remarkable efficiency in the hydrogenation of N-heterocycles, including pyridinium salts and substituted pyridines.[4][5][6] These catalysts can operate under mild conditions and achieve high enantioselectivities.[7] The mechanism often involves an outer-sphere pathway, which can be influenced by the choice of ligand and additives.[7][8]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination of a 2-Substituted Pyridinium Salt [2]
-
To a reaction vial, add the 2-substituted pyridinium salt (0.5 mmol), the chiral primary amine (e.g., (R)-1-phenylethylamine, 10 equiv.), and a magnetic stir bar.
-
Add a 15:1 mixture of dichloromethane (DCM) and water (4.0 mL).
-
To this mixture, add formic acid (24 equiv.) and the rhodium catalyst, [Cp*RhCl2]2 (1 mol%).
-
Seal the vial and stir the reaction mixture at 40 °C for 22 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral piperidine.
Palladium-catalyzed AAA is a powerful tool for the construction of stereogenic centers, including those on the piperidine ring.[9][10] This method typically involves the reaction of a nucleophile with an allylic substrate in the presence of a palladium catalyst and a chiral ligand. For piperidine synthesis, intramolecular versions of this reaction are particularly useful.[11]
The mechanism of Pd-catalyzed AAA involves the formation of a π-allylpalladium intermediate. The chiral ligand environment around the palladium center dictates the facial selectivity of the nucleophilic attack, leading to the enantioselective formation of the product.[12]
Experimental Protocol: Palladium-Catalyzed Intramolecular Asymmetric Allylic Alkylation [11]
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the amino allylic alcohol substrate (1.0 mmol) in anhydrous THF (10 mL).
-
Add the palladium catalyst, such as PdCl2(CH3CN)2 (5 mol%), and the chiral ligand (e.g., a chiral phosphinooxazoline (PHOX) ligand, 6 mol%).
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Add a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv.), to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to obtain the desired cyclized piperidine derivative.
Organocatalysis: Metal-Free Stereocontrol
Organocatalysis has emerged as a powerful and often more sustainable alternative to metal-based catalysis. Small, chiral organic molecules are used to catalyze asymmetric transformations with high efficiency and stereoselectivity.
The amino acid L-proline and its derivatives are workhorse catalysts in organocatalysis.[13] They are particularly effective in promoting asymmetric Mannich and Michael reactions, which can be employed in cascade sequences to construct polysubstituted piperidines.[14]
The mechanism of proline catalysis typically involves the formation of an enamine intermediate between the catalyst and a carbonyl compound (the donor).[15][16] This enamine then reacts with an electrophile (the acceptor), such as an imine in the Mannich reaction or an α,β-unsaturated compound in the Michael addition. The stereochemistry is controlled by the chiral environment of the proline catalyst in the transition state.[17]
Experimental Protocol: Proline-Catalyzed Asymmetric Mannich Reaction for Piperidine Synthesis [18]
-
To a solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in an appropriate solvent (e.g., DMSO or DMF, 2 mL), add L-proline (20 mol%).
-
Add the ketone (the enamine precursor, 5.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic phase with saturated aqueous NaHCO3 solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the β-amino carbonyl compound, which can then be cyclized to the piperidine.
The aza-Diels-Alder reaction is a powerful method for the construction of six-membered nitrogen-containing heterocycles.[19] Organocatalytic versions of this reaction, often employing chiral amines or Brønsted acids, provide access to enantioenriched piperidine derivatives.[20][21] In an inverse-electron-demand aza-Diels-Alder reaction, an electron-rich dienamine, formed from an α,β-unsaturated aldehyde and a chiral secondary amine catalyst, reacts with an electron-deficient 1-aza-1,3-butadiene.[20][21]
Biocatalysis: Nature's Approach to Asymmetric Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under mild reaction conditions. For piperidine synthesis, transaminases and imine reductases are particularly valuable enzymes.[22]
Transaminases (TAs) catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor, generating a chiral amine.[23] In the context of piperidine synthesis, TAs can be used to resolve racemic amino ketones or to asymmetrically aminate diketones, leading to chiral amino ketones that can be cyclized to form piperidines.[24][25]
Imine reductases (IREDs) catalyze the asymmetric reduction of imines and cyclic imines (like Δ¹-piperideines) to the corresponding amines, using a nicotinamide cofactor (NAD(P)H) as the hydride source.[22][24] This enzymatic reduction is highly stereoselective and provides a direct route to chiral piperidines from their imine precursors.[25]
Experimental Protocol: Biocatalytic Cascade for Piperidine Synthesis using a Transaminase and an Imine Reductase [22]
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
To the buffer, add the keto acid or keto aldehyde starting material (e.g., 10 mM).
-
Add the necessary cofactors and reagents for the enzymatic cascade: pyridoxal 5'-phosphate (PLP) for the transaminase, NAD(P)H for the imine reductase, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).
-
Add the transaminase (ω-TA) and the imine reductase (IRED) enzymes (as whole cells or purified enzymes).
-
If starting from a keto acid, a carboxylic acid reductase (CAR) may also be required in the cascade.[22]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.
-
Monitor the reaction progress by HPLC or GC analysis.
-
Once the reaction is complete, quench by adding an organic solvent (e.g., ethyl acetate) and adjust the pH to basic (e.g., pH 10) with NaOH.
-
Extract the product into the organic layer.
-
Dry the organic phase, concentrate, and purify the chiral piperidine product.
Quantitative Performance Comparison
The following table provides a comparative summary of the performance of different catalytic systems for the asymmetric synthesis of piperidines. The data is compiled from various literature sources and is intended to provide a general overview. Direct comparison can be challenging due to variations in substrates and reaction conditions.
| Catalytic System | Catalyst/Enzyme | Typical Substrate | Product | Yield (%) | ee (%) / dr | Reference(s) |
| Metal-Based Catalysis | ||||||
| Rh-Catalyzed Hydrogenation | [Cp*RhCl2]2 / Chiral Amine | 2-Arylpyridinium Salt | 2-Arylpiperidine | 85-95 | >99 ee, >20:1 dr | [1][2] |
| Ir-Catalyzed Hydrogenation | [Ir(COD)Cl]2 / Chiral Ligand | N-Boc-2-phenyl-1,2,3,6-tetrahydropyridine | N-Boc-2-phenylpiperidine | >95 | >99 ee | [5] |
| Pd-Catalyzed AAA | Pd2(dba)3 / (S)-t-Bu-PHOX | Allylic Amino Ester | 2,6-disubstituted Piperidine | 70-90 | >95 ee | [9][11] |
| Organocatalysis | ||||||
| Proline-Catalyzed Mannich | L-Proline | Aldehyde, Amine, Ketone | 2-substituted Piperidine Alkaloid | 60-80 | up to 97 ee | [18] |
| Aza-Diels-Alder | Chiral Secondary Amine | N-sulfonyl-1-aza-1,3-butadiene, Aldehyde | Polysubstituted Piperidine | 70-90 | >97 ee | [20][21] |
| Biocatalysis | ||||||
| Transaminase/IRED Cascade | ω-TA and IRED | Diketone | 2,6-disubstituted Piperidine | >90 | >99 ee, >99 de | [22][24] |
Mechanistic Insights and Causality
The stereochemical outcome of these catalytic reactions is dictated by the intricate interactions within the catalyst-substrate complex in the transition state.
Metal-Based Catalysis
In asymmetric hydrogenation , the chiral ligand coordinates to the metal center, creating a chiral pocket that directs the approach of the substrate and the delivery of hydrogen to one face of the double bond. The specific geometry of the ligand and its electronic properties are crucial in determining the enantioselectivity.
Organocatalysis
In proline-catalyzed reactions , the formation of a rigid bicyclic transition state involving the enamine, the electrophile, and the carboxylic acid group of proline is responsible for the high degree of stereocontrol. The substituents on the proline ring and the substrate dictate the preferred conformation of this transition state.
Biocatalysis
The high stereoselectivity of enzymatic reactions stems from the precisely defined three-dimensional structure of the enzyme's active site. The substrate is held in a specific orientation through a network of non-covalent interactions, allowing the reaction to proceed through a low-energy transition state that leads to a single stereoisomer of the product.
Conclusion and Future Outlook
The asymmetric synthesis of piperidines has witnessed remarkable progress, with a diverse array of catalytic systems now available to the synthetic chemist. Metal-based catalysts offer unparalleled versatility and efficiency for a broad range of transformations. Organocatalysis provides a cost-effective and environmentally benign alternative, often with excellent stereocontrol. Biocatalysis, with its exquisite selectivity and mild reaction conditions, is increasingly becoming a mainstream tool for the synthesis of complex chiral molecules.
The choice of the optimal catalytic system will depend on a multitude of factors, including the specific target molecule, the availability of starting materials, scalability requirements, and cost considerations. Future developments in this field are likely to focus on the discovery of new and more efficient catalysts, the development of novel catalytic transformations, and the integration of different catalytic strategies in cascade reactions to further enhance synthetic efficiency.
References
-
Wu, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 14(11), 1286-1293. [Link]
-
Wu, J., et al. (2022). Data from: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. figshare. [Link]
-
Miller, S. A., et al. (2014). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. ACS Catalysis, 4(5), 1438-1442. [Link]
-
Coman, V., et al. (2015). synthetic approaches to coniine and other 2-alkyl piperidines. ResearchGate. [Link]
-
Gotor-Fernández, V., et al. (2019). Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ACS Catalysis, 10(1), 556-563. [Link]
-
Carreira, E. M., et al. (2015). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. Advanced Synthesis & Catalysis, 357(10), 2238-2245. [Link]
-
Murphy, P. V. (2014). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. European Journal of Organic Chemistry, 2014(29), 6335-6351. [Link]
-
Feringa, B. L., et al. (2013). [Ir(P-OP)]-catalyzed asymmetric hydrogenation of diversely substituted C═N-containing heterocycles. Organic Letters, 15(8), 2066-2069. [Link]
-
Turner, N. J., et al. (2016). One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED) Biocatalysts. ACS Catalysis, 6(6), 3753-3759. [Link]
-
Xiao, J., et al. (2022). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. Angewandte Chemie International Edition, 61(43), e202209631. [Link]
-
Kroutil, W. (2015). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. Beilstein Journal of Organic Chemistry, 11, 1262-1283. [Link]
-
Barbas, C. F. (2008). Proline-catalyzed direct asymmetric aldol and Mannich reactions. ResearchGate. [Link]
-
Jørgensen, K. A., et al. (2009). Organocatalytic Asymmetric Inverse-Electron-Demand Aza-Diels-Alder Reaction. Angewandte Chemie International Edition, 48(4), 788-791. [Link]
-
Zhou, Y.-G., et al. (2021). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers, 8(23), 6546-6552. [Link]
-
Shi, Z., et al. (2021). Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. ACS Omega, 6(16), 10966-10975. [Link]
-
Gotor, V., et al. (2018). Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines. Structural and Activity Features in the Reactivity of Transaminases. Catalysts, 8(11), 534. [Link]
-
Turner, N. J., & Grogan, G. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(8), 5486-5502. [Link]
-
Zhang, X. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 4920-4923. [Link]
-
Grogan, G., & Turner, N. J. (2018). Asymmetric Synthesis of Trisubstituted Piperidines via Biocatalytic Transamination and Diastereoselective Enamine or Imine Reduction. Angewandte Chemie International Edition, 57(28), 8549-8553. [Link]
-
Zhang, X., et al. (2024). Iridium-Catalyzed Hydrogenation of N-Heterocyclic Compounds with Multiple N Atoms via Substrate Activation. Organic Letters, 26(18), 3773-3778. [Link]
-
O'Reilly, E. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(1), 108-111. [Link]
-
Li, X. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications, 14(1), 6194. [Link]
-
Corey, E. J. (2002). Catalytic asymmetric Diels Alder reactions. Chemical Reviews, 102(5), 1491-1514. [Link]
-
Crabtree, R. H., et al. (2011). Iridium-Catalyzed Hydrogenation of N-Heterocyclic Compounds under Mild Conditions by an Outer-Sphere Pathway. Journal of the American Chemical Society, 133(19), 7543-7555. [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422. [Link]
-
Dobereiner, G. E., & Crabtree, R. H. (2011). Iridium-catalyzed hydrogenation of N-heterocyclic compounds under mild conditions by an outer-sphere pathway. Journal of the American Chemical Society, 133(19), 7543-7555. [Link]
-
Hoveyda, A. H., et al. (2007). Efficient enantioselective synthesis of piperidines through catalytic asymmetric ring-opening/cross-metathesis reactions. Angewandte Chemie International Edition, 46(24), 4534-4538. [Link]
-
Wang, J., et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(17), 4546-4549. [Link]
-
Ding, K., & Han, Z. (2020). Catalytic Asymmetric Aza-Diels-Alder Reaction: Pivotal Milestones and Recent Applications to Synthesis of Nitrogen-Containing Heterocycles. Advanced Synthesis & Catalysis, 362(20), 4259-4293. [Link]
-
Grogan, G., & Turner, N. J. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 142(37), 15847-15852. [Link]
-
Barbas, C. F., et al. (2005). Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. Journal of the American Chemical Society, 127(24), 8753-8758. [Link]
-
Denmark, S. E. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]
-
Bella, M., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4546-4549. [Link]
-
Bailey, P. D. (2009). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 7(12), 2429-2443. [Link]
-
Stoltz, B. M. (2018). Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Accounts of Chemical Research, 51(12), 3047-3058. [Link]
-
Gouverneur, V., et al. (2017). Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science, 8(3), 2125-2129. [Link]
-
Källström, K., & Bäckvall, J.-E. (2010). Intramolecular reductive amination for the preparation of piperazines. The Journal of Organic Chemistry, 75(15), 5034-5040. [Link]
-
You, S.-L., et al. (2017). Palladium-Catalyzed Asymmetric Allylic Alkylation of Alkyl-Substituted Allyl Reagents with Acyclic Amides. Organic Letters, 19(21), 5932-5935. [Link]
-
Hirai, Y., et al. (2003). Total Synthesis of (−)-Cassine. Organic Letters, 5(11), 1851-1853. [Link]
-
O'Hagan, D. (2015). ChemInform Abstract: Synthetic Approaches to Coniine and Other 2-Alkyl Piperidines. ChemInform, 46(32). [Link]
-
Reddy, B. V. S., et al. (2016). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 12, 1926-1961. [Link]
-
Companyó, X., & Rios, R. (2018). Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. Chemistry Proceedings, 1(1), 72. [Link]
-
Douglas, C. J., & Overman, L. E. (2004). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363-5367. [Link]
-
Alcázar, J., et al. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1328. [Link]
-
Toste, F. D., & List, B. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1386785. [Link]
-
Wang, J. (2017). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers, 4(4), 642-659. [Link]
-
O'Hagan, D. (2015). Synthetic approaches to coniine and other 2-alkyl piperidines. ResearchGate. [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Ir(P-OP)]-catalyzed asymmetric hydrogenation of diversely substituted C═N-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Asymmetric Allylic Alkylation of Alkyl-Substituted Allyl Reagents with Acyclic Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thieme-connect.de [thieme-connect.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Sci-Hub. Organocatalytic Asymmetric Inverse-Electron-Demand Aza-Diels-Alder Reaction / Synfacts, 2009 [sci-hub.box]
- 21. Sci-Hub. Piperidines from Organocatalytic Inverse-Demand Aza-Diels-Alder Reaction / Synfacts, 2009 [sci-hub.box]
- 22. research.manchester.ac.uk [research.manchester.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 5-Oxo-pyrrolidine Derivatives: A Focus on Anticancer and Antimicrobial Potential
Introduction
In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance, forming the core structure of a vast number of therapeutic agents. Among these, the piperidine and pyrrolidine ring systems are particularly prominent, valued for their versatile chemical properties and diverse biological activities. This guide was initially intended to focus on the biological activity of derivatives of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate. However, a comprehensive literature review revealed a scarcity of specific biological data for derivatives of this particular scaffold.
To provide a valuable and data-rich resource for researchers, this guide has been pivoted to focus on a closely related and well-studied class of compounds: derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid . This structural analog shares key features with the originally intended topic, including a cyclic ketone and a carboxylic acid derivative moiety, making it a relevant and insightful alternative for exploring structure-activity relationships. This guide will provide a detailed comparison of the anticancer and antimicrobial activities of these derivatives, supported by experimental data and detailed protocols, to empower researchers in the fields of medicinal chemistry and drug development.
Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
The synthesis of the target compounds commences with the reaction of N-(4-aminophenyl)acetamide with itaconic acid in refluxing water to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2)[1]. This carboxylic acid serves as a versatile intermediate for the generation of a library of derivatives.
Esterification of the carboxylic acid with methanol in the presence of sulfuric acid, followed by treatment with hydrazine hydrate, affords the key hydrazide intermediate, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide (4)[1]. This hydrazide is then used to synthesize a variety of hydrazone derivatives through condensation with different aromatic aldehydes[1].
dot
Caption: Synthetic workflow for the preparation of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.
Comparative Biological Activity
A series of synthesized 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were screened for their in vitro anticancer and antimicrobial activities. The anticancer activity was evaluated against the A549 human lung adenocarcinoma cell line, while the antimicrobial activity was tested against a panel of multidrug-resistant bacterial strains.
Anticancer Activity
The anticancer screening revealed that the nature of the substituent on the hydrazone moiety significantly influences the cytotoxic activity. The results are summarized in the table below.
| Compound | Substituent (Ar) | % Cell Viability (A549) at 100 µM[1] |
| 5 | C₆H₅ | ~80 |
| 6 | 4-ClC₆H₄ | ~60 |
| 7 | 4-BrC₆H₄ | ~65 |
| 8 | 4-Me₂NC₆H₄ | ~55 |
| 9 | 4-MeOC₆H₄ | ~75 |
| 10 | 2,5-di(MeO)C₆H₃ | ~85 |
| 11 | 2,4,6-tri(MeO)C₆H₂ | >90 |
| Cisplatin | (Positive Control) | ~20 |
Antimicrobial Activity
Selected compounds were also evaluated for their antimicrobial properties against clinically relevant multidrug-resistant bacteria. Notably, some derivatives displayed promising activity against Gram-positive organisms.
Structure-Activity Relationship (SAR) Analysis
The experimental data provides valuable insights into the structure-activity relationships of these 5-oxopyrrolidine derivatives.
-
For Anticancer Activity: The presence of electron-withdrawing groups (e.g., chloro and bromo) or electron-donating groups (e.g., dimethylamino) at the para position of the aromatic ring of the hydrazone moiety appears to enhance the cytotoxic activity against A549 cells compared to the unsubstituted analog[1]. Conversely, the introduction of multiple methoxy groups on the aromatic ring led to a significant decrease in activity[1]. This suggests that both electronic and steric factors play a crucial role in the anticancer potential of these compounds.
-
For Antimicrobial Activity: While a comprehensive SAR for antimicrobial activity is not fully elucidated in the primary literature, the initial findings suggest that specific structural features may confer selective activity against certain bacterial strains. Further studies are warranted to explore this in more detail.
dot
Caption: Structure-activity relationship of 5-oxopyrrolidine derivatives for anticancer activity.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
A549 human lung adenocarcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: After incubation, treat the cells with various concentrations of the test compounds (typically in a final concentration of 100 µM with a final DMSO concentration not exceeding 0.5%). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin). Incubate for another 24 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This guide provides a comparative analysis of the biological activities of a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. The presented data highlights the potential of this scaffold in the development of novel anticancer and antimicrobial agents. The structure-activity relationship analysis indicates that specific substitutions on the hydrazone moiety are crucial for enhancing cytotoxic effects against cancer cells. The detailed experimental protocols offer a practical resource for researchers aiming to evaluate the biological potential of their own synthesized compounds. Further investigation into the mechanism of action and optimization of the lead compounds are warranted to advance these promising derivatives towards clinical applications.
References
-
Synthesis and pharmacological evaluation of carboxamides. [Link]
-
Enzyme inhibition – Knowledge and References. [Link]
-
1-tert-butyl 2-ethyl (2S)-5-oxopiperidine-1,2-dicarboxylate. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
-
1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 - PubChem. [Link]
-
Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | C11H19NO3 | CID 66545682. [Link]
-
Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. [Link]
-
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. [Link]
-
Navigating the Supply Chain for (S)-1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate. [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
-
Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. [Link]
-
Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. [Link]
-
Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug - Semantic Scholar. [Link]
-
1-TERT-BUTYL 2-TERT-BUTYL (2S)-5-OXOPIPERIDINE-1,2-DICARBOXYLATE - ChemBK. [Link]
-
The use of inhibitory agents to overcome the enzymatic barrier to perorally administered therapeutic peptides and proteins. [Link]
-
Captopril analogues as metallo-β-lactamase inhibitors. [Link]
Sources
A Senior Application Scientist's Guide to Orthogonal Protection Strategies for Piperidine-2,5-Dicarboxylic Acid Derivatives
Introduction: The Strategic Value of Piperidine-2,5-Dicarboxylic Acid
Piperidine-2,5-dicarboxylic acid is a conformationally constrained, non-proteinogenic amino acid scaffold of significant interest in medicinal chemistry and drug development. Its rigidified structure serves as a valuable dipeptide mimetic, enabling the design of potent and selective ligands for various biological targets, including enzymes and receptors. However, the synthetic utility of this scaffold is directly dependent on our ability to selectively manipulate its three reactive functional groups: the secondary amine at the 1-position and the two carboxylic acids at the 2- and 5-positions. Uncontrolled reactivity leads to a mixture of products, complicating purification and compromising yields.
This guide provides a comparative analysis of orthogonal protection strategies, a cornerstone of modern synthetic chemistry, applied specifically to piperidine-2,5-dicarboxylic acid derivatives. We will move beyond a simple catalog of protecting groups to explain the causality behind strategic choices, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The goal is to empower you to design and execute synthetic routes with precision and efficiency.
Pillar 1: The Principle of Orthogonal Protection
In a multi-functional molecule, an ideal protecting group strategy allows for the selective deprotection of one functional group in the presence of others.[1][2] This is the essence of orthogonality.[1][2] Each protecting group has a unique chemical lability, responding to a specific set of cleavage conditions (e.g., acid, base, or hydrogenolysis) that leave the other groups intact.[3][4] This "à la carte" deprotection capability is crucial for sequential modifications, such as mono-functionalization of the carboxylic acids or selective peptide coupling.
Figure 1: Conceptual diagram of an orthogonal protection strategy.
Pillar 2: A Comparative Analysis of Protecting Group Chemistries
The selection of a protecting group is not arbitrary; it is a strategic decision that dictates the entire synthetic pathway. The ideal group is introduced in high yield, is robust enough to withstand subsequent reaction conditions, and is removed cleanly and selectively without affecting other parts of the molecule.[1]
Part A: Protection of the Piperidine Nitrogen
The secondary amine of the piperidine ring is nucleophilic and must be protected to prevent unwanted side reactions during the manipulation of the carboxyl groups.[2] The most common N-protecting groups in this context are carbamates.
| Protecting Group | Common Introduction Reagents | Cleavage Conditions | Stability Profile | Key Advantages & Disadvantages |
| Boc (tert-Butoxycarbonyl) | Boc₂O, Et₃N or DMAP | Strong Acid (e.g., TFA, HCl)[3][] | Stable to base and hydrogenolysis. | Advantages: Robust, widely used, stable to many nucleophilic and reductive conditions. Disadvantages: Requires strong acid for removal, which may not be suitable for acid-sensitive substrates.[6] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl), Base | Hydrogenolysis (H₂, Pd/C); Strong acids (HBr/AcOH)[3][6] | Stable to mild acid and base. | Advantages: Stable to a wide range of conditions; cleavage is very clean. Disadvantages: Incompatible with reactions using palladium catalysts or other reducing agents.[6] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-OSu, Fmoc-Cl, Base | Base (e.g., 20% Piperidine in DMF)[4][6] | Stable to acid and hydrogenolysis. | Advantages: Cleaved under very mild basic conditions, making it orthogonal to acid-labile (Boc, tBu) and hydrogenolysis-labile (Cbz, Bn) groups.[6] Disadvantages: The liberated dibenzofulvene can form adducts if not properly scavenged by the base.[7] |
Part B: Protection of the Carboxylic Acids
The two carboxylic acids can be protected with identical groups for bulk synthesis or, more powerfully, with two different, orthogonally-removable groups to allow for selective functionalization.
| Protecting Group | Common Introduction Reagents | Cleavage Conditions | Stability Profile | Key Advantages & Disadvantages |
| Methyl/Ethyl Esters | MeOH or EtOH, H₂SO₄ (cat.) or SOCl₂ | Saponification (e.g., LiOH, NaOH) | Stable to acid and hydrogenolysis. | Advantages: Simple to introduce, stable to many conditions. Disadvantages: Basic cleavage conditions are harsh and can be incompatible with base-labile groups (Fmoc) or sensitive stereocenters. |
| Benzyl (Bn) Ester | Benzyl bromide (BnBr), Base | Hydrogenolysis (H₂, Pd/C)[3] | Stable to acid and base. | Advantages: Highly orthogonal to acid- and base-labile groups. Cleavage conditions are mild and neutral. Disadvantages: Incompatible with reagents sensitive to reduction. |
| tert-Butyl (tBu) Ester | isobutylene, H₂SO₄ (cat.) or Boc₂O, DMAP | Strong Acid (e.g., TFA)[3][8] | Stable to base and hydrogenolysis. | Advantages: Cleaved under the same conditions as a Boc group, simplifying final deprotection. Stable to nucleophiles and bases. Disadvantages: Requires strong acid for removal. |
| Allyl (All) Ester | Allyl bromide, Base | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger[8][9] | Stable to acid and base. | Advantages: Offers a unique, mild cleavage mechanism, making it orthogonal to most other common protecting groups. Disadvantages: Incompatible with reactions using other transition metals or certain reducing agents.[9] |
Pillar 3: Designing and Executing Orthogonal Strategies
By combining N- and C-protecting groups with different labilities, we can design powerful, multi-step synthetic sequences. Below are two field-proven strategies with their corresponding workflows.
Strategy 1: The "Acid vs. Hydrogenolysis" Approach (Boc/Bn/tBu)
This is a classic and robust strategy that leverages differences in lability towards acidolysis and hydrogenolysis. It is ideal for syntheses where basic conditions must be avoided.
-
N-Protection: Boc (Acid-labile)
-
C2-Protection: Benzyl ester (Hydrogenolysis-labile)
-
C5-Protection: tert-Butyl ester (Acid-labile)
This combination allows for the selective removal of the Benzyl ester, leaving the Boc and tBu groups intact. Subsequently, treatment with a strong acid like TFA removes both the N-Boc and C5-tBu groups simultaneously for final deprotection or to reveal a free amine and one free carboxylic acid.
Figure 3: Workflow for the highly flexible Fmoc/All/tBu orthogonal strategy.
Pillar 4: Field-Validated Experimental Protocols
The following protocols are illustrative examples based on the Boc/Bn/tBu strategy (Strategy 1) . These are self-validating systems grounded in established chemical principles.
Protocol 1: N-Boc Protection of Piperidine-2,5-dicarboxylic acid
-
Rationale: To protect the secondary amine with the acid-labile Boc group, preventing its participation in subsequent esterification reactions. Di-tert-butyl dicarbonate (Boc₂O) is a mild and efficient reagent for this transformation.
-
Suspend piperidine-2,5-dicarboxylic acid (1.0 equiv) in a 1:1 mixture of Dioxane and Water.
-
Add sodium hydroxide (2.5 equiv) and stir until the solid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in Dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with cold 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected diacid, which is often used in the next step without further purification.
Protocol 2: Orthogonal Esterification to form Boc-N-Pip(COOBn)-COOtBu
-
Rationale: This protocol describes a potential route involving selective protection. An alternative, often more practical approach, involves starting with pre-functionalized building blocks. However, for the purpose of demonstrating principles, we outline a selective esterification. Selective mono-esterification can be challenging; a more robust route might involve forming the di-benzyl ester, followed by selective mono-saponification or hydrogenolysis if sterics allow, or using an anhydride intermediate. For orthogonality, a stepwise introduction is key.
-
Mono-Benzyl Ester Formation: Dissolve N-Boc-piperidine-2,5-dicarboxylic acid (1.0 equiv) in DMF. Add potassium carbonate (1.0 equiv) and stir for 1 hour. Add benzyl bromide (1.0 equiv) and stir at room temperature for 24 hours. Work-up involves partitioning between water and ethyl acetate. The mono-ester product will need to be carefully purified by column chromatography.
-
tert-Butyl Ester Formation: To the purified mono-benzyl ester (1.0 equiv), add dichloromethane (DCM) and a catalytic amount of DMAP. Add Boc₂O (1.5 equiv) and stir at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the desired orthogonally protected product is purified by column chromatography.
Protocol 3: Selective Deprotection of the Benzyl Ester
-
Rationale: Hydrogenolysis is a mild and highly selective method for cleaving benzyl esters in the presence of acid-labile Boc and tBu groups. Palladium on carbon is the standard catalyst.
-
Dissolve the fully protected Boc-N-Pip(COOBn)-COOtBu (1.0 equiv) in a suitable solvent like ethanol or ethyl acetate.
-
Add Palladium on Carbon (10% w/w, ~5 mol%).
-
Purge the reaction vessel with hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the product, Boc-N-Pip(COOH)-COOtBu.
Protocol 4: Final Deprotection via Acidolysis
-
Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves both the N-Boc and C-tBu groups simultaneously. Scavengers like triisopropylsilane (TIS) are often added to quench the reactive tert-butyl cations generated during the reaction. [7]1. Dissolve the Boc/tBu-protected intermediate in DCM (or use neat TFA).
-
Cool the solution to 0 °C.
-
Add TFA (typically a 25-50% solution in DCM) and a scavenger such as triisopropylsilane (TIS, 5% v/v). []4. Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene may be necessary to remove residual TFA.
-
The final product, piperidine-2,5-dicarboxylic acid, is obtained as its TFA salt and can be purified by precipitation or chromatography.
Conclusion and Strategic Recommendations
The successful synthesis of complex piperidine-2,5-dicarboxylic acid derivatives is fundamentally a problem of strategic planning. There is no single "best" orthogonal strategy; the optimal choice depends entirely on the target molecule and the planned reaction sequence.
-
For syntheses requiring robust protection that can withstand a variety of nucleophilic and organometallic reagents, the Boc/Bn combination is a reliable choice.
-
When mild reaction conditions are paramount, and sequential functionalization of all three positions is required, the highly orthogonal Fmoc/All/tBu strategy offers unparalleled flexibility.
By understanding the principles of orthogonality and the specific chemical triggers for each protecting group, researchers can design elegant and efficient synthetic routes, unlocking the full potential of the piperidine-2,5-dicarboxylic acid scaffold in the pursuit of novel therapeutics.
References
- BenchChem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- Thieme Chemistry. Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Science of Synthesis.
- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Kuhn, S., & Pittelkow, M. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 64(11), 813-815.
- Subirós-Funosas, R., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1543.
- Biosynth. Protecting Groups in Peptide Synthesis.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- Baran Group, The Scripps Research Institute. Protecting Groups.
- Wikipedia. Protecting group.
- Organic Chemistry Portal. Protective Groups.
- de la Torre, B. G., & Albericio, F. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 548-558.
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protective Groups [organic-chemistry.org]
- 3. biosynth.com [biosynth.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of (R)-1-tert-butyl 2-Methyl 5-oxopiperidine-1,2-dicarboxylate, a key building block in modern synthetic chemistry. As your partner in the laboratory, we go beyond supplying a product by providing actionable intelligence to ensure your work is conducted under the safest possible conditions. This document is structured to deliver immediate, essential safety and logistical information, grounded in scientific principles and field-proven expertise.
Hazard Identification and Risk Assessment
Before any handling of this compound, a thorough risk assessment is critical. While a specific Safety Data Sheet (SDS) for this exact stereoisomer is not widely available, data for the closely related compound, tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate (CAS 362704-66-3), provides a strong basis for our safety protocols.[1]
GHS Hazard Classification (Assumed):
Based on available data for analogous structures, the following Globally Harmonized System (GHS) classifications should be assumed:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]
The piperidine moiety, while functionalized, suggests that prudence is warranted. Piperidine itself is a flammable, toxic, and corrosive substance.[2][3][4] While the N-Boc protection and ester functionalities in our target molecule significantly alter its chemical properties, a conservative approach to handling is advised.
Physical Properties Overview:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₅ | [5] |
| Molecular Weight | 257.28 g/mol | [5] |
| Appearance | Solid (Assumed) | General knowledge of similar compounds |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following recommendations are based on the known hazards of skin, eye, and respiratory irritation.
Eye and Face Protection
Mandatory:
-
Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.
-
Face shield: When handling larger quantities (typically >25 g) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Causality: The assumed classification of "Causes serious eye irritation" necessitates robust protection to prevent contact with the eyes.[1] Even small amounts of chemical dust or splash can cause significant and potentially irreversible damage.
Skin and Body Protection
Hand Protection:
The choice of glove material is critical and should be based on chemical compatibility. Since specific permeation data for this compound is not available, a general recommendation for handling N-protected amino acid esters and piperidine derivatives is provided.
| Glove Material | Recommendation | Rationale |
| Nitrile Rubber | Primary recommendation for incidental contact. | Offers good resistance to a range of chemicals, including oils, greases, and some solvents.[6][7] For handling this solid compound, nitrile gloves provide a good balance of protection and dexterity. |
| Neoprene | Alternative for extended contact. | Provides protection against a broader range of chemicals, including some acids and bases.[6] |
| Butyl Rubber | Consider for handling solutions or in case of spills. | Excellent resistance to ketones, esters, and strong acids.[6][7] |
Important Considerations:
-
Glove Thickness: A minimum thickness of 8 mil is recommended for increased durability and chemical resistance.
-
Double Gloving: For enhanced protection, particularly when handling for extended periods, consider wearing two pairs of nitrile gloves.
-
Inspection and Replacement: Always inspect gloves for signs of degradation (swelling, cracking) or punctures before and during use.[8] Dispose of and replace gloves immediately if contamination is suspected.
Body Protection:
-
A laboratory coat is mandatory to protect against incidental skin contact.
-
For larger-scale operations, a chemical-resistant apron or a full chemical-resistant suit may be necessary.
Respiratory Protection
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
When Respiratory Protection is Required:
If work cannot be conducted in a fume hood, or if there is a risk of generating dust (e.g., during weighing or transfer of the solid), respiratory protection is necessary.
| Protection Level | Type of Respirator | Rationale |
| FFP2 (EU) or N95 (US) | Disposable particulate respirator | Protects against moderate levels of fine dust and aerosols.[9][10] Suitable for most small-scale laboratory operations where dust generation is minimal but possible. |
| FFP3 (EU) or N100/P100 (US) | High-efficiency particulate respirator | Recommended for handling larger quantities or when significant dust generation is anticipated.[9][11] Provides a higher level of protection against fine and toxic particles. |
| Half-Face Respirator with P3/P100 Cartridges | Reusable respirator | Offers a better facial seal and higher protection factor. Recommended for frequent handling or in case of a spill.[11] |
Causality: The "May cause respiratory irritation" classification underscores the importance of preventing inhalation of airborne particles of the compound.[1]
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include clear, step-by-step procedures for handling and disposal.
Experimental Workflow: A Step-by-Step Guide
The following workflow is designed to minimize exposure and ensure safe handling from receipt to use.
Caption: A typical experimental workflow for handling this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must comply with all local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) provides guidelines for the management of hazardous laboratory waste under the Resource Conservation and Recovery Act (RCRA).[12][13]
Waste Segregation and Disposal Protocol:
-
Identify and Segregate:
-
Solid Waste: Unused compound, contaminated gloves, weigh paper, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other waste streams to avoid unforeseen reactions.[14]
-
-
Containerization:
-
Use chemically resistant, sealable containers.
-
Label containers clearly with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Skin and Eye Irritant").[13]
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[13]
-
-
Professional Disposal:
Emergency Procedures
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Alert: Inform your supervisor and institutional safety officer.
-
Assess: From a safe distance, assess the extent of the spill.
-
Protect: Don appropriate PPE, including a respirator if dust is present.
-
Contain and Clean:
-
For small spills of the solid, carefully sweep or vacuum (with a HEPA-filtered vacuum) the material and place it in a labeled hazardous waste container.
-
Avoid raising dust.
-
Decontaminate the area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these protocols, you can confidently and safely incorporate this compound into your research, assured that you have taken the necessary steps to protect yourself, your colleagues, and the integrity of your work.
References
-
Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube. Available from: [Link]
-
Three Step Guide to Selecting the Right Disposable Respirator. Fisher Scientific. Available from: [Link]
-
Laboratory Waste Management: The New Regulations. MedLab Magazine. Available from: [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. Available from: [Link]
-
Respirator Selection | Respiratory Protection. 3M. Available from: [Link]
-
Respirator Selection | Respiratory Protection Safety Expertise Centre. 3M Australia. Available from: [Link]
-
Dust Mask Ratings: FFP1 vs FFP2 vs FFP3 - The Ultimate Guide. XAMAX® Clothing. Available from: [Link]
-
Regulation of Laboratory Waste. American Chemical Society. Available from: [Link]
-
Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. ADCO Services. Available from: [Link]
-
Respirator for Chemicals | Protective Dust Mask. uvex safety. Available from: [Link]
-
Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. Available from: [Link]
-
Safety Data Sheet PIPERIDINE. ChemSupply Australia. Available from: [Link]
-
tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate | C11H19NO3 | CID 66545682. PubChem. Available from: [Link]
-
Chemical Resistance of Gloves.pdf. University of Nebraska-Lincoln. Available from: [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, The University of Texas at Dallas. Available from: [Link]
-
1-tert-Butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate | C12H19NO5. PubChem. Available from: [Link]
-
Chemical resistant gloves. Kerbl. Available from: [Link]
-
Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. eSafety Supplies. Available from: [Link]
-
Tested Chemical Resistance. Protospheric. Available from: [Link]
Sources
- 1. Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | C11H19NO3 | CID 66545682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. 1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 4175931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. esafetysupplies.com [esafetysupplies.com]
- 8. kerbl.com [kerbl.com]
- 9. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 10. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 11. Dust Mask Ratings P1, P2 & P3 - A guide to choosing the right face mask protection [xamax.co.uk]
- 12. needle.tube [needle.tube]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. emsllcusa.com [emsllcusa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
